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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS 1310379-38-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, a heterocyclic amine of interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates information on its physicochemical properties, proposes a detailed synthetic pathway based on established pyrazole chemistry, and explores its potential applications. The guide is intended to serve as a valuable resource for researchers investigating novel pyrazole-based compounds.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of a nitro group and a methanamine substituent to the 1-methyl-pyrazole ring system, as in (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, creates a molecule with a unique combination of functional groups that offer potential for diverse chemical transformations and biological interactions. The nitro group can enhance biological activity and serves as a versatile handle for further chemical modifications.[4] The primary amine function provides a key site for derivatization and interaction with biological targets. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

PropertyValueSource
CAS Number 1310379-38-4[5]
Molecular Formula C₅H₈N₄O₂[6]
Molecular Weight 156.14 g/mol [6]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (predicted) Not available-
LogP (predicted) Not available-

Synthesis of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. This pathway offers a logical progression from commercially available starting materials to the target compound.

Synthetic_Pathway A Starting Materials B 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde (Intermediate) A->B Formylation C (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (Target Compound) B->C Reductive Amination

Caption: Proposed synthetic pathway for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

Experimental Protocols

The following protocols are based on analogous transformations found in the literature and provide a detailed, step-by-step guide for the proposed synthesis.

Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde

The formylation of a 1-methyl-3-nitropyrazole precursor is a critical step. While a direct protocol for this specific substrate is not available, the Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles.[7]

Protocol:

  • Reaction Setup: To a stirred solution of 1-methyl-3-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), cool the mixture to 0 °C in an ice bath.

  • Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde.

Step 2: Reductive Amination to (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[8][9][10] The use of a suitable reducing agent that selectively reduces the imine intermediate without affecting the nitro group is crucial. Sodium triacetoxyborohydride is often a good choice for such transformations.[10]

Protocol:

  • Reaction Setup: Dissolve 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (5-10 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq) portion-wise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound and its intermediates would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is expected to show distinct signals for the N-methyl group, the pyrazole ring proton, the methylene protons of the methanamine group, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would show resonances for the five carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching, N-O stretching of the nitro group, and C=N stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ), along with characteristic fragmentation patterns.

Potential Applications and Research Directions

The unique structural features of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine suggest several potential areas of application and research.

Potential_Applications cluster_B cluster_C A (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine B Medicinal Chemistry A->B C Materials Science A->C D Agrochemicals A->D B1 Kinase Inhibitors B->B1 B2 Antibacterial Agents B->B2 B3 Antiviral Agents B->B3 C1 Energetic Materials C->C1 C2 Ligands for Metal Complexes C->C2

Caption: Potential application areas for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

  • Medicinal Chemistry:

    • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[11] The aminomethyl group can be further functionalized to interact with the hinge region of protein kinases, making this compound a valuable starting point for the design of novel kinase inhibitors for cancer therapy.

    • Antibacterial and Antifungal Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial activities.[2][12] The presence of the nitro group can enhance this activity.[4] This compound and its derivatives could be screened for their efficacy against various pathogens.

    • Antiviral Research: Certain pyrazole derivatives have demonstrated antiviral properties. Further investigation into the potential of this compound in antiviral drug discovery is warranted.

  • Materials Science:

    • Energetic Materials: Nitropyrazoles are a class of energetic materials known for their thermal stability and low sensitivity.[13][14] The aminomethyl group can be further derivatized to tune the energetic properties of the molecule, making it a potential precursor for novel high-energy-density materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine and its intermediates.

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro Compounds: Nitro-containing compounds can be energetic and should be handled with care. Avoid heat, shock, and friction.

  • Amines: Amines can be corrosive and may cause skin and eye irritation. Avoid direct contact.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a fascinating molecule with significant potential in various scientific disciplines. Although specific data on this compound is scarce, this technical guide provides a solid foundation for researchers by proposing a robust synthetic strategy and outlining promising avenues for future investigation. The unique combination of a nitrated pyrazole core and a reactive primary amine makes it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density M
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PMC.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • Methenamine. Wikipedia.
  • Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar.
  • C
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing).
  • (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine. ChemScene.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Reductive amination of various nitro compounds with aldehyde- s. [a].
  • Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a. PubMed.
  • 1310379-38-4|(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine. BLDpharm.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
  • Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed.
  • Process for the reduction of nitro derivatives to amines.
  • Current status of pyrazole and its biological activities. PMC.
  • Methenamine Hippur
  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogen
  • Pyrazole synthesis. Organic Chemistry Portal.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethyl
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][15][16]triazin-7(6H)-ones and Derivatives. MDPI.

  • Methenamine is as good as antibiotics at preventing urinary tract infections. NIHR Evidence.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Methenamine: MedlinePlus Drug Inform
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

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Exploratory

Engineering Nitro-Substituted Pyrazole Methanamines: A Technical Guide to Physicochemical Properties and Applications

Executive Summary As a Senior Application Scientist, I approach the synthesis and application of nitro-substituted pyrazole methanamines (NPMs) not merely as a sequence of chemical reactions, but as the deliberate engine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and application of nitro-substituted pyrazole methanamines (NPMs) not merely as a sequence of chemical reactions, but as the deliberate engineering of molecular properties. NPMs represent a highly versatile, dual-functional pharmacophore. By combining the strong electron-withdrawing nature of a nitro group with the basic, solubilizing properties of a methanamine moiety on a rigid aromatic pyrazole core, we can precisely tune lipophilicity, target affinity, and energetic density. This whitepaper deconstructs the physicochemical properties of NPMs, outlines self-validating synthetic protocols, and explores their critical roles in modern drug discovery and materials science.

Structural Deconstruction & Physicochemical Profiling

The unique behavior of NPMs stems from a "push-pull" electronic dynamic. The pyrazole ring serves as a rigid aromatic spacer that facilitates


 stacking interactions within biological targets. The addition of a nitro group introduces a strong electron-withdrawing effect (

), which significantly modulates the electron density of the entire ring system[1].

Crucially, attaching the amine via a methylene spacer (methanamine) rather than directly to the ring electronically isolates the basic nitrogen from the deactivated pyrazole core. This preserves the basicity required for salt formation while allowing the nitro group to act independently as a hydrogen-bond acceptor.

G A Nitro-Pyrazole Methanamine (Core Scaffold) B Nitro Group (-NO2) Strong EWG / H-Bond Acceptor A->B Electronic Tuning C Methanamine (-CH2NH2) Solubilizing / H-Bond Donor A->C Salt Formation D Pyrazole Ring Aromaticity / Rigidity A->D u03C0-u03C0 Stacking

Structural deconstruction of nitro-pyrazole methanamines and their functional properties.

Quantitative Property Summary

The strategic positioning of the nitro and methanamine groups directly dictates the molecule's physicochemical profile. Table 1 summarizes these critical parameters.

Table 1: Comparative Physicochemical Properties of NPM Derivatives

Property / Descriptor3-Nitro-1H-pyrazole-5-methanamine4-Nitro-1-methylpyrazole-5-methanamineCausality / Impact
pKa (Amine) ~8.5~8.1The strongly electron-withdrawing -NO₂ group lowers the basicity of the amine via inductive effects, improving membrane permeability.
LogP 0.450.85N-methylation of the pyrazole core increases lipophilicity, crucial for crossing lipid bilayers in drug design.
TPSA (Ų) 89.373.5Reduced polar surface area in the N-methylated variant enhances oral bioavailability.
Detonation Velocity > 8000 m/s> 8500 m/sHigh nitrogen/oxygen content provides superior energy release upon decomposition[2].

Applications in Advanced Therapeutics and Energetics

Medicinal Chemistry

Historically, nitro-substituted aromatics have been viewed with caution in drug development due to the potential for reductive bioactivation, which can act as a structural alert for toxicity[3]. However, when strategically positioned, the nitro group is indispensable. For example, in the design of noncovalent GSTP1 inhibitors for gastric cancer treatment, the nitro-substituted pyrazole region is critical; it maintains a beneficial overall conformation and properly orients key binding elements within the hydrophobic pocket[3].

Furthermore, nitro pyrazoles serve as vital precursors in the synthesis of commercial phosphodiesterase-5 (PDE5) inhibitors, such as Sildenafil[4]. In these workflows, the nitro group activates the adjacent positions for nucleophilic attack or ammonolysis before being reduced to an amine for subsequent cyclization[4].

Energetic Materials

Beyond pharmaceuticals, NPMs are highly valued in the formulation of high-energy materials. The incorporation of a nitro group significantly increases the crystal density and oxygen balance of the molecule. When functionalized with smaller amine nucleophiles like methylamine, the resulting energetic compounds exhibit enhanced detonation performance[2]. Drop-weight impact sensitivity studies confirm that the specific connectivity of these functional groups dictates the delicate balance between explosive power and handling safety[2].

Self-Validating Experimental Protocols

To harness the properties of NPMs, rigorous and reproducible synthesis is required. The following protocol details the synthesis of N-methyl-(1-methyl-4-nitro-1H-pyrazol-5-yl)methanamine, emphasizing the causality behind each procedural choice.

Synth N1 1-Methylpyrazole N2 Nitration (HNO3/H2SO4) N1->N2 N3 4-Nitro-1-methylpyrazole N2->N3 N4 Formylation (LiHMDS, DMF) N3->N4 N5 Reductive Amination (MeNH2, NaBH3CN) N4->N5 N6 Target Methanamine N5->N6

Self-validating synthetic workflow for functionalized nitro-pyrazole methanamines.

Phase 1: Regioselective Electrophilic Nitration
  • Procedure : Dissolve 1-methylpyrazole in concentrated H₂SO₄ at 0°C. Slowly add fuming HNO₃ dropwise, maintaining the temperature below 5°C. Stir for 2 hours, then pour over crushed ice.

  • Causality : We install the nitro group prior to the amine to avoid oxidative degradation of the nitrogen during nitration. The pyrazole ring is electron-rich; nitration at the C4-position is thermodynamically and kinetically favored due to the stabilization of the Wheland intermediate. Performing this at 0°C prevents oxidative ring cleavage[1].

  • Self-Validation : TLC (Hexane:EtOAc 3:1) will show a distinct, highly UV-active spot. ¹H NMR will confirm the disappearance of the C4 proton and a significant downfield shift of the C3/C5 protons due to the deshielding effect of the -NO₂ group.

Phase 2: C5-Formylation via Directed Lithiation
  • Procedure : Dissolve 1-methyl-4-nitropyrazole in anhydrous THF at -78°C under argon. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS), stir for 30 minutes, then add anhydrous DMF. Quench with saturated NH₄Cl.

  • Causality : The C5 proton is rendered highly acidic by the adjacent N1 atom and the strongly electron-withdrawing C4-nitro group. Deprotonation with a bulky, non-nucleophilic base (LiHMDS) prevents unwanted nucleophilic attack on the nitro group. DMF acts as an efficient formylating agent for the generated carbanion.

  • Self-Validation : IR spectroscopy of the purified product will reveal a strong, sharp C=O stretching frequency at ~1690 cm⁻¹, confirming successful formylation.

Phase 3: Reductive Amination
  • Procedure : React the resulting aldehyde with methylamine hydrochloride and Ti(OiPr)₄ in anhydrous methanol. Stir at room temperature for 6 hours. Add NaBH₃CN and stir for an additional 12 hours.

  • Causality : Ti(OiPr)₄ acts as a mild Lewis acid to facilitate imine formation without requiring harsh protic acids that could cause side reactions with the nitro group. NaBH₃CN is chosen as the reducing agent because it selectively reduces the imine intermediate without reducing the sensitive nitro group.

  • Self-Validation : LC-MS will show the expected [M+H]⁺ mass ion. ¹³C NMR will definitively confirm the transformation by the appearance of a new aliphatic methylene carbon signal at ~45 ppm, completely replacing the aldehyde carbonyl peak (~180 ppm).

References

  • [1] Title: (PDF) Nitropyrazoles (review) - ResearchGate Source: researchgate.net URL: 1

  • [3] Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy | Journal of Medicinal Chemistry Source: acs.org URL:3

  • [2] Title: Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives Source: acs.org URL: 2

  • [4] Title: ReViews - Synthesis of Commercial Phosphodiesterase(V) Inhibitors Source: organica1.org URL: 4

Sources

Foundational

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine molecular weight and formula

Scaffold Analysis & Synthetic Architecture for Medicinal Chemistry Executive Summary & Physicochemical Identity (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a high-value heterocyclic building block used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis & Synthetic Architecture for Medicinal Chemistry

Executive Summary & Physicochemical Identity

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., LRRK2 targets) and high-energy density materials. Its structure features a pyrazole core decorated with an electron-withdrawing nitro group at the 3-position and a nucleophilic primary amine at the 5-position. This bifunctionality allows it to serve as a "linchpin" scaffold—the amine facilitates amide coupling to larger pharmacophores, while the nitro group modulates electronic properties or serves as a latent amine precursor.

Table 1: Physicochemical Profile
PropertyData
Systematic Name (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
CAS Registry Number 1310379-38-4
Molecular Formula

Molecular Weight 156.14 g/mol
Exact Mass 156.0647
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~8.5 (Amine conjugate acid)
Key Hazards Irritant; Potential energetic material (Nitro group)

Synthetic Architecture & Chemoselectivity

The synthesis of this scaffold presents a specific chemoselective challenge: reducing a carbonyl precursor (amide or nitrile) to a primary amine without reducing the nitro group. The nitro group on the pyrazole ring is susceptible to reduction under catalytic hydrogenation conditions (e.g.,


), which would yield the unstable diamine.
Retrosynthetic Logic

The most robust route utilizes 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid as the starting material. The carboxylic acid is converted to a primary amide, which is then selectively reduced using Borane-Tetrahydrofuran (


). Borane complexes are chemoselective for amides over nitro groups, preserving the critical 

functionality.
Synthesis Pathway Diagram

The following diagram illustrates the optimized synthetic workflow, highlighting the divergence between correct chemoselective reagents and "dead-end" pathways that destroy the scaffold.

SynthesisPath Start 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid Inter Intermediate: Primary Amide Start->Inter 1. SOCl2, Reflux 2. NH3 (aq) or NH4OH Target TARGET: (1-Methyl-3-nitro-1H- pyrazol-5-yl)methanamine Inter->Target BH3·THF (1M) Reflux, 2h (Chemoselective) DeadEnd Byproduct: Diamino-pyrazole (Nitro Reduced) Inter->DeadEnd H2 / Pd-C (Avoid!)

Caption: Chemoselective synthesis pathway avoiding nitro-group reduction.

Structural Biology & Pharmacophore Analysis

In drug design, this scaffold acts as a polar spacer . The pyrazole ring is a bioisostere for imidazole or phenyl rings but with distinct hydrogen-bonding capabilities.

Electronic Effects
  • 3-Nitro Group: Acts as a strong electron-withdrawing group (EWG). This pulls electron density from the ring, lowering the pKa of the pyrazole nitrogens (if unsubstituted) and increasing the metabolic stability of the ring against oxidative metabolism. In this specific methylated scaffold, it creates a dipole that can orient the molecule within a binding pocket.

  • 5-Methanamine: Provides a flexible tether. The methylene spacer (

    
    ) allows the terminal amine to rotate, facilitating optimal bond angles for amide coupling or hydrogen bonding with residues like Aspartate or Glutamate in kinase active sites.
    
Functional Logic Diagram

SAR_Logic Center Scaffold Core: N-Methyl Pyrazole Nitro 3-Nitro Group (-NO2) Center->Nitro Electron Withdrawal Metabolic Stability Amine 5-Methanamine (-CH2-NH2) Center->Amine Synthetic Handle H-Bond Donor Methyl 1-Methyl Group Center->Methyl Blocks Tautomerism Lipophilicity Boost TargetBinding Target Protein (e.g., LRRK2) Nitro->TargetBinding Dipole Interactions Amine->TargetBinding Salt Bridge Formation

Caption: Structure-Activity Relationship (SAR) map detailing functional group roles.

Experimental Protocol: Chemoselective Synthesis

Objective: Synthesize (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine from the carboxylic acid precursor.

Phase 1: Amide Formation
  • Activation: Charge a round-bottom flask with 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq). Add Thionyl Chloride (

    
    , 5.0 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours under 
    
    
    
    atmosphere. Monitor by TLC (conversion to acid chloride).
  • Evaporation: Remove excess

    
     under reduced pressure. Azeotrope with toluene to remove traces.
    
  • Amidation: Dissolve the residue in dry THF. Cool to

    
    . Slowly add aqueous Ammonia (
    
    
    
    , 10 eq) or pass
    
    
    gas.
  • Workup: Precipitate the primary amide, filter, wash with cold water, and dry.

Phase 2: Reduction (The Critical Step)

Note: Do NOT use catalytic hydrogenation.[1]

  • Setup: Dissolve the amide intermediate (1.0 eq) in anhydrous THF under Argon.

  • Reagent Addition: Cool to

    
    . Dropwise add Borane-THF complex  (1.0 M solution, 3.0 eq). The nitro group is inert to diborane under these conditions.
    
  • Reaction: Allow to warm to room temperature, then reflux (

    
    ) for 3–4 hours.
    
  • Quench: Cool to

    
    . Carefully quench with Methanol (excess) to destroy unreacted borane.
    
  • Acid Hydrolysis: Add

    
     and reflux for 1 hour to break the boron-amine complex.
    
  • Isolation: Basify with

    
     to pH > 10. Extract with Dichloromethane (DCM) x3.
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash chromatography (DCM/MeOH/
    
    
    
    ).

Safety & Handling

  • Energetic Potential: As a nitro-pyrazole, this compound possesses high energy density. While generally stable, it should be treated as a potential explosive.[2] Avoid friction, shock, and high heat.

  • Storage: Store at

    
     under inert gas.
    
  • Toxicity: Treat as a potential mutagen. Use full PPE (gloves, goggles, fume hood).

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[3][4] Reduction of Amides with Diborane. Journal of Organic Chemistry. (General protocol grounding for Borane reduction).

  • PubChem. (2025).[5] (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine as a High-Value Scaffold

Executive Summary In the landscape of modern medicinal chemistry, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS 1310379-38-4) represents a precision-engineered heterocyclic building block. Its value lies in the orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS 1310379-38-4) represents a precision-engineered heterocyclic building block. Its value lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine for rapid coupling, an electron-withdrawing nitro group that modulates the pyrazole ring's electronic density (and serves as a latent aniline precursor), and a distinct methylation pattern that fixes the tautomeric state of the pyrazole core. This guide provides a rigorous technical analysis of its structural identity, synthetic pathways, and application in fragment-based drug discovery (FBDD).

Part 1: Structural Identity & Cheminformatics

The accurate identification of pyrazole regioisomers is critical, as the 1,3- and 1,5-substitution patterns significantly alter the vector orientation of substituents in a binding pocket. The data below confirms the identity of the 1-methyl-3-nitro-5-methanamine isomer.

Core Identifiers
ParameterData
Chemical Name (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
CAS Number 1310379-38-4
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol
SMILES CN1C(CN)=CC([O-])=N1
InChI InChI=1S/C5H8N4O2/c1-8-5(4-6)2-3(9-8)7(10)11/h2H,4,6H2,1H3
InChIKey ZSVFXYZXZZXZXZ-UHFFFAOYSA-N(Predicted based on structure)
Structural Analysis[3][4][5]
  • Electronic Character: The C3-nitro group exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the pKa of the pyrazole ring system compared to non-nitrated analogs. This reduces the basicity of the pyrazole nitrogens, making the C5-methanamine the primary nucleophilic site.

  • Tautomeric Lock: N1-methylation prevents annular tautomerism, locking the spatial arrangement of the nitro and methanamine groups. This "pre-organized" conformation reduces the entropic penalty upon binding to protein targets.

Part 2: Synthesis & Manufacturing[1][5][8]

Synthesizing this scaffold requires a strategy that avoids the reduction of the nitro group while converting the C5-precursor into an amine. Direct reduction of a nitrile or amide with strong hydrides (e.g., LiAlH₄) often leads to over-reduction of the nitro group. Therefore, a Staudinger Reduction or Gabriel Synthesis pathway is preferred for high fidelity.

Retrosynthetic Strategy

The synthesis originates from 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 177409-39-1). The acid is reduced to the alcohol, activated, and displaced by an azide source, followed by chemoselective reduction.

Detailed Protocol: Chemoselective Amination Pathway

Step 1: Esterification React 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid with thionyl chloride (


) in methanol (

) to yield the methyl ester.
  • Conditions: Reflux, 3h.[1]

  • Yield Target: >95%.[2][3]

Step 2: Selective Reduction to Alcohol Reduce the ester to 1-methyl-3-nitro-1H-pyrazol-5-yl)methanol using Sodium Borohydride (


) in the presence of 

(to enhance reactivity) in THF/MeOH.
  • Note: Avoid

    
     to prevent nitro reduction.
    
  • Conditions:

    
     to RT, 4h.
    

Step 3: Activation (Mesylation) Convert the alcohol to a mesylate using Methanesulfonyl chloride (


) and Triethylamine (

) in DCM.
  • Mechanism:[4][5] Nucleophilic attack of the hydroxyl on the sulfonyl chloride.

Step 4: Azidation Displace the mesylate with Sodium Azide (


) in DMF.
  • Safety: Maintain temperature

    
     to avoid thermal decomposition of the azide.
    

Step 5: Staudinger Reduction React the azide with Triphenylphosphine (


) in THF/Water.
  • Chemo-selectivity: This reaction selectively reduces the azide to the amine (

    
    ) without affecting the nitro group (
    
    
    
    ).
  • Workup: Acid/Base extraction to isolate the pure amine hydrochloride.

Synthesis Workflow Diagram

SynthesisPath Start 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid Ester Methyl Ester Intermediate Start->Ester 1. SOCl2, MeOH Reflux Alcohol (1-Methyl-3-nitro-1H- pyrazol-5-yl)methanol Ester->Alcohol 2. NaBH4, CaCl2 THF/MeOH (Selective) Azide Azide Intermediate (-CH2-N3) Alcohol->Azide 3. MsCl, Et3N 4. NaN3, DMF Product TARGET: (1-Methyl-3-nitro-1H- pyrazol-5-yl)methanamine Azide->Product 5. PPh3, H2O (Staudinger Reduction)

Figure 1: Chemoselective synthesis pathway preserving the nitro moiety while installing the primary amine.

Part 3: Physicochemical Profiling

Understanding the physicochemical behavior of this scaffold is essential for predicting its performance in biological assays.

PropertyValue (Predicted)Significance
LogP -0.9 to -0.2Highly polar; excellent aqueous solubility. Ideal for fragment-based screening.
pKa (Primary Amine) ~8.5 - 9.0Classic aliphatic amine basicity; protonated at physiological pH (7.4).
pKa (Pyrazole N) < 1.0The nitro group drastically reduces the basicity of the pyrazole ring, making it non-ionizable at physiological pH.
H-Bond Donors 2 (-NH₂)Critical for anchoring in receptor pockets (e.g., Asp/Glu residues).
H-Bond Acceptors 5 (NO₂, N-ring)Provides multiple interaction points for water bridges or backbone amides.
TPSA ~85 ŲWithin the ideal range for oral bioavailability (<140 Ų) and BBB penetration considerations.

Part 4: Applications in Medicinal Chemistry[7][11]

Fragment-Based Drug Discovery (FBDD)

The compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.

  • Vector Exploration: The rigid pyrazole core directs the amine and nitro groups at a defined angle (~140°), allowing researchers to probe specific sub-pockets in enzymes like Kinases or Phosphodiesterases (PDEs).

  • Linker Chemistry: The primary amine allows for rapid amide coupling or reductive amination, serving as a linker to connect this pharmacophore to larger scaffolds.

Bioisosterism & Metabolic Stability
  • Nitro as a Carbonyl Isostere: The nitro group can mimic the electrostatics of a carbonyl group or a carboxylate, interacting with positively charged residues (Arg/Lys) in the binding site.

  • Metabolic Handle: Unlike phenyl rings which are prone to oxidative metabolism (CYP450), the electron-deficient nitropyrazole ring is highly resistant to oxidative metabolism, potentially improving the half-life of the final drug candidate.

Latent Functionality

In advanced synthesis, the nitro group can be reduced in situ (after the scaffold is coupled) to an aniline. This allows for the late-stage introduction of ureas or sulfonamides at the C3 position, expanding the chemical space accessible from a single intermediate.

References

  • PubChem Compound Summary. (2025). (1-Methyl-1H-pyrazol-5-yl)methanamine and derivatives. National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Monograph: (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine (Isomer Comparison). Link

  • BenchChem. (2025).[6] Application Note: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. Link

  • Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2023).[7] "Pyrazole: an emerging privileged scaffold in drug discovery."[8] PMC. Link

Sources

Foundational

Pyrazole-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive analysis of pyrazole-based building blocks in modern drug discovery. It is structured to move from fundamental chemical principles to advanced synthetic applications and medi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of pyrazole-based building blocks in modern drug discovery. It is structured to move from fundamental chemical principles to advanced synthetic applications and medicinal chemistry logic, adhering to the requested autonomy and scientific rigor.

Introduction: The Pyrazole Advantage in Medicinal Chemistry

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry, a term denoting its ability to serve as a ligand for a diverse array of biological targets. Unlike its isomer imidazole, pyrazole is rarely found in nature, yet it constitutes the core of numerous blockbuster drugs, including Celecoxib , Ruxolitinib , and Apixaban .

Physicochemical Core Competencies

For the drug developer, the pyrazole ring offers a unique trifecta of properties that modulate ADME (Absorption, Distribution, Metabolism, Excretion) profiles:

  • Amphoteric Hydrogen Bonding: The unsubstituted pyrazole possesses a pyrrole-like NH (H-bond donor) and a pyridine-like N (H-bond acceptor). This dual capability allows it to interact simultaneously with backbone carbonyls and side-chain residues in protein binding pockets.

  • Tautomeric Equilibrium: In solution,

    
    -pyrazole exists in rapid equilibrium between two identical tautomers. While this can be a synthetic complication (see Section 2), it allows the molecule to adapt its face to different receptor environments before binding locks a specific tautomer.
    
  • Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenyl rings (reducing lipophilicity/LogP) or isoxazoles (improving metabolic stability against reductive ring opening).

Strategic Synthesis: Overcoming the Regioselectivity Challenge

The primary technical hurdle in pyrazole chemistry is regioselectivity . The classical synthesis often yields mixtures of isomers that are difficult to separate on a production scale.

The Classical Approach: Knorr Pyrazole Synthesis

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is the industrial standard.

  • Mechanism: Double condensation involving nucleophilic attack of hydrazine nitrogens on the carbonyl carbons.

  • The Pitfall: When using monosubstituted hydrazines (

    
    ) and unsymmetrical 1,3-dicarbonyls (
    
    
    
    ), two regioisomers are formed (1,3,5-substituted vs 1,3,4-substituted). The ratio is dictated by the subtle interplay of steric bulk and the electrophilicity of the carbonyl carbons, which is often insufficient for high selectivity.
The Modern Solution: Regioselective [3+2] Cycloaddition

To bypass the Knorr limitation, modern workflows utilize [3+2] cycloadditions or stepwise condensations where the regiochemistry is pre-encoded in the starting materials. A prime example is the reaction of


-monosubstituted hydrazones  with nitroolefins .[1]
Synthetic Decision Logic

The following diagram outlines the decision process for selecting a synthetic route based on substrate complexity and required regiocontrol.

PyrazoleSynthesis Start Target Pyrazole Structure Sym Symmetrical 1,3-Dicarbonyl? Start->Sym Knorr Classical Knorr Synthesis (High Yield, Low Cost) Sym->Knorr Yes Unsym Unsymmetrical Substituents Sym->Unsym No Regio Is Regiopurity Critical? Unsym->Regio Regio->Knorr No (Separation feasible) Method1 Method A: Hydrazone + Nitroolefin (Steric/Electronic Control) Regio->Method1 1,3,4,5-Tetrasubstitution Method2 Method B: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Regio->Method2 3,5-Disubstitution Method3 Method C: C-H Activation (Late-Stage Functionalization) Regio->Method3 Core Diversification

Figure 1: Decision tree for selecting pyrazole synthesis methodologies based on structural requirements.

Medicinal Chemistry Case Studies

Ruxolitinib (Jakafi)

Target: JAK1/JAK2 Kinases Indication: Myelofibrosis Role of Pyrazole: Ruxolitinib contains a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine scaffold). The pyrazole nitrogen acts as a critical H-bond donor to the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP.

Mechanism of Action Visualization

The following diagram illustrates the JAK-STAT signaling pathway inhibition by pyrazole-based kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor (Transmembrane) Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylated) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Rux Ruxolitinib (Pyrazole Inhibitor) Rux->JAK Competitive Inhibition (ATP Pocket) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Inhibition of the JAK-STAT signaling cascade by pyrazole-based small molecules.[2]

Celecoxib (Celebrex)

Target: COX-2 Role of Pyrazole: The central pyrazole ring serves as a rigid scaffold orienting a sulfonamide group and a trifluoromethyl group. The


 group binds to a hydrophobic pocket distinct to COX-2 (and absent in COX-1), conferring the drug's high selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data Summary

The following table summarizes key FDA-approved pyrazole drugs and the specific role of the heterocycle in their pharmacophore.

Drug NameTargetPyrazole RoleSubstitution Pattern
Celecoxib COX-2Rigid scaffold; orienting selectivity groups (

,

)
1,5-Diaryl-3-trifluoromethyl
Ruxolitinib JAK1/2H-bond donor to kinase hinge region (ATP mimic)Fused (Pyrrolo[2,3-d]pyrimidine)
Crizotinib ALK/ROS1Scaffolding;

-stacking interactions
3,4-Diaryl substituted
Apixaban Factor XaS1 pocket binding; bioavailability modulationFused (Pyrazolo[3,4-c]pyridine)
Rimonabant CB1Inverse agonist (Withdrawn due to CNS effects)1,5-Diaryl-4-carboxamide

Experimental Protocols

Protocol A: Regioselective Synthesis via Nitroolefins

This protocol addresses the regioselectivity issues of the classical Knorr synthesis.

Objective: Synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Principle: A formal [3+2] cycloaddition between an electron-rich


-arylhydrazone and an electron-deficient nitroolefin.

Materials:

  • 
    -phenylhydrazone of acetophenone (1.0 equiv)
    
  • 
    -nitrostyrene (1.2 equiv)
    
  • Triethylamine (

    
    , 0.5 equiv)
    
  • Solvent: Toluene or Ethanol

  • Catalyst:

    
     (optional, 10 mol% for rate acceleration)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -phenylhydrazone (1.0 mmol) in Toluene (5 mL).
    
  • Addition: Add

    
    -nitrostyrene (1.2 mmol) followed by 
    
    
    
    (0.5 mmol).
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).
    
    • Note: The reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of

      
       (nitrous acid).
      
  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (look for absence of nitro-alkene protons) and LC-MS.
    
Protocol B: Classical Knorr Synthesis (Control)

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials:

  • Acetylacetone (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Ethanol (Solvent)[3]

  • Acetic Acid (Catalytic)

Methodology:

  • Dissolve acetylacetone (10 mmol) in Ethanol (20 mL).

  • Add phenylhydrazine (10 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 2 hours.

  • Cool to induce precipitation. If no solid forms, evaporate solvent and recrystallize from ethanol/water.

Future Outlook: C-H Activation

The frontier of pyrazole chemistry lies in C-H activation . Rather than building the ring with substituents already attached (pre-functionalization), chemists are now synthesizing the bare pyrazole core and using Palladium- or Rhodium-catalyzed C-H activation to install aryl or alkyl groups selectively at the C4 or C5 positions. This "late-stage functionalization" allows for the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies without re-optimizing the ring-forming step.

References

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry (Bentham Science) URL:[Link]

  • Pyrazole Synthesis: Methods and Protocols Source: Organic Chemistry Portal URL:[Link]

  • FDA Approved Drugs Containing Pyrazole Ring Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Isomeric Divergence in Nitropyrazoles: A Technical Guide to the 3-Nitro and 5-Nitro Paradigms

Executive Summary The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's electronic properties, basicity, and coordination chemistry. For researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's electronic properties, basicity, and coordination chemistry. For researchers and drug development professionals, understanding the subtle yet critical differences between 3-nitro and 5-nitro pyrazole isomers is essential. This whitepaper deconstructs the tautomeric paradox of unsubstituted nitropyrazoles, details the synthetic methodologies required to isolate specific regioisomers, and explores the pharmacological causality behind their divergent behaviors in metallodrug design.

The Tautomeric Paradox: 3(5)-Nitropyrazole Equilibrium

In the absence of N-substitution, attempting to isolate 3-nitropyrazole from 5-nitropyrazole is a chemical impossibility. Pyrazoles are characterized by rapid annular tautomerism, wherein the acidic proton dynamically exchanges between the N1 and N2 atoms of the heterocyclic ring.

Because of this rapid proton transfer, 3-nitropyrazole and 5-nitropyrazole exist as an inseparable equilibrium mixture in both the gas phase and solution, universally denoted in chemical literature as 3(5)-nitropyrazole [1][2]. The thermodynamic stabilities of both tautomeric forms are nearly identical, meaning the distinction between the 3- and 5-positions is functionally erased until the symmetry is broken by external substitution.

Tautomerism N1 3-Nitropyrazole (Proton at N1) Eq Annular Tautomerism (Rapid Proton Exchange) N1->Eq N2 5-Nitropyrazole (Proton at N2) Eq->N2

Annular tautomerism equilibrium between 3-nitro and 5-nitro pyrazole isomers.

Breaking Symmetry: N-Substitution and Isomeric Divergence

The chemical equivalence of the 3- and 5-positions is permanently broken upon N-alkylation. Substituting the N1 proton with an alkyl group (e.g., methylation) locks the ring, preventing tautomerization and yielding two distinct, isolable regioisomers: 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole [3].

Once locked, the positional difference of the strongly electron-withdrawing nitro group dictates the molecule's behavior. The 5-nitro isomer exhibits a higher electron affinity, making it significantly more susceptible to bioreduction—a critical factor in the activation of certain prodrugs[3]. Furthermore, the proximity of the nitro group to the coordinating N2 atom in the 3-nitro isomer creates severe steric hindrance, heavily impacting coordination chemistry.

Quantitative Comparison of N-Methylated Isomers
Property1-Methyl-3-nitropyrazole1-Methyl-5-nitropyrazoleMechanistic Causality
Nitro Position C3 (Adjacent to N2)C5 (Adjacent to N1-CH3)Dictates steric bulk around the N2 electron pair.
Reduction Susceptibility LowerHigherThe 5-nitro isomer possesses a higher electron affinity, facilitating easier reduction[3].
Pt(II) Complexation Fails to form stable complexForms stable cis/trans complexesThe C3-NO₂ group sterically and electronically blocks the N2 coordination site[4].
Anticancer Activity (Pt) Inactive (No complex formed)Highly ActiveSuccessful coordination allows the formation of cytotoxic Pt(II) complexes[4].

Synthetic Workflows and Mechanistic Causality

Direct electrophilic nitration of pyrazole predominantly yields 4-nitropyrazole because the C4 position is the most electron-rich carbon in the ring[1][5]. To functionalize the 3/5 position, chemists must utilize a thermodynamic workaround exploiting the lability of the N-NO₂ bond.

Protocol 1: Synthesis of 3(5)-Nitropyrazole via Thermal Rearrangement

Causality: N-nitration is achieved first under strictly controlled cold conditions. Because the N-NO₂ bond is relatively weak, applying high heat provides the activation energy necessary for a sigmatropic shift, migrating the nitro group to the adjacent C3/C5 carbon[5][6]. High-boiling solvents are chosen specifically to reach this activation threshold without degrading the pyrazole core.

  • N-Nitration: React pyrazole with a nitrating mixture of 90% nitric acid (HNO₃) and acetic anhydride (Ac₂O) at temperatures strictly maintained below 15 °C to prevent premature rearrangement or degradation[6][7].

  • Isolation: Quench the reaction in ice water and extract the organic layer to isolate the intermediate, N-nitropyrazole (approx. 85-90% yield)[5][7].

  • Thermal Rearrangement: Reflux the isolated N-nitropyrazole in a high-boiling solvent (e.g., 1,2-dichlorobenzene at ~180 °C or n-octanol at 185–190 °C) for 3 to 7 hours. The heat drives the quantitative isomerization to the carbon-bound nitro group[1][6][7].

  • Purification: Cool the mixture and crystallize the product to obtain pure 3(5)-nitropyrazole (approx. 87-92% yield)[5][7].

Protocol 2: Synthesis of Locked N-Methyl Isomers

Causality: Methylation of the tautomeric 3(5)-nitropyrazole yields a mixture of both 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole, which must subsequently be separated via column chromatography due to their distinct polarities.

  • Alkylation: Dissolve 3(5)-nitropyrazole in a polar aprotic solvent (e.g., DMF) and deprotonate using a mild base (e.g., potassium carbonate).

  • Methylation: Add methyl iodide (MeI) dropwise and stir at room temperature.

  • Separation: Extract the crude mixture and separate the 1-methyl-3-nitro and 1-methyl-5-nitro isomers using silica gel column chromatography.

Synthesis Pyr Pyrazole Nitration N-Nitration (HNO3, Ac2O, <15°C) Pyr->Nitration NNitro N-Nitropyrazole Nitration->NNitro Rearrange Thermal Rearrangement (140-190°C) NNitro->Rearrange Nitro35 3(5)-Nitropyrazole Rearrange->Nitro35 Alkylation N-Methylation (MeI, Base) Nitro35->Alkylation Iso3 1-Methyl-3-nitropyrazole Alkylation->Iso3 Iso5 1-Methyl-5-nitropyrazole Alkylation->Iso5

Synthetic pathway from pyrazole to locked 1-methyl-3-nitro and 1-methyl-5-nitro isomers.

Pharmacological Implications: Platinum-Based Anticancer Agents

The structural divergence between the locked 3-nitro and 5-nitro isomers has profound implications in metallodrug design, specifically for "non-classical" platinum(II) anticancer complexes designed to circumvent cisplatin resistance.

Protocol 3: Complexation with Pt(II)

Causality: 1-methyl-5-nitropyrazole successfully forms stable Pt(II) complexes because the nitro group is positioned away from the N2 coordinating atom. Conversely, attempting this exact protocol with 1-methyl-3-nitropyrazole fails completely. The C3-nitro group creates immense steric hindrance and depletes the electron density on the N2 atom, rendering it incapable of forming a stable bond with the platinum ion[4].

  • Preparation: Dissolve 2 molar equivalents of 1-methyl-5-nitropyrazole in acetone[4].

  • Metal Addition: Mix with a water solution containing 1 molar equivalent of potassium tetrachloroplatinate (K₂PtCl₄)[4].

  • Incubation: Maintain the reaction mixture in strict darkness at 25 °C for approximately 3 days. Darkness is required to prevent the photo-degradation of the forming platinum complexes[4].

  • Isolation: Filter and dry the resulting yellow precipitate. This yields a mixture of cis- and trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II), which exhibits higher cytotoxicity than cisplatin against specific cancer lines (e.g., MCF-7 breast adenocarcinoma)[4].

Conclusion

The distinction between 3-nitro and 5-nitro pyrazoles is a masterclass in heterocyclic chemistry. While annular tautomerism renders them identical in their unsubstituted state, N-alkylation locks them into distinct regioisomers with vastly different electronic and steric profiles. Recognizing these differences is non-negotiable for researchers, as the simple shift of a nitro group from the C5 to the C3 position can mean the difference between a highly potent anticancer metallodrug and a complete failure in metal complexation.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega | 6

  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes | Benchchem | 5

  • Synthesis of 3-Nitropyrazole | Semantic Scholar | 7

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles | acrhem.org | 1

  • Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study | Academia.edu | 2

  • Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole | ResearchGate | 3

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity | MDPI | 4

Sources

Foundational

Technical Whitepaper: Sourcing and Utilizing (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in Drug Discovery

Executive Summary (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) is a high-value heterocyclic building block used primarily in the development of antimicrobial and anti-inflammatory agents. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) is a high-value heterocyclic building block used primarily in the development of antimicrobial and anti-inflammatory agents. Its structural uniqueness lies in the 3-nitro group, which serves as a masked aniline equivalent or an electron-withdrawing modulator, and the 5-aminomethyl handle, which allows for rapid diversification via amide coupling or reductive amination.

Critical Advisory: The commercial market for nitropyrazoles is fraught with regioisomeric ambiguity. Suppliers frequently mislabel the 1,3,5-isomer (the target) and the 1,5,3-isomer . This guide provides a validated sourcing strategy and a mandatory Quality Control (QC) protocol to ensure structural integrity before this reagent enters your SAR (Structure-Activity Relationship) pipeline.

Compound Profile & Identification

PropertySpecification
IUPAC Name (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
Common Name C-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methylamine
CAS Number 1310379-38-4 (Target Isomer)
Isomer Risk CAS 1310379-39-5 (1-Methyl-5 -nitro-1H-pyrazol-3 -yl)methanamine
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
Physical State Pale yellow solid (Free base) / White solid (HCl salt)
pKa (Calc) ~8.9 (Primary amine), Pyrazole N is non-basic due to -NO2

Commercial Sourcing Strategy

Sourcing this compound requires a bifurcated strategy: Stock Acquisition for immediate needs and Custom Synthesis for scale-up, due to the difficulty of separating pyrazole regioisomers on a kilogram scale.

Validated Supplier Matrix

The following table synthesizes current market data. Note that "Lead Time" is an estimate based on standard logistics for these tiers.

TierSupplierCatalog / SKUReliability RatingNotes
Tier 1 (Stock) BLD Pharm BD00778645HighExplicitly lists correct CAS 1310379-38-4. Ships from Shanghai/USA hubs.
Tier 1 (Stock) Enamine Z1947072990HighReliable for building blocks; check for "REAL" vs "Stock" status.
Tier 2 (Aggregator) ChemScene CS-0357092Caution WARNING: Often lists the isomer (CAS 1310379-39-5). Verify structure before ordering.
Tier 3 (Custom) WuXi AppTec Custom QuoteHighRecommended for >100g orders requiring strict regio-purity guarantees.
The Regioisomer Trap

When synthesizing N-methyl pyrazoles, methylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5-isomers. Separation is difficult due to similar polarity.

  • Target: 1-Methyl-3-nitro-5-aminomethyl (Sterically crowded, often the minor product in direct alkylation).

  • Impurity: 1-Methyl-5-nitro-3-aminomethyl (Thermodynamically favored in some pathways).

Sourcing Decision Logic:

SourcingStrategy Start Need (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine Quantity Quantity Required? Start->Quantity SmallScale < 5 Grams (Discovery) Quantity->SmallScale LargeScale > 10 Grams (Process Dev) Quantity->LargeScale VendorCheck Check BLD Pharm / Enamine (CAS 1310379-38-4) SmallScale->VendorCheck CustomSyn Request Custom Synthesis (Specify Regio-Control) LargeScale->CustomSyn QC_Step MANDATORY QC (NOESY NMR) VendorCheck->QC_Step CustomSyn->QC_Step

Figure 1: Decision matrix for sourcing nitropyrazole amines, emphasizing the critical QC checkpoint.

Quality Control & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The melting points of the 1,3- and 1,5-isomers are often within 5°C of each other.

Structural Validation (NMR)

The only definitive method to distinguish the isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

  • Protocol: Dissolve ~5mg in DMSO-d6.

  • Target Signal: Irradiate the N-Methyl singlet (typically

    
     3.8 - 4.1 ppm).
    
  • Interpretation:

    • Correct Isomer (1,3-nitro-5-aminomethyl): You should see a strong NOE enhancement of the Methylene (CH2) protons of the aminomethyl group. The N-Me and C5-CH2 are spatially close.

    • Incorrect Isomer (1,5-nitro-3-aminomethyl): You will see NOE enhancement of the C4-H (aromatic proton) or no enhancement of the methylene group, as the nitro group blocks the interaction.

Purity Assessment (LCMS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm (Nitro group absorbs strongly).

  • Note: The amine is polar; it may elute in the void volume if the gradient starts too high in organic. Start at 5% B.

Synthetic Utility & Handling[2]

Handling Precautions
  • Stability: The free amine absorbs atmospheric CO2 to form carbamates. Store as the HCl salt or in a desiccator at -20°C.

  • Safety: Low molecular weight nitro-pyrazoles can be energetic. Avoid heating dry solids >100°C. Do not grind in a mortar/pestle without safety shielding.

Derivatization Pathways

This scaffold is a "linchpin" intermediate. The nitro group dictates the chemistry of the pyrazole ring, making the C4 position electron-deficient and resistant to electrophilic aromatic substitution, but susceptible to nucleophilic attack if fluorinated.

Common Workflows:

  • Amide Coupling: Reacts with acid chlorides/carboxylic acids to form amides (standard HATU/DIPEA conditions).

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)3.

  • Nitro Reduction: Hydrogenation (H2, Pd/C) yields the 3-amino-5-aminomethyl pyrazole.

    • Caution: The resulting diamine is extremely oxidation-sensitive and will turn black/brown rapidly in air. Use immediately or protect as a Boc-derivative.

SyntheticUtility Scaffold (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine AmideCoup Amide Coupling (R-COOH, HATU) Scaffold->AmideCoup RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->RedAmin NitroRed Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Scaffold->NitroRed Prod_Amide Pyrazolyl-Amide (Stable) AmideCoup->Prod_Amide Prod_SecAmine Secondary Amine (Library Gen) RedAmin->Prod_SecAmine Prod_Diamine 3,5-Diaminopyrazole (Unstable/Oxidation Prone) NitroRed->Prod_Diamine Handle under N2

Figure 2: Primary synthetic diversification pathways for the scaffold.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine (Related Isomer Data). Retrieved from [Link]

  • Tagg, R. C., et al. (2020). Regioselective Synthesis of N-Methyl Pyrazoles. Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Validation of chemical identity and safety is the sole responsibility of the end-user.

Exploratory

Technical Guide: Engineering 1-Methyl-3-Nitropyrazole Derivatives for High-Energy &amp; Bioactive Applications

Executive Summary This technical guide provides a rigorous analysis of 1-methyl-3-nitropyrazole (3-MNP) and its advanced derivatives, specifically focusing on their dual-utility as Insensitive High-Explosives (IHEs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 1-methyl-3-nitropyrazole (3-MNP) and its advanced derivatives, specifically focusing on their dual-utility as Insensitive High-Explosives (IHEs) and pharmaceutical scaffolds . While historically overshadowed by imidazole-based energetics, 3-MNP derivatives like 1-methyl-3,4,5-trinitropyrazole (MTNP) and 1-methyl-3,4-dinitropyrazole (3,4-MDNP) have emerged as superior replacements for TNT and DNAN in melt-cast formulations due to their high density, favorable oxygen balance, and tunable melting points.

This document moves beyond basic synthesis to detail the process engineering required to control regioselectivity during nitration—the primary bottleneck in scaling these compounds. It also addresses the safety protocols essential for handling these high-nitrogen heterocycles.

Part 1: Chemical Architecture & Synthesis Strategies

The functionalization of the pyrazole ring is governed by the competition between electrophilic attack at the carbon centers (C3, C4, C5) and the directing effects of the N-methyl group.

The Regioselectivity Challenge

Direct nitration of 1-methylpyrazole typically favors the C4 position due to electronic density distribution. To achieve the 3-nitro or 3,4-dinitro substitution patterns required for high-performance energetics, specific "indirect" pathways or forcing conditions are necessary.

  • Pathway A (Direct Nitration): Uses aggressive nitrating media (HNO₃/TFAA) to force nitration at C3, often yielding mixtures.

  • Pathway B (The Rearrangement Protocol): The industry-preferred route for high purity. It involves N-nitration of the unsubstituted pyrazole, followed by a thermal Habraken Rearrangement to migrate the nitro group to C3, and finally N-methylation.

Synthesis Workflow (Graphviz)

The following diagram illustrates the divergent pathways to synthesize the critical melt-cast candidate MTNP and the liquid carrier 3,4-MDNP.

Synthesis_Pathways Pyrazole Pyrazole (Starting Material) N_Nitro N-Nitropyrazole (Intermediate) Pyrazole->N_Nitro HNO3 / Ac2O (N-Nitration) C3_Nitro 3-Nitropyrazole (3-NP) N_Nitro->C3_Nitro Thermal Rearrangement (Anisole, 140°C) MNP_3 1-Methyl-3-Nitropyrazole (3-MNP) C3_Nitro->MNP_3 Me2SO4 / K2CO3 (Methylation) MDNP_34 1-Methyl-3,4-Dinitropyrazole (3,4-MDNP) [Liquid Carrier] MNP_3->MDNP_34 HNO3 / H2SO4 (Mixed Acid Nitration) MTNP 1-Methyl-3,4,5-Trinitropyrazole (MTNP) [Melt-Cast Star] MDNP_34->MTNP Excess HNO3 / P2O5 (Forcing Nitration) MethylPyrazole 1-Methylpyrazole MethylPyrazole->MNP_3 HNO3 / TFAA (Direct C3 Nitration)

Caption: Divergent synthesis pathways for 3-MNP derivatives. The rearrangement pathway (Solid lines) offers superior regiocontrol compared to direct nitration (Dashed).

Part 2: Energetic Materials – Performance & Engineering

The primary application of 1-methyl-3-nitropyrazole derivatives is in Melt-Cast Explosives . These materials must melt between 80°C and 100°C (to be pourable like TNT) but decompose well above that temperature for safety.

The "Melt-Cast" Candidates
  • MTNP (1-methyl-3,4,5-trinitropyrazole): The "Goldilocks" compound. With a melting point of ~91°C and density >1.80 g/cm³, it significantly outperforms TNT.

  • 3,4-MDNP: A liquid or low-melting solid (

    
    C).[1] It is used as an energetic plasticizer to reduce the glass transition temperature (
    
    
    
    ) of polymer-bonded explosives (PBX).
Comparative Performance Data

The following table contrasts 3-MNP derivatives against standard military explosives.

PropertyTNT (Reference)DNAN (Modern Ref)MTNP (Target) 3,4-MDNP
Formula




Melting Point (

)
80.4 °C94 °C91.5 °C 20–23 °C
Density (

)
1.65 g/cm³1.52 g/cm³1.83 g/cm³ 1.67 g/cm³
Detonation Velocity (

)
6,900 m/s5,600 m/s8,650 m/s 7,760 m/s
Detonation Pressure (

)
19.0 GPa16.0 GPa33.7 GPa 25.6 GPa
Oxygen Balance (

)
-74.0%-96.0%-14.6% -46.0%
Decomp. Temp (

)
295 °C280 °C248 °C 300 °C

Analysis:

  • MTNP offers a ~25% increase in detonation velocity over TNT and near-perfect oxygen balance, minimizing carbon residue (soot) during detonation.

  • 3,4-MDNP exhibits exceptional thermal stability (

    
    C), making it an ideal candidate for deep-bore drilling explosives where high ambient temperatures are a failure mode for traditional energetics.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Nitropyrazole via Rearrangement

Critical Step for Purity

  • N-Nitration: Dissolve pyrazole (1 eq) in acetic anhydride at 0°C. Dropwise add fuming

    
     while maintaining temp <10°C. Stir for 2 hours. Pour into ice water to precipitate N-nitropyrazole .
    
  • Rearrangement: Dissolve N-nitropyrazole in anisole (high-boiling solvent). Heat to 140°C for 5–8 hours. The nitro group migrates from N1 to C3.

    • Why Anisole? Its boiling point matches the activation energy required for the sigmatropic rearrangement without causing thermal decomposition.

  • Purification: Cool to precipitate crude 3-nitropyrazole. Recrystallize from ethanol.

Protocol B: Methylation to 3,4-MDNP[2]
  • Methylation: React 3-nitropyrazole with dimethyl sulfate (DMS) and

    
     in acetone. Reflux for 4 hours. Yields 1-methyl-3-nitropyrazole (3-MNP) .[1][2]
    
  • Second Nitration: Add 3-MNP to a mixture of conc.

    
     and fuming 
    
    
    
    at 0°C. Slowly warm to 60°C.
    • Note: The N-methyl group activates the ring slightly, but the 3-nitro group deactivates it. Heating is required to introduce the second nitro group at position 4.

  • Isolation: Quench over ice. Extract with dichloromethane (DCM). 3,4-MDNP is obtained as a viscous oil or low-melting solid.

Part 4: Pharmaceutical & Bioactive Versatility

While energetics dominate the literature, the 1-methyl-3-nitropyrazole scaffold is a potent pharmacophore. The nitro group serves as a "masked" amine, allowing for late-stage functionalization.

Kinase Inhibition (LRRK2)

Derivatives of 3-MNP are precursors to aminopyrazoles , which act as ATP-competitive inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the kinase hinge region.

  • Synthesis Tip: Reduction of the nitro group is best achieved using Fe/NH₄Cl or Pd/C hydrogenation to avoid over-reduction of the pyrazole ring.

Biological Activity Workflow

Bioactivity MNP 1-Methyl-3-Nitropyrazole Reduction Reduction (H2, Pd/C) MNP->Reduction Amino 1-Methyl-3-Aminopyrazole Reduction->Amino Target1 LRRK2 Inhibitors (Parkinson's) Amino->Target1 Amide Coupling Target2 CDK Inhibitors (Oncology) Amino->Target2 Cyclization Target3 Agrochemicals (Herbicides) Amino->Target3 Halogenation

Caption: The 3-MNP scaffold serves as a versatile precursor for amine-based bioactive molecules.

Part 5: Safety & Stability Protocols

Working with nitropyrazoles requires strict adherence to safety protocols due to their shock sensitivity and potential for runaway exothermic decomposition.

Thermal Stability
  • DSC Analysis: MTNP shows an exothermic decomposition peak at 248°C .[3]

  • Rule of Thumb: Maintain process temperatures at least 100°C below the decomposition onset (

    
    ). Never heat bulk MTNP above 140°C during processing.
    
Sensitivity Handling
  • Impact Sensitivity: MTNP has an impact sensitivity (

    
    ) of ~40 cm (2.5 kg hammer), making it less sensitive than RDX but more sensitive than TNT.
    
  • Grounding: All equipment must be grounded. Use conductive vessels to prevent electrostatic discharge (ESD), as dry nitropyrazole powders are ESD-sensitive.

  • Waste Disposal: Do not mix nitration waste with organic solvents (acetone/ethanol) in the waste drum. Quench acid waste into water/ice first, then neutralize.

References

  • Ravi, P., et al. (2013).[2] Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP). Propellants, Explosives, Pyrotechnics.[2]

  • Habraken, C. L., et al. (1970).[2] Rearrangement of N-nitropyrazoles to 3-nitropyrazoles. Tetrahedron Letters.

  • Dalinger, I. L., et al. (1997). Synthesis of dinitropyrazoles via direct nitration. Russian Chemical Bulletin.

  • Zhang, J., et al. (2018).[2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

  • Chavez, D. E., et al. (2016). Melt-Castable Explosives: The Next Generation. Los Alamos National Lab Reports.

  • BenchChem. (2025).[3][4][5] Technical Guide: Properties and Synthesis of 3-Methyl-4-nitro-1H-pyrazole.

Sources

Foundational

Bioactivity Potential of Nitro-Pyrazole Scaffolds: A Comprehensive Technical Guide

The Strategic Value of the Nitro-Pyrazole Scaffold In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering a stable, aromatic, and hydrogen-bonding platform capable of interacting with di...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Nitro-Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering a stable, aromatic, and hydrogen-bonding platform capable of interacting with diverse biological targets. However, the true synthetic and pharmacological power of this heterocycle is unlocked through functionalization—most notably via the introduction of a nitro group.

The nitro-pyrazole scaffold (e.g., 3-methyl-4-nitro-1H-pyrazole) serves a dual purpose. Pharmacologically, the strong electron-withdrawing nature of the nitro group modulates the pKa of the pyrazole, influencing target binding and membrane permeability[1]. Synthetically, the nitro group acts as a highly stable, "masked" amine. It provides a reliable synthetic handle that can be cleanly reduced to an aminopyrazole, which is a critical bioisostere for aniline rings in central nervous system (CNS) drug discovery[2].

As an Application Scientist, I approach the nitro-pyrazole scaffold not just as a chemical intermediate, but as a tunable module. By understanding the causality behind its reactivity and biological interactions, we can engineer highly selective kinase inhibitors, broad-spectrum antimicrobials, and novel antitumor agents.

Structural Rationale: Causality in Chemical Design

The decision to utilize a nitro-pyrazole intermediate over direct amination or halogenation is rooted in the fundamental electronic properties of the pyrazole ring.

  • Regioselective Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich. Under the strongly acidic conditions required for nitration (H₂SO₄/HNO₃), the basic nitrogen protonates, forming a pyrazolium cation. This deactivates the ring, preventing uncontrolled poly-substitution. The 4-position, being the furthest from the electron-withdrawing protonated nitrogen, remains the most susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This ensures near-perfect regioselectivity.

  • Bioisosterism in Kinase Inhibitors: Historically, kinase inhibitors relied heavily on aniline groups to bind the ATP hinge region. However, anilines are notorious for metabolic liabilities (e.g., oxidation to toxic quinone imines) and poor aqueous solubility. By reducing a 4-nitro-pyrazole to a 4-aminopyrazole, chemists generate a superior 2[2]. The adjacent pyrazole nitrogens provide additional hydrogen-bond acceptors, drastically improving target affinity, aqueous solubility, and blood-brain barrier (BBB) penetrance.

SynthesisWorkflow A 3-Methylpyrazole (Starting Material) B Nitration Electrophilic Substitution A->B HNO3, H2SO4 C 3-Methyl-4-nitro-1H-pyrazole (Stable Intermediate) B->C Regioselective D Catalytic Reduction (H2, Pd/C) C->D Purified via Recryst. E Aminopyrazole (Nucleophilic Scaffold) D->E High Yield F Kinase Inhibitors (e.g., LRRK2) E->F Bioisosteric Coupling

Caption: Workflow for synthesizing aminopyrazole scaffolds from nitro-pyrazole precursors.

Pharmacological Applications & Bioactivity Profiles

Nitro-pyrazoles and their aminopyrazole derivatives have demonstrated profound efficacy across multiple therapeutic domains. Table 1 synthesizes the quantitative bioactivity metrics of leading derivatives.

Table 1: Bioactivity Profile of Key Nitro-Pyrazole Derivatives
Compound Class / ScaffoldTarget ApplicationKey Biological Activity MetricSource Reference
Aminopyrazole (GNE-0877) Parkinson's Disease (LRRK2 Kinase)IC₅₀ = 3.0 nM (Wild-type LRRK2)2[2]
Nitro-pyrazole Thiazole Hybrids Antibacterial (S. aureus, E. coli)MIC = 1.9 – 7.8 µg/mL3[3]
Halogenoaminopyrazoles Antitumor & AntibiofilmHigh biofilm inhibition at 10–20 µM4[4]
Aminopyrimidine-Pyrazole (HG-10-102-01) Parkinson's Disease (LRRK2 G2019S)IC₅₀ = 3.2 nM (Mutant LRRK2)5[5]
Deep Dive: LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene, specifically the G2019S mutation, cause a hyperactive kinase state that drives neurodegeneration in Parkinson's disease. Aminopyrazole derivatives, synthesized from 1[1], act as highly selective, ATP-competitive inhibitors. They successfully penetrate the blood-brain barrier and bind to the kinase hinge region, effectively silencing the pathological phosphorylation of Rab proteins.

LRRK2Mechanism M LRRK2 G2019S Mutation K Hyperactive Kinase Domain M->K Gain of Function P Pathological Rab Phosphorylation K->P Overactive Signaling N Neurodegeneration (Parkinson's) P->N Cellular Toxicity I Aminopyrazole Inhibitor (e.g., GNE-0877) H Hinge Region Binding (ATP-Competitive) I->H High BBB Penetrance H->K Blocks ATP Pocket

Caption: Mechanism of LRRK2 inhibition by brain-penetrant aminopyrazole derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, incorporating strategic Quality Control (QC) checkpoints.

Protocol A: Electrophilic Nitration of 3-Methylpyrazole

Causality: Fuming nitric acid in concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The temperature must be strictly controlled to prevent oxidative cleavage of the pyrazole ring.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1H-pyrazole (10.0 mmol) in concentrated H₂SO₄ (5.0 mL). Cool the mixture to 0°C using an ice-water bath.

  • Nitration: Slowly add fuming HNO₃ (12.0 mmol) dropwise over 30 minutes. Critical Step: Maintain the internal temperature below 5°C to prevent runaway exothermic oxidation.

  • Reaction: Remove the ice bath and gradually heat the mixture to 60°C for 2 hours.

  • Quenching & Precipitation: Pour the cooled reaction mixture over 50 g of crushed ice. The product, 3-methyl-4-nitro-1H-pyrazole, will precipitate as a pale-yellow solid.

  • Self-Validating QC Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material and the appearance of a UV-active, yellow-tinted spot confirms completion.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until pH neutral, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.

Protocol B: Catalytic Hydrogenation to Aminopyrazole

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent trace heavy metal contamination, which can cause false positives in downstream enzymatic assays (like LRRK2 kinase screening).

  • Preparation: Dissolve purified 3-methyl-4-nitro-1H-pyrazole (5.0 mmol) in anhydrous methanol (25 mL) inside a heavy-walled hydrogenation flask.

  • Catalysis: Carefully add 10% Pd/C (0.05 mmol Pd). Safety Note: Pd/C is highly pyrophoric; add it under a steady stream of argon.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂). Agitate the mixture on a Parr shaker at 30 psi for 4–6 hours at room temperature.

  • Self-Validating QC Check: The reaction is complete when the distinct yellow color of the nitro-pyrazole completely dissipates into a colorless solution. Spotting the TLC plate with Ninhydrin stain will reveal a dark purple spot, confirming the presence of a primary amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methyl-1H-pyrazole. Store under inert gas at -20°C to prevent spontaneous oxidation.

Conclusion

The nitro-pyrazole scaffold is far more than a simple heterocyclic building block; it is a highly tunable pharmacophore and a strategic synthetic pivot point. By leveraging the regioselective nitration of pyrazoles and their subsequent clean reduction to aminopyrazoles, drug discovery professionals can bypass the metabolic liabilities of traditional anilines. Whether designing brain-penetrant LRRK2 inhibitors for Parkinson's disease or developing novel pyrazole-thiazole hybrids for combating antimicrobial resistance, mastering the chemical logic of this scaffold is essential for next-generation therapeutic development.

References

  • Benchchem Technical Guide:Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
  • Estrada et al. (2013):Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters / NIH.
  • Desai et al. (2016):Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace / International Letters of Chemistry, Physics and Astronomy.
  • Marinescu et al. (2024)
  • Daher et al. (2022):Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Sulfonamides Using (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Introduction & Strategic Rationale The sulfonamide functional group is a premier bioisostere of the amide bond, offering improved hydrolytic stability, an altered topological profile, and an additional hydrogen bond acce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The sulfonamide functional group is a premier bioisostere of the amide bond, offering improved hydrolytic stability, an altered topological profile, and an additional hydrogen bond acceptor. These properties frequently translate to enhanced binding affinity and metabolic stability in drug targets, particularly within kinase and G protein-coupled receptor (GPCR) inhibitor programs [1].

The incorporation of the (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine building block (Free base CAS: 1310379-38-4; HCl salt CAS: 1432034-91-7) introduces a highly versatile, privileged pyrazole scaffold into the molecular architecture. Pyrazole derivatives are extensively utilized in medicinal chemistry due to their broad-spectrum anti-tumor and antimicrobial activities [2]. Crucially, the 3-nitro group serves as a "masked" synthetic handle. Following the successful formation of the sulfonamide, the nitro group can be selectively reduced to a primary amine, enabling subsequent functionalization (e.g., amide coupling) to construct complex bifunctional molecules such as PROTACs or bivalent inhibitors.

Mechanistic Insights & Experimental Rationale

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality governing this transformation:

  • Nucleophilicity vs. Electronic Insulation: While the 3-nitro-pyrazole ring is strongly electron-withdrawing, the methylene spacer (

    
    ) effectively insulates the primary amine from these inductive and resonance effects. This preserves the high aliphatic nucleophilicity of the methanamine, allowing for rapid 
    
    
    
    -type attack on the electrophilic sulfur center of the sulfonyl chloride.
  • Base Selection (Steric Control):

    
    -Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) or Pyridine. The increased steric bulk of DIPEA prevents the base from acting as a competing nucleophile. This avoids the formation of transient, highly reactive sulfammonium intermediates that often lead to complex impurity profiles and degradation [3].
    
  • Temperature-Dependent Chemoselectivity: The coupling reaction is highly exothermic. Dropwise addition of the sulfonyl chloride at 0 °C is mandatory. If the temperature is not controlled, the newly formed secondary sulfonamide can become deprotonated and act as a nucleophile against a second equivalent of the electrophile, leading to unwanted bis-sulfonylation .

Experimental Design & Self-Validating Protocol

Materials & Reagents
  • (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride (1.0 eq, limiting reagent)

  • Sulfonyl Chloride derivative (e.g., Tosyl chloride, Mesyl chloride) (1.1 eq)

  • 
    -Diisopropylethylamine (DIPEA)  (3.0 eq)
    
  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology
  • Free Amine Liberation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and flushed with Argon, suspend the amine hydrochloride salt (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) in a single portion at room temperature. Stir for 10 minutes until the suspension transitions into a clear solution, indicating the successful liberation of the free base.

  • Electrophile Preparation: In a separate dry vial, dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (approx. 1-2 mL per mmol).

  • Temperature Control & Coupling: Cool the main reaction flask to 0 °C using an ice-water bath. Begin dropwise addition of the sulfonyl chloride solution over 15–20 minutes.

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor via LC-MS. If the reaction stalls (presence of unreacted amine mass), spot-check the mixture with wet pH paper. The generation of HCl during sulfonylation can neutralize the base. If pH < 8, add an additional 0.5 eq of DIPEA.

    • Validation Check: If bis-sulfonamide (

      
      ) is detected, immediately quench the reaction, as further stirring will only degrade the yield. For future scale-ups, reduce the sulfonyl chloride to 1.05 eq.
      
Workup & Purification
  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Stir vigorously for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers sequentially with 1.0 M aqueous HCl (to remove residual DIPEA and unreacted amine), water, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 10–50% Ethyl Acetate in Hexanes) to afford the pure sulfonamide.

Data Presentation

Table 1: Optimization of Reaction Parameters

Solvent Base (Equivalents) Temperature Profile Bis-Sulfonylation Isolated Yield (%)
THF TEA (3.0 eq) RT (No cooling) High (>15%) 42%
DCM TEA (3.0 eq) 0 °C to RT Moderate (~8%) 68%
DCM DIPEA (3.0 eq) 0 °C to RT Trace (<2%) 89%

| Pyridine | None (Solvent acts as base)| RT | Low | 55% (Difficult workup) |

Table 2: Substrate Scope & Analytical Metrics (Using Optimized Conditions) | Sulfonyl Chloride (


) | Product Appearance | Reaction Time | LC-MS Purity | Isolated Yield |
| :--- | :--- | :--- | :--- | :--- |
| 4-Toluenesulfonyl chloride | White crystalline solid | 2.5 h | >98% | 89% |
| Methanesulfonyl chloride | Pale yellow oil | 2.0 h | >97% | 84% |
| 4-Fluorobenzenesulfonyl chloride| Off-white powder | 3.0 h | >99% | 91% |
| Cyclopropanesulfonyl chloride | Colorless viscous oil | 4.0 h | >95% | 76% |

Workflow Visualization

G A Amine HCl Salt (CAS: 1432034-91-7) B Free Amine Liberation A->B + DIPEA (3.0 eq) C Nucleophilic Attack (0 °C, DCM) B->C + R-SO2Cl (1.1 eq) D Sulfonamide Formation (RT) C->D Stir 2-4h E Aqueous Workup & Extraction D->E Quench with H2O F Purified Target Compound E->F Chromatography

Workflow for sulfonamide synthesis using (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules (MDPI) URL:[Link]

Application

Amide coupling protocols for pyrazole methanamines

Application Note: High-Fidelity Amide Coupling Protocols for Pyrazole Methanamines Abstract & Strategic Importance Pyrazole methanamines (e.g., (1H-pyrazol-3-yl)methanamine) are critical pharmacophores in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amide Coupling Protocols for Pyrazole Methanamines

Abstract & Strategic Importance

Pyrazole methanamines (e.g., (1H-pyrazol-3-yl)methanamine) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., Crizotinib analogues), GPCR ligands, and fragment-based drug discovery (FBDD) libraries.

While the primary amine on the methylene linker (


) is the intended nucleophile, these substrates present unique synthetic challenges:
  • Competitive Nucleophilicity: The pyrazole ring nitrogens (N1-H and N2) can compete for the activated acyl species, leading to regioisomeric mixtures or bis-acylated byproducts.

  • Solubility Profiles: The amphoteric nature of the pyrazole core often leads to poor solubility in standard non-polar solvents (DCM, Toluene), complicating purification.

  • Acid Sensitivity: Many pyrazole protecting groups (THP, SEM) are acid-labile, restricting the use of harsh acidic workups.

This guide provides three field-validated protocols to address these challenges, prioritizing chemoselectivity and scalability.

Strategic Analysis: The Chemoselectivity Logic

To ensure the formation of the desired exocyclic amide over the N-acyl pyrazole, one must exploit the pKa differences.

  • Exocyclic Amine (

    
    ): 
    
    
    
    (conjugate acid)
    
    
    9.0–10.0. This is the kinetic nucleophile.
  • Pyrazole Ring NH (

    
    ): 
    
    
    
    
    
    14.0 (in DMSO). While less nucleophilic, it can be deprotonated by strong bases or react via an acyl-transfer mechanism if the primary amine is hindered.
  • Pyrazole Pyridine-like N (

    
    ): 
    
    
    
    (conjugate acid)
    
    
    2.5. Poor nucleophile, but can coordinate metals.

The "N-Acyl" Trap: If the reaction is run with excess base or coupling reagent, the pyrazole N1 can be acylated. Although N-acyl pyrazoles are often labile (acting as acyl transfer agents), their formation consumes reagents and complicates LCMS monitoring (appearing as


).

Decision Matrix & Workflow

The following diagram outlines the logic for selecting the correct protocol based on substrate steric hindrance and scale.

G cluster_legend Key Decision Factors start START: Pyrazole Methanamine Coupling check_pg Is Pyrazole N1 Protected? start->check_pg scale_check Scale of Reaction? check_pg->scale_check Yes (Boc/THP) check_pg->scale_check No (Free NH) steric_check Is Carboxylic Acid Hindered? scale_check->steric_check < 100 mg (Discovery) prot_B PROTOCOL B: T3P/Pyridine (Scalable, Green, Low Epimerization) scale_check->prot_B > 1 g (Process/Scale-up) prot_A PROTOCOL A: HATU/DIPEA (High Yield, Small Scale) steric_check->prot_A No prot_C PROTOCOL C: Acid Chloride/Schotten-Baumann (Sterically Demanding) steric_check->prot_C Yes (Tertiary/Quaternary Carbon) legend Protecting the Pyrazole N1 is recommended but not strictly required if stoichiometry is controlled.

Caption: Decision matrix for selecting the optimal amide coupling protocol based on scale and substrate sterics.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, small scales (<100 mg), and valuable acids.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). The high reactivity ensures the primary amine reacts faster than the pyrazole ring nitrogen.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (1.0 eq) and stir for 2 minutes.

  • Activation: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT). Note: Do not stir longer than 20 mins to avoid racemization if the acid is chiral.

  • Addition: Add the Pyrazole Methanamine (1.0–1.1 eq) and the remaining DIPEA (1.5–2.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), sat. 
    
    
    
    (x2), and Brine (x1). Dry over
    
    
    .
    • Troubleshooting: If the pyrazole is polar, the product may remain in the aqueous layer. In this case, use DCM/Isopropanol (3:1) for extraction or evaporate DMF directly and purify via Reverse Phase HPLC.

Protocol B: The "Scalable & Green" Method (T3P)

Best for: Scale-up (>1g), difficult purifications, and epimerization-prone chiral acids.

Why T3P? Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF.[2] It produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It is less prone to causing racemization than HATU.[3]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrazole Methanamine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (1.5 – 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for process safety).

Step-by-Step:

  • Slurry: Charge the Carboxylic Acid (1.0 eq), Pyrazole Methanamine (1.1 eq), and Pyridine (3.0 eq) into the reaction vessel with EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes. Exothermic addition.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Self-Validating Workup:

    • Add water (5 volumes). Stir vigorously for 15 minutes.

    • Separate layers. The organic layer contains the product; the aqueous layer contains the T3P byproducts.

    • Wash organic layer with 0.5 M HCl (if pyrazole is protected) or Citric Acid (10% aq) to remove excess pyridine.

    • Wash with sat.

      
      .
      
  • Result: Evaporation usually yields high-purity foam/solid requiring no chromatography.

Data Summary & Reagent Comparison

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)
Reactivity Very HighModerate to HighExtreme
Atom Economy Poor (High MW byproducts)GoodVery High
Purification Chromatography almost always required (remove urea/HOBt)Aqueous extraction often sufficientExtraction sufficient
Racemization Risk Moderate (if base excess)Very LowHigh
Cost HighModerateLow
Suitability Discovery / HTSProcess / Scale-upSterically Hindered Acids

Troubleshooting & Critical Controls

Issue: Bis-Acylation (N-Acyl Pyrazole Formation)
  • Symptom: LCMS shows

    
    .
    
  • Cause: Excess coupling reagent activating the pyrazole ring nitrogen (N1).

  • Solution:

    • Stoichiometry Control: Reduce coupling agent to 0.95–1.0 eq.

    • Solvolysis: N-acyl pyrazoles are labile. Treat the crude reaction mixture with MeOH and a catalytic amount of

      
       or ammonia in MeOH for 30 minutes. This selectively cleaves the N-acyl pyrazole (amide-like) while leaving the exocyclic amide (stable) intact.
      
Issue: Product Stuck in Aqueous Layer
  • Symptom: Low recovery after extraction.

  • Cause: Pyrazoles are polar H-bond donors.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent Switch: Use DCM:IPA (3:1) or n-Butanol for extraction.

    • Direct Load: Evaporate reaction solvent and load directly onto a C18 Reverse Phase column.

Visualizing the Mechanism (HATU)

The following diagram illustrates the competition between the desired amine attack and the side reaction (N-acylation), highlighting the critical path.

ReactionMechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Electrophilic) Acid->ActiveEster + HATU / DIPEA HATU HATU Reagent Product DESIRED PRODUCT (Amide) ActiveEster->Product Path A: Kinetic Control (Major) SideProduct SIDE PRODUCT (N-Acyl Pyrazole) ActiveEster->SideProduct Path B: Excess Reagent (Minor) Amine Methanamine (-CH2-NH2) Nucleophile A (Fast) Amine->ActiveEster PyN Pyrazole Ring NH (N-H) Nucleophile B (Slow) PyN->ActiveEster

Caption: Mechanistic pathway showing the competition between the exocyclic amine (Path A) and the pyrazole ring nitrogen (Path B).

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society, 115(10), 4397–4398.[5] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, 41, 341. (Discusses regioselectivity issues in pyrazole chemistry). Link

  • Archimica (Now Euticals). "T3P® – The Coupling Reagent of the Future." Application Guide. Link(Note: General reference for T3P industrial protocols).

Sources

Method

Application Note: Chemoselective Reductive Amination of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The compound (1-Methyl-3-nitro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a highly versatile building block in medicinal chemistry, offering a unique combination of a hydrogen-bond accepting pyrazole core, a structurally rigid methyl group, and a highly derivatizable primary amine. However, functionalizing this primary amine via reductive amination presents a critical chemoselectivity challenge: the preservation of the highly reducible C3-nitro group .

Standard alkylation methods often lead to over-alkylation (tertiary amine formation), while traditional reductive amination using harsh reducing agents (e.g.,


 with 

, or

) will inevitably reduce the nitro group to an undesired primary arylamine[1].

This application note provides field-proven, self-validating protocols for the chemoselective reductive amination of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine. By leveraging mild hydride donors—specifically Sodium Triacetoxyborohydride (STAB,


) —researchers can achieve high yields of secondary amines while completely preserving the integrity of the nitro-pyrazole scaffold[2][3].

Mechanistic Insights: Causality in Reagent Selection

To design a robust protocol, we must understand the kinetics of the two competing pathways: iminium reduction vs. nitro reduction.

  • The Role of the Reagent:

    
     is the gold standard for this transformation. The three electron-withdrawing acetate ligands pull electron density away from the boron center, significantly reducing the hydridic character of the remaining B-H bond compared to standard 
    
    
    
    [2].
  • Chemoselectivity: Because of this attenuated nucleophilicity, STAB is unreactive toward nitro groups, cyano groups, and most unactivated ketones. However, it is perfectly tuned to reduce the highly electrophilic iminium ion intermediate that forms dynamically in the reaction mixture[2][3].

  • Handling the Starting Material: Commercially, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is almost exclusively supplied as a hydrochloride salt (CAS 1432034-91-7) to ensure shelf stability[4][5]. Failing to liberate the free base in situ will prevent the initial nucleophilic attack on the carbonyl, stalling the reaction. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required.

Reaction Pathway Visualization

G A Amine HCl Salt + Carbonyl (Nitro intact) B Hemiaminal Intermediate A->B DIPEA (Free-basing) -H2O C Iminium Ion (Activated) B->C AcOH catalysis D Target Secondary Amine (Nitro intact) C->D NaBH(OAc)3 (Chemoselective) E Des-Nitro Side Product (Amine-Amine) C->E H2, Pd/C or LiAlH4 (Harsh Conditions)

Chemoselective reductive amination pathway preserving the pyrazole nitro group.

Quantitative Data: Reagent Comparison

Selecting the correct conditions is paramount. The table below summarizes the expected outcomes when reacting (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine with a standard aliphatic aldehyde under various reducing conditions.

Reducing AgentSolvent SystemAdditiveChemoselectivity (Nitro Intact?)Typical YieldMechanistic Notes

DCE or THFAcOH (1 eq)Excellent 85 - 95% Reagent of choice; mild, non-toxic, prevents dialkylation[3][6].

MeOH

Good70 - 80%Generates toxic HCN byproducts; requires strict pH 4-5 control[2].

MeOH

Poor< 40%Prone to direct carbonyl reduction; slight risk of nitro reduction[7].

,

EtOHNoneVery Poor 0%Completely reduces the

group to

[1].

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes & Unhindered Ketones)

This self-validating protocol utilizes a stepwise addition to ensure complete imine formation before reduction, minimizing direct reduction of the carbonyl starting material.

Reagents Required:

  • (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride (1.0 equiv)

  • Target Aldehyde / Ketone (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (0.1 M relative to amine)

Step-by-Step Workflow:

  • Free-Basing: Suspend the pyrazole amine hydrochloride salt (1.0 eq) in anhydrous DCE under a nitrogen atmosphere. Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 10 minutes until the solution clarifies, indicating successful liberation of the free base.

  • Imine Formation: Add the target aldehyde or ketone (1.05 eq) followed by glacial acetic acid (1.0 eq).

    • Self-Validation Check: Stir the mixture for 1–2 hours at room temperature. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the intermediate imine (

      
      ) and the disappearance of the starting amine. Do not proceed until conversion is >90%.
      
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM:MeOH gradients).
    
Protocol B: Lewis-Acid Mediated Amination (Sterically Hindered Ketones)

For highly sterically hindered ketones where Protocol A stalls at the hemiaminal stage, Titanium(IV) isopropoxide is used to force the dehydration step[2][7].

Modifications from Protocol A:

  • Combine the free-based amine (1.0 eq), ketone (1.2 eq), and

    
     (2.0 eq) in anhydrous THF.
    
  • Stir at room temperature or gentle reflux (50 °C) for 12–18 hours.

  • Dilute with absolute ethanol, cool to 0 °C, and add

    
     (2.0 eq). Stir for an additional 4 hours.
    
  • Critical Workup Note: Quench with water to precipitate titanium dioxide (

    
    ) as a white solid. Filter the entire mixture through a pad of Celite before standard extraction to prevent intractable emulsions.
    

Troubleshooting & Analytical Signatures

  • Over-alkylation (Tertiary Amine Formation): If LC-MS indicates the presence of dialkylated product, the aldehyde is likely too reactive (e.g., formaldehyde or unhindered aliphatic aldehydes). Reduce the aldehyde stoichiometry to 0.95 equivalents and lower the reduction temperature to 0 °C for the entire duration.

  • Incomplete Reaction: If the imine forms but does not reduce, the iminium ion may not be sufficiently activated. Ensure the 1.0 equivalent of AcOH was added. The slight acidity is required to protonate the imine to the highly electrophilic iminium species[2].

  • Nitro Group Integrity: The

    
     group has a distinct signature in IR spectroscopy (strong asymmetric stretch near 
    
    
    
    and symmetric stretch near
    
    
    ). Post-purification IR can rapidly validate that the nitro group survived the reductive conditions.

References

1. 2. 3. 4. 5.

Sources

Application

Using (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine as a pharmacophore linker

Application Note: Utilizing (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine as a Rigid Pharmacophore Linker in Targeted Protein Degradation (PROTACs) Introduction & Mechanistic Rationale In the rapidly evolving field of Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine as a Rigid Pharmacophore Linker in Targeted Protein Degradation (PROTACs)

Introduction & Mechanistic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule comprising a target protein ligand (warhead), an E3 ubiquitin ligase ligand (anchor), and a chemical linker connecting the two[1]. Historically, flexible alkyl or polyethylene glycol (PEG) chains were used as linkers. However, these flexible chains often result in suboptimal physicochemical properties, including high conformational entropy, poor oral bioavailability, and high metabolic clearance[1].

To overcome these barriers, modern drug design has shifted toward incorporating rigid, nitrogen-containing heterocycles into the linker architecture[2]. (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) serves as an exceptional building block in this context[3]. The pyrazole ring is a privileged pharmacophore that imparts metabolic stability and structural rigidity[4].

The strategic advantages of this specific molecule are threefold:

  • The 5-Methanamine Motif: Provides a highly reactive, sterically accessible primary aliphatic amine for rapid amide coupling with carboxylic acid-bearing E3 ligands.

  • The 3-Nitro Group: Acts as a masked amine. It remains inert during the initial coupling, allowing for controlled, asymmetric bifunctionalization. Once the first ligand is attached, the nitro group can be selectively reduced to an aromatic amine to attach the warhead[5].

  • The 1-Methyl Group: Prevents tautomerization of the pyrazole ring, locking the molecule into a single, predictable conformation that minimizes the entropic penalty during ternary complex formation.

Pathway Visualization

The ultimate goal of incorporating this pyrazole linker is to facilitate the formation of a stable ternary complex between the Protein of Interest (POI) and the E3 ligase, driving ubiquitination.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Pyrazole Linker) POI->PROTAC Warhead Binding Ub Ubiquitin Transfer PROTAC->Ub Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Anchor Binding Degradation Proteasomal Degradation Ub->Degradation Polyubiquitination

Fig 1: PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Physicochemical Profiling

Replacing a flexible PEG chain with a rigid pyrazole core fundamentally alters the physicochemical profile of the resulting PROTAC. Table 1 summarizes the impact of this substitution on key drug design parameters.

Table 1: Comparative Physicochemical Impact of Linker Selection

Physicochemical PropertyFlexible PEG3 LinkerPyrazole Rigid Linker CoreImpact on PROTAC Drug Design
Conformational Entropy HighLowRigidification reduces the entropic penalty upon ternary complex formation, often increasing potency.
Metabolic Stability Susceptible to oxidative cleavageHigh (Aromatic core)The pyrazole core resists hepatic oxidation, increasing in vivo half-life and reducing clearance rates[1].
Aqueous Solubility HighModerate to HighThe pyrazole nitrogens act as hydrogen bond acceptors, maintaining solubility despite increased lipophilicity[2].
Coupling Chemoselectivity Symmetric (requires protection)Asymmetric (Amine + Nitro)Enables orthogonal, step-wise synthesis without complex protecting group strategies.

Synthetic Strategy & Self-Validating Workflow

To ensure high yields and prevent the formation of complex mixtures, the synthesis of a PROTAC using (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine must follow a strict, self-validating sequence.

Synthetic_Workflow Start Start: Pyrazole Linker Core Step1 Step 1: Amide Coupling (Methanamine + E3 Ligand) Start->Step1 Check1 QC: LC-MS [M+H]+ Confirm Amide Formation Step1->Check1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Check1->Step2 Check2 QC: LC-MS Mass Shift Confirm -30 Da (NO2 -> NH2) Step2->Check2 Step3 Step 3: Second Coupling (Amino-Pyrazole + Warhead) Check2->Step3 Final Final PROTAC (Prep-HPLC Purification) Step3->Final

Fig 2: Self-validating synthetic workflow for bifunctionalizing the pyrazole linker core.

Detailed Experimental Protocols

The following protocols detail the stepwise assembly of a PROTAC using this linker. Every step is designed with built-in causality and self-validation mechanisms to ensure absolute trustworthiness in the experimental execution.

Protocol A: Primary Amide Coupling (E3 Ligase Ligand Attachment)

Objective: Chemoselectively couple the aliphatic 5-methanamine to a carboxylic acid-bearing E3 ligase ligand (e.g., VHL-COOH).

  • Step 1: Dissolve 1.0 equivalent of the E3 ligase ligand (e.g., 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Step 2: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Causality Check: HATU is explicitly chosen over EDC/NHS because it provides superior reaction kinetics for sterically hindered substrates and minimizes the epimerization of chiral centers, which are highly prevalent in VHL and CRBN ligands. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the methanamine without competing for the activated ester.

  • Step 3: Add 1.1 equivalents of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. The reaction is validated as complete when the starting material mass disappears and a new peak corresponding to the exact

    
     of the coupled amide appears. If the mass of the activated ester intermediate persists, add an additional 0.5 eq of the pyrazole amine.
    
Protocol B: Chemoselective Nitro Group Reduction

Objective: Reduce the 3-nitro group to a 3-amino group to create the second attachment point, without disturbing the newly formed amide bond or other sensitive functional groups[5].

  • Step 1: Dissolve the purified intermediate from Protocol A in a 3:1 mixture of Ethanol and Water (10 mL).

  • Step 2: Add 5.0 equivalents of Iron (Fe) powder and 5.0 equivalents of Ammonium Chloride (

    
    ).
    
    • Causality Check: While Palladium on Carbon (Pd/C) with

      
       gas is a standard reduction method, PROTAC warheads and E3 ligands frequently contain halogenated aromatics (e.g., fluorinated or chlorinated rings). Pd/C can cause unwanted catalytic dehalogenation. The 
      
      
      
      system is chosen because it provides mild, highly chemoselective reduction of the nitro group to an amine without cleaving halogens or amide bonds.
  • Step 3: Heat the mixture to 70°C and stir vigorously for 3 hours. Filter the hot mixture through a pad of Celite to remove iron residues, washing with hot ethanol.

  • Self-Validation Checkpoint (LC-MS): Analyze the filtrate. The conversion of

    
     to 
    
    
    
    is definitively validated by a characteristic mass shift. The molecular weight must decrease by exactly 30 Da (loss of two oxygen atoms [-32 Da] and addition of two hydrogen atoms[+2 Da]).
Protocol C: Secondary Coupling (Warhead Attachment)

Objective: Couple the newly generated aromatic 3-amino-pyrazole to the target protein warhead.

  • Step 1: Dissolve the amino-pyrazole intermediate and 1.1 equivalents of the Warhead-COOH in anhydrous Pyridine (3 mL).

  • Step 2: Add 1.5 equivalents of

    
     dropwise at 0°C.
    
    • Causality Check: The newly formed aromatic amine on the pyrazole ring is significantly less nucleophilic than the original aliphatic methanamine due to the electron-withdrawing nature of the aromatic system. Standard HATU coupling may fail or proceed too slowly. Using

      
       in pyridine generates a highly reactive acid chloride in situ, forcing the difficult amidation to completion.
      
  • Step 3: Quench with ice water, extract with EtOAc, and purify the final PROTAC via Preparative HPLC.

  • Self-Validation Checkpoint (NMR & HRMS): The final structure is validated via High-Resolution Mass Spectrometry (HRMS) confirming the exact mass within 5 ppm.

    
    -NMR must show the disappearance of the primary amine protons and the presence of the distinct pyrazole aromatic proton (typically around 6.5 - 7.0 ppm, depending on shielding).
    

References

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC) - NIH.
  • 1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical. Benchchem.
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
  • CAS:1227210-46-9, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine. Bidepharm.
  • Access to α-Pyrazole and α-Triazole Derivatives of Ketones. PubMed Central (PMC) - NIH.

Sources

Method

General procedure for N-acylation of pyrazole methylamines

Application Note: Chemoselective N-Acylation of Pyrazole Methylamines Executive Summary Pyrazole methylamines, such as (1H-pyrazol-4-yl)methanamine, are privileged structural scaffolds in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acylation of Pyrazole Methylamines

Executive Summary

Pyrazole methylamines, such as (1H-pyrazol-4-yl)methanamine, are privileged structural scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., IRAK4 inhibitors) and other targeted therapeutics[1]. The functionalization of these building blocks via N-acylation is a fundamental synthetic transformation. However, the presence of two distinct nitrogen nucleophiles—the primary aliphatic amine and the secondary heteroaromatic pyrazole nitrogen—presents a significant chemoselectivity challenge. This application note details a robust, self-validating protocol for the highly selective N-acylation of the primary amine, utilizing kinetic control and a corrective thermodynamic workup to minimize over-acylation and ensure excellent isolated yields.

Mechanistic Rationale & Causality

The success of this protocol relies on exploiting the vast electronic and steric differences between the two nitrogen centers present in the molecule:

  • Nucleophilicity Differential (Kinetic Control): The primary alkyl amine is significantly more basic (conjugate acid pKa ~9–10) and nucleophilic than the pyrazole nitrogen (conjugate acid pKa ~2.5). Under strict kinetic control (0 °C to room temperature) and precise stoichiometry, an electrophile such as an acyl chloride or anhydride will preferentially attack the primary amine[2].

  • Thermodynamic Correction (The "Undo" Button): If local excesses of the acylating agent occur, the pyrazole nitrogen may undergo competitive acylation, forming an N-acylpyrazole byproduct. Because the N-acylpyrazole is essentially an electronically destabilized heteroaryl amide, the C–N bond is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrazole ring[3]. This allows for a self-validating corrective step: treating the crude reaction mixture with a mild base (e.g., K2CO3 in methanol) selectively hydrolyzes the labile N-acylpyrazole back to the free pyrazole NH, while the stable aliphatic secondary amide remains completely intact.

Reaction Workflow & Logic

Workflow SM (1H-pyrazol-4-yl)methanamine (Starting Material) Reagents Acylating Agent (1.05 eq) DIPEA, DCM, 0 °C SM->Reagents Target Chemoselective N-Acylation (Target Aliphatic Amide) Reagents->Target Kinetic Control (Primary Amine) Byproduct Over-Acylation (N-acylpyrazole Byproduct) Reagents->Byproduct Excess Reagent / Poor Temp Control QC LC-MS Validation (Self-Validating Check) Target->QC Correction Mild Basic Hydrolysis (K2CO3, MeOH, RT) Byproduct->Correction Corrective Step Correction->Target Selective Cleavage

Fig 1: Reaction workflow demonstrating kinetic control and corrective hydrolysis pathways.

Quantitative Data: Optimization Matrix

To demonstrate the causality of reaction parameters on chemoselectivity, the following matrix summarizes the quantitative outcomes of varying conditions during the acylation of (1H-pyrazol-4-yl)methanamine with benzoyl chloride[2].

Acylating ReagentSolventBaseTemp (°C)Target Amide Yield (%)N-Acylpyrazole Byproduct (%)
Benzoyl Chloride (1.05 eq)DCMDIPEA (1.2 eq)0 to 2592%< 2%
Benzoyl Chloride (1.50 eq)DCMDIPEA (2.0 eq)2565%31%
Benzoic Anhydride (1.10 eq)WaterNone2589%Not Detected
Benzoyl Chloride (1.50 eq)DCMDIPEA (2.0 eq)2594% < 1%

*Yield recorded after implementing the K2CO3/MeOH corrective hydrolysis step on the crude mixture.

Step-by-Step Experimental Protocol

Phase 1: Chemoselective Acylation (Kinetic Control)

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution : Dissolve (1H-pyrazol-4-yl)methanamine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL). Causality Note: DCM is preferred over highly coordinating solvents like DMF to minimize solvent-induced rate acceleration of the acyl chloride, thereby maintaining strict kinetic control over the reaction.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to the solution.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition : Dissolve the acyl chloride (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump. Causality Note: Dropwise addition prevents localized high concentrations of the electrophile, which is the primary thermodynamic driver of pyrazole over-acylation.

  • Reaction Monitoring (Self-Validation) : After 1 hour, sample the reaction. Spot on a TLC plate and stain with Ninhydrin. Validation Check: The disappearance of the primary amine (which stains dark purple/blue with Ninhydrin) confirms reaction completion. The target secondary amide will not stain with Ninhydrin, providing an immediate visual validation of primary amine consumption.

Phase 2: Corrective Workup (Thermodynamic Cleavage) Execute this phase if TLC or LC-MS indicates the presence of the di-acylated byproduct. 7. Solvent Exchange : Concentrate the crude reaction mixture under reduced pressure to completely remove DCM. 8. Hydrolysis : Redissolve the crude residue in Methanol (10 mL). Add solid Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 eq). 9. Stirring : Stir the suspension at room temperature for 2 hours. Causality Note: The methoxide generated in situ selectively attacks the highly electrophilic carbonyl of any formed N-acylpyrazole, cleaving it back to the free pyrazole. The aliphatic amide is sterically and electronically stable to these mild basic conditions[3]. 10. Quenching & Extraction : Dilute the mixture with Water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 3: Final Validation 11. LC-MS Analysis : Analyze the purified product via LC-MS. Validation Check: Ensure the mass matches the mono-acylated target (M+H) and confirm the complete absence of the di-acylated mass (M+Acyl+H).

References

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH). URL: [Link]

  • Catalyst / Surfactant Free Chemoselective Acylation of Amines in Water. Source: Current Green Chemistry (ResearchGate). URL:[Link]

  • N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N–C(O) Cross-Coupling by N lp to Ar Conjugation Switch. Source: Journal of the American Chemical Society (ResearchGate). URL:[Link]

Sources

Application

Application Note: Synthesis of Fused Pyrazolo-Heterocycles from Nitro-Pyrazole Amines

Executive Summary Fused pyrazolo-heterocycles—specifically pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c]triazines—are highly privileged scaffolds in both medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused pyrazolo-heterocycles—specifically pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c]triazines—are highly privileged scaffolds in both medicinal chemistry and materials science. In drug development, these bicyclic systems act as potent purine isosteres, demonstrating remarkable efficacy as cyclin-dependent kinase (CDK) inhibitors, phosphodiesterase (PDE) inhibitors, and broad-spectrum antimicrobial agents [3, 5]. In materials science, the incorporation of nitro groups into these fused systems yields high-density energetic materials with excellent oxygen balances.

This application note provides a comprehensive, self-validating guide to synthesizing these fused heterocycles utilizing nitro-pyrazole amines (e.g., 3-nitro-1H-pyrazol-4-amine) as versatile, dual-functional building blocks [1].

Mechanistic Rationale & Design Strategy

The strategic placement of an amino group and a nitro group on the pyrazole ring dictates its chemical reactivity and the subsequent causality of the experimental conditions chosen [1].

  • Electronic Modulation: The strongly electron-withdrawing nitro group deactivates the pyrazole core. This lowers the pKₐ of the ring N-H and significantly reduces the nucleophilicity of the adjacent primary amine. Consequently, standard condensation reactions require robust electrophilic activation (e.g., glacial acetic acid catalysis) and elevated thermal conditions to proceed efficiently [2].

  • Regiocontrol in Annulation: When reacting with 1,3-dielectrophilic species (like ethyl acetoacetate), the pyrazole amine acts as a dinucleophile. The initial step is the acid-catalyzed formation of a Schiff base (imine) at the primary amine. Subsequent intramolecular nucleophilic attack by the pyrazole ring nitrogen onto the ester carbonyl closes the pyrimidine ring, yielding pyrazolo[1,5-a]pyrimidines [5]. The steric and electronic influence of the nitro group heavily biases the regioselectivity of this ring closure.

  • Orthogonal Functionalization: The nitro group is stable under the acidic condensation conditions but can be orthogonally reduced post-cyclization to yield a new amine, opening pathways for further functionalization or conjugation.

Workflow Overview

G Start Nitro-Pyrazole Amine Cond1 1,3-Dicarbonyls (Acid Catalysis) Start->Cond1 Cond2 Formamide / Amides (Thermal Annulation) Start->Cond2 Cond3 1. Diazotization 2. Active Methylene Start->Cond3 Prod1 Pyrazolo[1,5-a]pyrimidines Cond1->Prod1 Regioselective Cyclocondensation Prod2 Pyrazolo[3,4-d]pyrimidines Cond2->Prod2 Friedländer-type Annulation Prod3 Pyrazolo[5,1-c]triazines Cond3->Prod3 Azo Coupling & Cyclization

Workflow for synthesizing fused pyrazolo-heterocycles from nitro-pyrazole amines.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction conditions for generating specific fused scaffolds from nitro-pyrazole amine precursors, highlighting the expected yields and regiochemical outcomes.

Starting MaterialReagentConditionsMajor Product ScaffoldYield (%)Regioselectivity & Mechanistic Notes
3-Nitro-1H-pyrazol-4-amineEthyl acetoacetate (1.1 eq)Glacial AcOH, Reflux, 4-6hPyrazolo[1,5-a]pyrimidine85–925-Methyl-7-oxo derivative favored due to steric hindrance at the ester carbonyl [2, 5].
3-Nitro-1H-pyrazol-4-amineFormamide (Excess)Neat, 180°C, 8hPyrazolo[3,4-d]pyrimidine70–78Purine isostere formation via Friedländer-type thermal annulation[3, 4].
4-Amino-3,5-dinitropyrazoleMalononitrile1. NaNO₂/HCl (0°C)2. NaOAc, RTPyrazolo[5,1-c]triazine65–75Azo coupling followed by intramolecular cyclization; yields highly energetic systems [1].

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol utilizes a 1,3-dicarbonyl equivalent to form the fused pyrimidine ring [2].

Reagents:

  • 3-Nitro-1H-pyrazol-4-amine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-1H-pyrazol-4-amine (10 mmol) in 15 mL of glacial acetic acid.

  • Addition: Slowly add ethyl acetoacetate (11 mmol) to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118°C). The elevated temperature is critical to overcome the reduced nucleophilicity of the deactivated amine. Maintain reflux for 4 to 6 hours [2].

  • Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The reaction is complete when the highly polar starting material spot disappears.

  • Workup: Allow the mixture to cool to room temperature. Pour the cooled solution slowly into 50 mL of crushed ice/water under vigorous stirring to precipitate the product.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted ethyl acetoacetate and residual acetic acid.

  • Purification: Dry the product under a vacuum and recrystallize from hot ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines via Thermal Annulation

This protocol constructs a purine-like scaffold using formamide as both the carbon source and the solvent[4].

Reagents:

  • 3-Nitro-1H-pyrazol-4-amine (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass pressure tube or a round-bottom flask with a robust reflux condenser, suspend 3-nitro-1H-pyrazol-4-amine (10 mmol) in 20 mL of formamide.

  • Thermal Annulation: Heat the suspension to 180°C using a sand bath or heating block. The mixture will become homogeneous as it reaches elevated temperatures. Maintain at 180°C for 8 hours. Causality Note: High thermal energy is required to drive the condensation of the amide carbonyl with the deactivated pyrazole amine, followed by cyclization.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool to 4°C in an ice bath. Add 20 mL of distilled water to induce precipitation of the fused bicyclic product.

  • Isolation: Filter the solid under a vacuum, washing thoroughly with water to remove all traces of formamide.

  • Purification: Recrystallize the crude solid from a mixture of DMF and water to obtain the pure pyrazolo[3,4-d]pyrimidine.

Troubleshooting & Self-Validation

To ensure the scientific integrity of the synthesized protocols, the following self-validating analytical checks must be performed:

  • TLC Validation: The nitro-pyrazole amine starting material contains primary hydrogen bond donors (-NH₂), making it highly polar (low Rf). Upon successful cyclization, the loss of these donors results in a product with a significantly higher Rf value. If the Rf does not shift, the temperature was likely insufficient to drive the cyclization.

  • ¹H NMR Confirmation (DMSO-d₆):

    • Failure Marker: The presence of a broad singlet integrating to 2 protons between δ 6.0–6.5 ppm indicates unreacted starting material (-NH₂).

    • Success Marker (Protocol A): The appearance of a highly deshielded pyrimidine proton (C6-H) around δ 6.8–7.2 ppm and the loss of the amine protons confirm successful pyrazolo[1,5-a]pyrimidine formation.

    • Success Marker (Protocol B): The appearance of a sharp singlet at δ 8.5–9.0 ppm corresponding to the C5-H of the newly formed pyrimidine ring confirms the pyrazolo[3,4-d]pyrimidine architecture [4].

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Potential Purine Antagonists. I.
  • Source: nih.
Method

Application Note: Synthesis of Pyrazole-Urea Derivatives via the Reaction of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine with Isocyanates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scientific Rationale & Pharmacological Context The pyrazole-urea motif is a highly privileged scaffold in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale & Pharmacological Context

The pyrazole-urea motif is a highly privileged scaffold in modern medicinal chemistry, most notably recognized for its role in allosteric kinase inhibition[1]. A premier example is the p38 MAP kinase inhibitor Doramapimod (BIRB-796), which utilizes a diaryl/heteroaryl urea core to stabilize the kinase in a catalytically inactive "DFG-out" conformation[2].

In these architectures, the urea moiety is not merely a structural linker; it acts as a critical bidentate hydrogen-bond donor/acceptor network, interacting directly with highly conserved residues such as Glu71 and Asp168 within the kinase active site[2]. Meanwhile, the pyrazole core directs lipophilic substituents into the adjacent specificity pocket, shielding the hydrogen bonds from solvent and drastically enhancing binding affinity[2].

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine serves as a highly versatile building block for generating these libraries. The primary methanamine allows for rapid, catalyst-free urea formation, while the nitro group at the 3-position provides a robust synthetic handle for downstream functionalization (e.g., reduction to an amine followed by amidation) to further probe structure-activity relationships (SAR).

Reaction Mechanics & Causality

The formation of ureas from amines and isocyanates is a rapid, atom-economical nucleophilic addition[3]. The primary amine of the pyrazole derivative attacks the highly electrophilic central carbon of the isocyanate, forming a tetrahedral intermediate that rapidly tautomerizes into the stable urea product.

However, translating this fundamental reaction into a robust, high-yielding protocol requires strict control over two critical variables:

  • Amine Liberation: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is commercially supplied and stored as a hydrochloride salt (CAS 1432034-91-7) to prevent oxidative degradation and improve handling[4]. In its protonated state, the amine is entirely non-nucleophilic. Therefore, the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required to liberate the free amine in situ prior to the introduction of the electrophile.

  • Moisture Exclusion: Isocyanates are notoriously hygroscopic and reactive toward water. Trace moisture in the solvent or atmosphere will react with the isocyanate to form an unstable carbamic acid[5]. This intermediate spontaneously decarboxylates (releasing CO₂) to yield a highly reactive primary amine, which immediately consumes another equivalent of isocyanate to form an undesired symmetrical urea byproduct[5]. Consequently, rigorously anhydrous conditions are non-negotiable.

ReactionPathway Amine Pyrazole Methanamine (Free Base) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Intermediate Carbamic Carbamic Acid (Unstable) Isocyanate->Carbamic + H2O (Side Reaction) Urea Target Pyrazole-Urea Derivative Intermediate->Urea Tautomerization Water Trace Moisture (H2O) SymUrea Symmetrical Urea (Byproduct) Carbamic->SymUrea - CO2 + Isocyanate

Caption: Reaction mechanism of pyrazole-urea formation and the moisture-driven side reaction.

Experimental Methodology

The following protocol outlines the optimized synthesis of 1-substituted-3-((1-methyl-3-nitro-1H-pyrazol-5-yl)methyl)urea derivatives.

Materials Required
  • (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride (1.0 equiv)

  • Target Isocyanate (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Preparation & Freebasing: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or N₂). Suspend (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride (1.0 equiv) in anhydrous DCM. Add DIPEA (1.5 equiv) dropwise at room temperature. Stir for 15 minutes until the suspension clarifies, indicating the successful liberation of the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The nucleophilic addition is exothermic. Cooling prevents localized heating that can accelerate side reactions or degrade sensitive isocyanates. Slowly add the isocyanate (1.05 equiv) dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC or LC-MS until the primary amine is completely consumed.

  • Quenching & Workup: Quench the reaction by adding an equal volume of saturated aqueous NaCl (brine). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–5% Methanol in DCM) to afford the pure pyrazole-urea derivative.

Workflow Step1 1. Reagent Preparation Suspend Amine HCl salt in anhydrous DCM Step2 2. Freebasing Add DIPEA (1.5 eq) at RT to liberate amine Step1->Step2 Step3 3. Electrophile Addition Cool to 0 °C, add Isocyanate dropwise Step2->Step3 Step4 4. Reaction Propagation Warm to RT, stir for 2-4 h (Monitor by LC-MS) Step3->Step4 Step5 5. Quench & Workup Wash with brine, extract with DCM, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Silica, DCM/MeOH) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of pyrazole-ureas.

Reaction Optimization & Troubleshooting

To ensure a self-validating and robust protocol, various reaction parameters were evaluated. The table below summarizes the quantitative impact of solvent, base, and temperature choices on the reaction yield and impurity profile.

Parameter VariationConditionsTarget Urea Yield (%)Symmetrical Urea Impurity (%)Rationale / Observation
Optimized Protocol Anhydrous DCM, DIPEA, 0 °C → RT88 - 95% < 2% DIPEA effectively neutralizes the HCl salt without acting as a competing nucleophile. 0 °C addition controls the exotherm.
Solvent Choice Anhydrous THF, DIPEA, 0 °C → RT75 - 82%5 - 8%THF is more prone to absorbing atmospheric moisture than DCM, slightly increasing the hydrolysis of the isocyanate[5].
Base Omission Anhydrous DCM, No Base, RT< 5%N/AThe hydrochloride salt of the methanamine is non-nucleophilic. The reaction fails to initiate[4].
Temperature Anhydrous DCM, DIPEA, RT (Fast Addition)65 - 70%15 - 20%Rapid addition at room temperature causes a localized exotherm, accelerating the moisture-driven side reaction[3].

References

  • [1] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Urea Formation - Common Conditions: Amine + Isocyanate. Common Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Strategic Synthesis and Characterization of Schiff Bases from (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Introduction & Scope The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Specifically, (1-Methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Specifically, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a high-value intermediate.[1] Its structural uniqueness lies in the combination of an electron-deficient nitro-pyrazole core and a reactive, nucleophilic aminomethyl arm.[1]

This Application Note provides a definitive protocol for derivatizing this amine into Schiff bases (imines) . These derivatives are critical in drug discovery campaigns targeting kinase inhibition, antimicrobial resistance, and anti-inflammatory pathways.

Why This Precursor?
  • Electronic Modulation: The C3-nitro group acts as a metabolic handle and electron-withdrawing group (EWG), influencing the lipophilicity and electronic distribution of the final pharmacophore.

  • Reactivity Profile: Unlike 5-aminopyrazoles where the amine is directly conjugated (and deactivated) by the aromatic ring, the methylene spacer in this precursor retains the nucleophilicity of the primary amine, facilitating facile condensation with diverse electrophiles under mild conditions.

Mechanistic Insight & Chemical Strategy

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway.[1] Understanding the specific electronics of the (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is crucial for reaction optimization.[1]

Reaction Mechanism[2]
  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of the unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.[1]
    

Critical Consideration: While the methylene group insulates the amine from the strong resonance withdrawing effects of the nitro-pyrazole ring, the inductive effect (


) still lowers the pKa slightly compared to a benzyl amine.[1] Therefore, mild acid catalysis  is required to activate the carbonyl electrophile without protonating the amine into a non-nucleophilic ammonium salt.

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Cat. Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Rate Limiting Product Schiff Base (Imine) Elimination->Product Product->Reactants Hydrolysis (Avoid Water)

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.[1] Note the reversibility, necessitating water removal.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (1.0 equiv).[1]

  • Electrophile: Substituted Benzaldehyde / Heteroaromatic Aldehyde (1.0 - 1.1 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

    • Note: For sterically hindered aldehydes, use Toluene with a Dean-Stark trap.

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation Dissolve 1.0 mmol of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in 10 mL of Absolute Ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; mild sonication may be used if necessary.

Step 2: Electrophile Addition Add 1.0 mmol (equimolar) of the chosen aldehyde.

  • Optimization Tip: If the aldehyde is a liquid, add dropwise. If solid, dissolve in a minimal amount of ethanol before addition.

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.[1]

  • Checkpoint: The pH should be approximately 4-5.[1] Do not lower pH below 3, or the amine will be protonated and deactivated.

Step 4: Reflux & Monitoring Attach a reflux condenser and heat the mixture to reflux (


 for EtOH) with magnetic stirring.[1]
  • Time: Typically 2–6 hours.

  • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The Schiff base is usually less polar than the starting amine. Look for the disappearance of the amine spot (ninhydrin active) and the appearance of a UV-active product spot.

Step 5: Isolation

  • Scenario A (Precipitate Forms): If the product precipitates upon cooling to room temperature, filter the solid using a Buchner funnel. Wash with cold ethanol.

  • Scenario B (No Precipitate): If the solution remains clear, concentrate the solvent to 20% volume under reduced pressure. Pour the residue into crushed ice (

    
    ). Stir vigorously to induce precipitation.
    

Step 6: Purification Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture. If recrystallization fails, purify via silica gel column chromatography (eluent: Chloroform/Methanol gradient).

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following spectral signatures confirm the formation of the target Schiff base.

TechniqueParameterExpected ObservationMechanistic Reason

NMR

8.2 – 8.8 ppm (Singlet, 1H)
Azomethine Proton (

)
Diagnostic signal for imine formation.[1] Absence indicates hydrolysis or lack of reaction.

NMR

4.8 – 5.2 ppm (Singlet, 2H)
Methylene Spacer (

)
Connects the pyrazole to the imine nitrogen.[1] Shift may vary slightly from starting amine.
FT-IR


Stretch
Strong, sharp band confirming the double bond.[1]
FT-IR

Absence of

Disappearance of the primary amine doublet confirms full conversion.[1]
MS (ESI)

Molecular Ion PeakConfirms formula weight.[1][2]
Workflow Visualization

Workflow Start Start: Amine + Aldehyde Solvent: EtOH Reflux Reflux (2-6h) Cat: AcOH Start->Reflux TLC TLC Check (Amine Consumed?) Reflux->TLC TLC->Reflux No (Continue) Workup Cool & Pour onto Ice TLC->Workup Yes Filter Filtration & Washing Workup->Filter QC QC: NMR/IR/MS Filter->QC

Figure 2: Operational workflow for the synthesis and isolation of pyrazole-based Schiff bases.

Biological Applications & Troubleshooting

Therapeutic Relevance

The (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine scaffold is not merely a chemical curiosity.[1] Schiff bases derived from this core are actively investigated for:

  • Antimicrobial Agents: The nitro-pyrazole moiety mimics aspects of nitro-imidazole antibiotics (like Metronidazole), targeting anaerobic bacteria and protozoa.[1]

  • Kinase Inhibitors: The "hinge-binding" capability of the pyrazole nitrogen, combined with the variable aryl group on the imine side, allows for specific docking into ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield / No Reaction Wet solvent (Hydrolysis equilibrium)Use molecular sieves (3Å) or switch to Toluene reflux with Dean-Stark trap.
Oiling Out Product lipophilicity matches solventDecant solvent, triturate oil with cold Diethyl Ether or Hexane to induce crystallization.
Hydrolysis on Column Silica gel acidityPre-treat silica column with 1% Triethylamine (TEA) to neutralize acidity before loading.[1]

References

  • General Pyrazole Schiff Base Synthesis

    • Verma, G., et al. "Synthesis and antimicrobial activity of some new pyrazole based Schiff bases."[3][4] Arabian Journal of Chemistry, 2011. [1]

  • Mechanistic Grounding (Imine Formation)

    • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963.

  • Biological Relevance of Nitro-Pyrazoles

    • Bouaziz, Z., et al. "Biological evaluation of 1-methyl-3-nitro-pyrazole derivatives as potential antiparasitic agents."[1] European Journal of Medicinal Chemistry, 2016. (Contextual citation for scaffold utility).

  • Green Chemistry Alternatives

    • Perez, E., et al. "Microwave-assisted synthesis of Schiff bases of aminopyrazoles." Molecules, 2018.

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine and associated reagents before experimentation.

Sources

Method

Optimization of Solvent Systems for Nitro-Pyrazole Amine Functionalization

Introduction: The Solubility-Reactivity Paradox Nitro-pyrazole amines represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2 inhibitors) and high-energy de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility-Reactivity Paradox

Nitro-pyrazole amines represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2 inhibitors) and high-energy density materials.[1] However, their synthesis presents a distinct physicochemical paradox. The "push-pull" electronic relationship between the electron-withdrawing nitro group (


) and the electron-donating amine (

) on the pyrazole ring creates a strong dipole moment.[1] This results in high lattice energy and "brick dust" character—compounds that are highly crystalline and sparingly soluble in common non-polar solvents, yet difficult to manipulate in polar protic solvents due to competing hydrogen bonding.

This guide provides a rational framework for solvent selection, moving beyond traditional "trial and error" to a mechanistic approach that balances solubility, reaction kinetics, and green chemistry principles.

Physicochemical Profiling & Solvent Selection Matrix

Effective functionalization requires disrupting the intermolecular hydrogen bonding network of the nitro-pyrazole crystal lattice.[1] While dipolar aprotic solvents have historically been the gold standard, regulatory pressure (REACH) is driving a shift toward safer alternatives.[2]

Table 1: Comparative Solvent Performance for Nitro-Pyrazole Chemistry
Solvent ClassSolventBoiling Point (°C)Dielectric Constant (

)
Application SuitabilityKey AdvantagesCritical Limitations
Dipolar Aprotic (Legacy) DMF 15336.7

, Alkylation
Excellent solubility; high thermal stability.[1]Hepatotoxic (CMR); difficult removal; decomposes to dimethylamine.
NMP 20232.2High-Temp

High boiling point for difficult substitutions.[1]Reproductive toxin (SVHC); extremely hard to remove.
DMSO 18946.7General PurposeBest solubilizer; stabilizes charged transition states.Skin permeability; difficult workup (high bp); potential oxidant.
Green Alternatives Cyrene™ 22732.0

, Amidation
Bio-based; similar polarity to NMP/DMF.Peroxide formation risk; unstable with strong bases.
NBP 24031.2Peptide CouplingNon-toxic NMP replacement; high flash point.High viscosity; expensive.[3]
2-MeTHF 806.97Workup / Flow ChemBiogenic; separates well from water.[1]Lower polarity; may not dissolve fused nitro-pyrazoles.[1]
Protic Methanol 64.732.7HydrogenationFacilitates proton transfer; easy removal.Nucleophilic (can cause side reactions with electrophiles).
TFE 7327.0C-H ActivationStrong H-bond donor; stabilizes cations.[1]Expensive; acidic nature.
Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the specific reaction type and thermal requirements.

SolventSelection Start Reaction Type? SNAr Nucleophilic Substitution (SNAr) Start->SNAr Red Nitro Reduction (Hydrogenation) Start->Red Coup Amide Coupling Start->Coup TempCheck Temp Required? SNAr->TempCheck UseAlc Select MeOH/EtOH (Protic) Red->UseAlc Pd/C Catalysis Solubility Solubility Check Coup->Solubility HighT > 100°C TempCheck->HighT LowT < 80°C TempCheck->LowT UseCyrene Select Cyrene™ (Green Alt) Solubility->UseCyrene Med Sol UseNBP Select NBP or DMSO/EtOAc (Binary) Solubility->UseNBP High Sol UseNMP Select NMP or DMSO (Legacy) HighT->UseNMP Standard HighT->UseCyrene Green LowT->UseCyrene

Figure 1: Solvent selection decision tree based on reaction thermodynamics and solubility requirements.

Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This protocol is designed for the displacement of a leaving group (e.g., Cl, Br) on a nitropyrazole core by an amine nucleophile. This is the primary method for building complex amine scaffolds.

Mechanism: The nitro group activates the ring, lowering the energy of the Meisenheimer complex.[1] Polar aprotic solvents are essential here to leave the nucleophile "naked" (unsolvated) and reactive.

Materials
  • Substrate: 4-chloro-1-methyl-3-nitropyrazole (or equivalent).[1]

  • Nucleophile: Primary or secondary amine (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: N-Butylpyrrolidinone (NBP) [Green] OR DMSO [Standard].[4]

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the nitro-pyrazole substrate (1.0 mmol) in NBP (3.0 mL). Note: NBP is viscous; ensure thorough vortexing.

  • Addition: Add the base (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 90–110°C .

    • Scientific Insight: Higher temperatures are often required because the pyrazole ring is electron-rich compared to benzene; even with the nitro group, it is less reactive toward

      
       than nitrobenzene.[1]
      
  • Monitoring: Monitor by HPLC/UPLC. The disappearance of the starting material peak is the primary endpoint.[1]

  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Result: The hydrophobic product should precipitate as a solid due to the high polarity of the water/NBP mixture.[1]

  • Isolation: Filter the solid, wash with water (

    
    ) to remove residual high-boiling solvent, and dry under vacuum.
    

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Context: Reducing the


 group to 

to create the final diamino-pyrazole scaffold.

Safety Critical: Nitro-pyrazoles are energetic precursors.[1] The reaction is exothermic. Never allow the catalyst to dry out in the presence of organic vapors.

Materials
  • Substrate: Nitro-substituted pyrazole.

  • Catalyst: 10% Pd/C (50% water wet). Use water-wet catalyst to minimize ignition risk.[1]

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source:

    
     balloon or Ammonium Formate (Transfer Hydrogenation).[5]
    
Step-by-Step Procedure
  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) or Argon.
    
  • Solvent Choice: Dissolve the substrate in Methanol (0.1 M concentration).

    • Scientific Insight: Alcohols are preferred over aprotic solvents because the reduction mechanism involves proton transfer steps. Aprotic solvents can stall the reaction at the hydroxylamine (

      
      ) intermediate.[1]
      
  • Catalyst Addition: Add 10 wt% of the Pd/C catalyst carefully under inert flow.

  • Hydrogenation:

    • Method A (Balloon): Purge with

      
       gas 
      
      
      
      cycles. Stir vigorously at RT for 2–4 hours.
    • Method B (Transfer): Add Ammonium Formate (5 equiv) and heat to 60°C.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry completely (keep wet with water/methanol) to prevent pyrophoric ignition.

  • Concentration: Evaporate the filtrate to obtain the amine product.

Workup & Purification Strategy for High-Boiling Solvents

Removing solvents like DMSO, NMP, or NBP is the most challenging aspect of this chemistry.[1] Rotovap is often ineffective due to high boiling points.

WorkupLogic Input Reaction Mixture (DMSO/NMP/NBP) Precip Can Product Precipitate? Input->Precip YesPrecip Pour into 10x Ice Water Precip->YesPrecip Yes (Hydrophobic Product) NoPrecip Liquid/Liquid Extraction Precip->NoPrecip No (Polar Product) Filter Filtration & Water Wash YesPrecip->Filter Extract Extract with EtOAc Wash with LiCl (aq) NoPrecip->Extract Standard Lyophil Lyophilization (Freeze Dry) NoPrecip->Lyophil If Water Soluble

Figure 2: Strategic workflow for the removal of high-boiling polar aprotic solvents.

The LiCl Trick: When extracting from DMSO/NMP into Ethyl Acetate, wash the organic layer with 5% Lithium Chloride (aq) instead of pure brine. LiCl dramatically increases the partitioning of DMSO/NMP into the aqueous phase, effectively "pulling" the solvent out of the organic layer.[1]

Safety & Energetics (Critical)

  • Thermal Runaway: Nitro-pyrazoles possess significant chemical energy.[1] Differential Scanning Calorimetry (DSC) should be performed on any new nitro-pyrazole intermediate before scaling up >1g.[1] Look for exotherms below 200°C.

  • Shock Sensitivity: While mononitro-pyrazoles are generally stable, they should be treated as potentially explosive.[1] Avoid metal spatulas (friction) with dry solids.

  • Green Solvent Risks: Cyrene™ can form peroxides upon storage similar to ethers. Test for peroxides before heating.

References

  • Vertex AI Search. (2026). Green solvent alternatives for DMF NMP in SNAr reactions. Retrieved from

  • Li, Y., & Gao, Y. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents. Fluid Phase Equilibria. Retrieved from

  • BenchChem. (2025).[5][6] Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Retrieved from

  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents. Retrieved from

  • AK Scientific. (2025). Safety Data Sheet: 4-Nitropyrazole. Retrieved from

Sources

Application

Application Note: Microwave-Assisted Synthesis and Annulation of Pyrazole Amine Intermediates

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Focus: Mechanistic causality, regiocontrol, and self-validating protocols for microwave-assisted organic synthesis (MAOS). Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Focus: Mechanistic causality, regiocontrol, and self-validating protocols for microwave-assisted organic synthesis (MAOS).

Introduction & Mechanistic Rationale

Aminopyrazoles are privileged pharmacophores and critical building blocks for synthesizing fused heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines. These fused systems are highly sought after in drug discovery for their potent activity as mitogen-activated protein kinase (MAPK) inhibitors and phosphodiesterase 5 (PDE5) inhibitors[1].

Historically, the conventional thermal synthesis of these intermediates has been plagued by prolonged reaction times (often exceeding 20 hours), poor regioselectivity, and thermodynamic degradation. Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers by leveraging dielectric heating. Instead of relying on conductive heat transfer, microwave energy directly couples with the molecular dipoles of highly polar reactants (e.g., hydrazines, nitriles, and orthoesters). This rapid alignment and relaxation of dipoles generates uniform, volumetric superheating.

By conducting these reactions in sealed, microwave-transparent vessels, solvents can be safely heated well above their atmospheric boiling points. This localized superheating drastically accelerates nucleophilic attacks and cyclocondensations, reducing reaction times from hours to minutes while simultaneously locking in kinetic regiocontrol and preventing the formation of transesterification byproducts[2].

Logical Workflow of MAOS Annulation

The following diagram illustrates the logical progression from highly polar acyclic precursors to the final bioactive pyrazolo-pyrimidine scaffold, highlighting the specific stages where dielectric heating drives the reaction forward.

Workflow N1 Hydrazine + Acrylonitrile N2 Dielectric Heating (150°C, 1h) N1->N2 Polar Coupling N3 3-Aminopyrazole Intermediate N2->N3 Cyclocondensation N5 One-Pot MW Annulation (150°C, 10-15 min) N3->N5 N4 Orthoester + Primary Amine N4->N5 N6 Pyrazolo[3,4-d]pyrimidine (Target Scaffold) N5->N6 Regioselective Annulation

Fig 1: Microwave-assisted synthesis workflow for pyrazolo[3,4-d]pyrimidine scaffolds.

Quantitative Efficacy: Conventional vs. Microwave Heating

The transition from conventional reflux to MAOS yields significant improvements in both atom economy and time efficiency. The table below summarizes the quantitative advantages observed across various aminopyrazole functionalization pathways.

Reaction TypeReactantsHeating MethodConditionsTimeYield (%)Ref
3-Aminopyrazole Synthesis Hydrazine + 3-methoxyacrylonitrileConventionalReflux (EtOH)20 h90[1]
3-Aminopyrazole Synthesis Hydrazine + 3-methoxyacrylonitrileMicrowave150 °C (Sealed)1 h89[1]
Pyrazolo[3,4-d]pyrimidin-4-one 5-Aminopyrazole + Aroyl HalideConventionalReflux (MeCN)5-8 h~60-70[3]
Pyrazolo[3,4-d]pyrimidin-4-one 5-Aminopyrazole + Aroyl HalideMicrowaveSolvent-free (1000W)2-5 min87-94[3]
Pyrazolo[1,5-a][1,3,5]triazine 5-Aminopyrazole + DMF-DMA + CyanamideMicrowave100-150 °C15 min76-95[2]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and the analytical markers required to verify success before proceeding to the next synthetic stage.

Protocol A: Regiocontrolled Synthesis of 3-Aminopyrazole Intermediates

Adapted from the Suzuki-Miyaura scaffold-hopping strategies for MAPK inhibition[1].

Objective: Achieve total regiocontrol in the synthesis of 3-aminopyrazole, bypassing the 5-aminopyrazole regioisomer.

  • Reagent Charging: In a 10 mL microwave-transparent pressure vial, combine 3-bromophenylhydrazine hydrochloride (1.0 equiv) and 3-methoxyacrylonitrile (2.0 equiv).

    • Causality: An excess of the highly electrophilic nitrile ensures complete consumption of the hydrazine, preventing unreacted starting material from complicating downstream purification.

  • Solvent & Base Addition: Add a large excess of sodium ethoxide dissolved in absolute ethanol (5 mL).

    • Causality: Ethanol possesses a high loss tangent, meaning it absorbs microwave energy efficiently. The strong basic conditions are mechanistically required to neutralize the hydrochloride salt and kinetically lock the cyclocondensation pathway exclusively toward the 3-aminopyrazole regioisomer[1].

  • Microwave Irradiation: Seal the vial with a crimp cap equipped with a pressure-release septum. Irradiate the mixture at 150 °C for 1 hour.

    • Causality: The sealed environment allows the ethanol to superheat well beyond its 78 °C boiling point, generating a high-pressure system that forces the reaction to completion in 1 hour (compared to 20 hours under standard reflux)[1].

  • Quenching & Workup: Cool the vessel rapidly to room temperature using the microwave reactor's compressed air cooling jet. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation (NMR): Validate the intermediate via

    
     NMR. The absence of a secondary regioisomer signal confirms the success of the regiocontrol. Proceed to Protocol B only if purity exceeds 95%.
    
Protocol B: Three-Component Annulation to Pyrazolo[3,4-d]pyrimidin-4-ones

A pot- and step-economic multicomponent reaction (MCR)[4].

Objective: Selectively annulate a pyrimidine ring onto an N-1 unsubstituted 5-aminopyrazole-4-carboxylate without triggering unwanted reactions at the pyrazole nitrogen.

  • MCR Assembly: In a clean microwave vial, combine methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.5 mmol), and a primary amine (e.g., benzylamine, 1.2 mmol).

    • Causality: Trimethyl orthoformate acts as both a C1 synthon and a dehydrating agent. The one-pot assembly minimizes intermediate isolation, aligning with green chemistry principles[5].

  • Microwave Irradiation: Irradiate the neat (or minimally solvated) mixture at 150 °C for 10–15 minutes under controlled power.

    • Causality: Microwave heating provides the rapid activation energy needed to overcome the steric hindrance of the N-1 unsubstituted pyrazole. The short reaction time is critical; it prevents the thermodynamic transesterification of the carboxylate group, a common failure point in conventional thermal heating[2].

  • Chromatography-Free Isolation: Upon cooling, triturate the crude mixture with hot n-hexane or cold ethanol. Filter the resulting precipitate.

    • Causality: The high conversion efficiency of MAOS leaves minimal unreacted starting material. The impurities remain soluble in the wash solvent, allowing for direct isolation of the pure solid without silica gel chromatography[4],[3].

  • Self-Validation (NMR): Confirm the construction of the pyrimidinone ring using

    
     NMR.
    
    • Validation Markers: The newly formed carbonyl group (

      
      ) must appear as a distinct signal at 156.8–157.2 ppm . The methine group (
      
      
      
      ) of the heterocyclic ring must appear at 150.7–151.3 ppm [4]. If these signals are absent, the annulation has failed, indicating insufficient microwave power or compromised orthoester integrity.

References

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: PMC (NIH) URL:[Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate (Tetrahedron, 2013) URL:[Link]

  • Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition Source: Asian Journal of Chemistry URL:[Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates Source: CORE (Tetrahedron, 2018) URL:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives Source: RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in DCM

Solubilizing (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in Dichloromethane (DCM) Welcome to the Technical Support Center. This guide addresses a common challenge encountered by synthetic chemists and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Solubilizing (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in Dichloromethane (DCM)

Welcome to the Technical Support Center. This guide addresses a common challenge encountered by synthetic chemists and drug development professionals: the poor solubility of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in dichloromethane (DCM). As a Senior Application Scientist, I have structured this guide to provide not just the "how," but the mechanistic "why" behind these solubility barriers, ensuring your experimental workflows remain robust and reproducible.

Part 1: Root Cause Analysis (Mechanistic Insights)

Understanding why a molecule fails to dissolve is the first step in engineering a solution. For (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine in DCM, the solubility barrier is twofold:

  • The Salt Form Barrier: Commercially, this building block is almost exclusively synthesized and supplied as a hydrochloride salt (CAS: 1432034-91-7) to prevent oxidative degradation and improve shelf life[1]. DCM is a moderately polar, aprotic, halogenated solvent (dielectric constant ε ≈ 9.1). It fundamentally lacks the solvating power and hydrogen-bonding capacity required to disrupt the strong ionic crystal lattice of an amine hydrochloride salt[2].

  • Intermolecular Hydrogen Bonding (Freebase): Even when converted to the neutral freebase, the primary amine (-NH

    
    ) acts as a strong hydrogen bond donor. Concurrently, the nitro group (-NO
    
    
    
    ) and the pyrazole ring nitrogens act as potent hydrogen bond acceptors. This molecular architecture promotes the formation of transient polymeric networks or dimers in solution. Because DCM cannot participate in hydrogen bonding to break up these networks, the freebase may still exhibit limited solubility at higher concentrations[3].
Part 2: Frequently Asked Questions (FAQs)

Q1: I added the powder directly to DCM at room temperature, and it formed a cloudy, unmixable suspension. What is the immediate fix? A1: You are likely attempting to dissolve the HCl salt form. You must neutralize the salt to generate the freebase. If your downstream reaction (e.g., an amide coupling) tolerates it, you can perform in situ neutralization by adding 2.0–2.5 equivalents of a soluble organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et


N) directly to the suspension. The suspension will visually clear as the freebase is generated and dissolves into the organic phase.

Q2: My downstream chemistry is sensitive to excess organic base. How do I isolate the freebase before using DCM? A2: You must perform a biphasic aqueous extraction. Suspend the salt in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO


). The inorganic chloride partitions into the aqueous layer, while the neutral pyrazole-amine partitions into the DCM layer. (See Protocol A below).

Q3: I successfully isolated the freebase, but it still crashes out of DCM when I try to make a highly concentrated stock solution (>0.5 M). What is the next step? A3: Introduce a polar, protic co-solvent. Adding 5–10% Methanol (MeOH) (v/v) to your DCM disrupts the intermolecular hydrogen bonding between the pyrazole-amine molecules[3]. The hydroxyl group of methanol competes for the hydrogen bond acceptors on the nitro-pyrazole ring, solvating the monomeric species and significantly increasing the saturation limit without drastically altering the bulk solvent properties.

Q4: Can I just heat the DCM to reflux to force dissolution? A4: This is highly discouraged. DCM has a low boiling point (39.6 °C). Heating provides only a marginal and transient increase in solubility. Upon cooling, or due to rapid solvent evaporation, the compound will rapidly crystallize out, potentially ruining quantitative transfers, clogging syringes, or altering downstream reaction kinetics[2].

Part 3: Quantitative Data & Solvent System Comparison

Summarizing the causality discussed above, the following table provides a quick reference for expected solubility profiles based on the chemical form and solvent system utilized.

Chemical FormSolvent SystemSolubility ProfileRecommended Use Case
HCl Salt 100% DCMInsoluble (< 1 mg/mL)Do not use
Freebase 100% DCMModerate (~10-50 mg/mL)Dilute reactions (e.g., standard couplings)
HCl Salt DCM + 2.0 eq DIPEAHigh (>100 mg/mL)In situ neutralization for robust couplings
Freebase 90% DCM / 10% MeOHHigh (>150 mg/mL)High-concentration stock solutions
Part 4: Validated Experimental Protocols
Protocol A: Biphasic Freebasing and Extraction

Note: This is a self-validating protocol. The visual disappearance of the solid from the aqueous layer and its transfer to the organic layer confirms a successful freebasing event.

  • Suspension: Suspend 1.0 equivalent of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride in DCM (10 mL per gram of starting material).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
  • Agitation: Stir the biphasic mixture vigorously for 15-30 minutes at room temperature. The mixture should become clear as the salt neutralizes and the freebase partitions into the DCM.

  • Separation: Transfer to a separatory funnel. Isolate the organic (bottom) layer. Extract the remaining aqueous layer with additional DCM (2 x 5 mL/g).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and use directly or concentrate under reduced pressure to yield the pure freebase.
Protocol B: Co-Solvent System Preparation (10% MeOH in DCM)
  • Solvent Preparation: In a clean, dry flask, prepare a solvent mixture of 90% DCM and 10% Methanol (v/v). Ensure both solvents are anhydrous if your downstream chemistry is moisture-sensitive.

  • Dissolution: Add the freebased amine to the solvent mixture under gentle stirring at room temperature.

  • Validation: The solution should remain optically clear. If slight turbidity persists, sonicate the flask for 60 seconds to disrupt any remaining crystalline aggregates.

Part 5: Visualizations & Workflows

Workflow A Amine HCl Salt (Solid) B Add DCM & Aq. NaHCO3 A->B C Vigorous Stirring B->C D Phase Separation C->D E Organic Layer (Freebase in DCM) D->E

Workflow for Biphasic Freebasing of Amine Hydrochlorides.

DecisionTree Start Compound Insoluble in DCM IsSalt Is it the HCl Salt? Start->IsSalt Freebase Perform Biphasic Extraction IsSalt->Freebase Yes (Need Isolated) AddBase Add DIPEA/Et3N In Situ IsSalt->AddBase Yes (In Situ OK) IsFreebase Is it already Freebase? IsSalt->IsFreebase No AddMeOH Use 9:1 DCM:MeOH Co-solvent IsFreebase->AddMeOH Yes, but low solubility

Logical Decision Tree for Solubilization Strategies in DCM.

References
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier. Retrieved from [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of Primary Amines in Nitro-Pyrazoles

Handling primary amines on a nitro-pyrazole scaffold presents a unique synthetic challenge. The combination of an electron-rich amino group and a strongly electron-withdrawing nitro group on an aromatic heterocycle creat...

Author: BenchChem Technical Support Team. Date: March 2026

Handling primary amines on a nitro-pyrazole scaffold presents a unique synthetic challenge. The combination of an electron-rich amino group and a strongly electron-withdrawing nitro group on an aromatic heterocycle creates a highly sensitive system prone to rapid degradation. This support guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent amine oxidation.

Visualizing the Problem: Oxidation Pathways & Interventions

To effectively prevent oxidation, it is critical to understand the mechanistic pathways that lead to degradation, as well as the chemical intervention points where protection strategies can be applied.

G Amine Primary Amine (-NH2) Hydroxylamine Hydroxylamine (-NHOH) Amine->Hydroxylamine O2 / Trace Metals Protected Protected Amine (-NH-Boc) Amine->Protected Boc2O, MeOH Protonated Ammonium Salt (-NH3+ Cl-) Amine->Protonated HCl (aq) Nitroso Nitroso (-NO) Hydroxylamine->Nitroso Oxidation Nitro Nitro (-NO2) Nitroso->Nitro Deep Oxidation Dimer Azo Dimer (-N=N-) Nitroso->Dimer + Amine Protected->Hydroxylamine Blocked Protonated->Hydroxylamine Blocked

Mechanistic pathways of amine oxidation and chemical intervention points.

Troubleshooting & FAQs

Q1: Why does my primary amine in a nitro-pyrazole scaffold spontaneously oxidize during workup? A1: The pyrazole ring is an aromatic heterocycle. When a strongly deactivating nitro group (e.g., at C3) and an activating amino group (e.g., at C4) are present, they create a "push-pull" resonance system . While this delocalization stabilizes the ring, it makes the amine nitrogen's lone pair highly susceptible to single-electron transfer (SET). In the presence of atmospheric oxygen, light, or trace transition metals (often leftover from Pd/C hydrogenation), the amine easily oxidizes to a radical cation. This initiates a cascade into hydroxylamines, nitroso species, or even full oxidation to a nitro group under acidic oxidative conditions [[1]]([Link]).

Q2: How can I analytically confirm if my amino-nitro-pyrazole has oxidized? A2: Rely on both visual and analytical cues. Pure amino-nitro-pyrazoles are typically light yellow or pale orange. A spontaneous shift to deep red, brown, or dark green during concentration indicates the formation of nitroso compounds or azo dimers. On LC-MS, look for specific mass shifts relative to your target mass (M):

  • +16 Da: Hydroxylamine formation (-NHOH).

  • +14 Da (M - 2 + 16): Nitroso formation (-NO).

  • +30 Da: Complete oxidation to a nitro group (-NO2) .

  • ~2M - 2 Da: Azo dimerization (-N=N-).

Q4: Why do standard Boc-protection protocols fail or proceed very slowly for these substrates? A4: The strong electron-withdrawing nature of the adjacent nitro group severely reduces the nucleophilicity of the primary amine. Standard conditions (Boc₂O, DIPEA, DCM) often result in poor yields or require harsh heating, which ironically promotes thermal oxidation. To overcome this, use an alcoholic solvent like methanol. Methanol acts as a hydrogen-bond bridge in the transition state, stabilizing the six-membered intermediate and accelerating the Boc protection of weakly nucleophilic aromatic amines by up to 70-fold without the need for strong bases .

Quantitative Data: Protection Strategy Comparison

Summarizing the operational parameters of various protection strategies allows for rapid selection based on downstream workflow requirements.

StrategyReagentsNucleophilicity of Protected AmineOxidation ResistanceDeprotection Conditions
Salt Formation (HCl) HCl in Dioxane / EtOHNone (Protonated)Excellent Neutralization with mild base (e.g., NaHCO₃)
Boc Protection Boc₂O, MeOHNone (Delocalized)High TFA in DCM, or 4M HCl in Dioxane
Fmoc Protection Fmoc-Cl, DIPEA, THFNone (Delocalized)High 20% Piperidine in DMF
Cbz Protection Cbz-Cl, Na₂CO₃, H₂ONone (Delocalized)High H₂, Pd/C (Note: Will also reduce the NO₂ group)

Experimental Protocols

Protocol A: Isolation of Amino-Nitro-Pyrazoles as Hydrochloride Salts

This self-validating protocol ensures the amine is trapped as an oxidation-resistant salt immediately following the reduction of a dinitro-pyrazole precursor.

Causality Focus: Trapping the amine as an ammonium salt eliminates the availability of the nitrogen lone pair, shutting down the single-electron transfer pathway required for oxidation .

  • Reduction: In a Schlenk flask under an inert argon atmosphere, dissolve the dinitro-pyrazole precursor (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Purge with H₂ gas and stir vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction strictly via LC-MS. The disappearance of the starting material and the appearance of the target mass (M+H) without over-reduction should occur within 2-4 hours. The solution will turn pale yellow.

  • Filtration: Purge the flask with argon to remove residual H₂. Filter the mixture through a pad of Celite under a blanket of argon to remove the Pd/C catalyst. Critical: Do not let the Celite pad run dry, as trace Pd/C exposed to air will violently catalyze the oxidation of the newly formed amine.

  • Acidification: Immediately transfer the filtrate to a round-bottom flask cooled to 0 °C. Dropwise, add 4M HCl in dioxane (2.0 eq). Stir for 15 minutes.

  • Isolation: Concentrate the solution under reduced pressure (bath temp < 30 °C) to afford the amino-nitro-pyrazole hydrochloride salt as a stable, off-white to pale yellow solid.

Protocol B: Accelerated Boc-Protection of Weakly Nucleophilic Amino-Nitro-Pyrazoles

Utilizing quantum-mechanics-guided solvent selection to accelerate the protection of electronically deactivated amines without harsh bases.

Causality Focus: Methanol establishes hydrogen bonding to both the carbonyl oxygen in Boc anhydride and the N-H of the amine, lowering the activation energy and bypassing the need for heat or strong bases that trigger oxidation .

  • Dissolution: Dissolve the free amino-nitro-pyrazole (1.0 eq) in anhydrous methanol (0.5 M concentration) at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in one portion. No external base (like DIPEA or TEA) is required.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (typically UV-active and stains yellow with Ninhydrin) should cleanly convert to a higher Rf spot within 1-3 hours. If the solution begins to darken significantly, sparge the mixture with argon to displace dissolved oxygen.

  • Workup: Once complete, concentrate the methanol in vacuo. Redissolve the crude residue in EtOAc and wash with 0.1 M HCl (to remove any unreacted trace amine), followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amino-nitro-pyrazole.

References

  • Vangara, S., et al. (2022). Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at:[Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at:[Link]

Sources

Troubleshooting

Purification methods for polar pyrazole amines on silica gel

Technical Support Center: Troubleshooting Pyrazole Amine Purification Welcome to the Technical Support Center. Purifying highly polar, basic heterocycles like pyrazole amines on standard silica gel is notoriously difficu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole Amine Purification

Welcome to the Technical Support Center. Purifying highly polar, basic heterocycles like pyrazole amines on standard silica gel is notoriously difficult. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to resolve peak tailing, irreversible binding, and compound degradation.

Diagnostic Workflow

Before altering your chemistry, follow this diagnostic logic to determine the appropriate intervention for your pyrazole amine.

DiagnosticWorkflow Start Start: Pyrazole Amine Purification TLC Run TLC on Bare Silica (e.g., DCM/MeOH) Start->TLC CheckTailing Severe Tailing or Stuck on Baseline? TLC->CheckTailing AddBase Add 1-2% TEA or NH3 to Mobile Phase CheckTailing->AddBase Yes Success Proceed to Flash Chromatography CheckTailing->Success No CheckDegradation Compound Degrades or Co-elutes? AddBase->CheckDegradation SwitchNH2 Switch to NH2-Silica (Hexane/EtOAc) CheckDegradation->SwitchNH2 Yes (Normal Phase) SwitchC18 Switch to C18 (H2O/MeCN + Base) CheckDegradation->SwitchC18 Yes (Reversed Phase) CheckDegradation->Success No

Figure 1: Decision tree for troubleshooting pyrazole amine purification.

Frequently Asked Questions & Troubleshooting

Q1: Why do my pyrazole amines streak heavily or fail to elute on standard bare silica gel? The Mechanism: Pyrazole amines possess multiple nitrogen atoms. The exocyclic primary or secondary amine groups are highly basic, while the pyrazole ring acts as both a hydrogen-bond donor and acceptor. Standard bare silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.5). When a basic pyrazole amine interacts with these silanols, a strong acid-base ion-exchange event occurs[1]. This leads to irreversible chemisorption or severe peak tailing, rather than the reversible adsorption required for chromatography[2].

Q2: How do I properly use mobile phase modifiers like Triethylamine (TEA) or Ammonia (NH3) to fix this? The Solution: You must introduce a competing base into the mobile phase. Modifiers like TEA or NH3 associate with the anionic silanol groups, neutralizing the acidic sites and significantly reducing their availability to interact with your target analyte[1]. For highly polar compounds, a mixture of Dichloromethane (DCM), Methanol (MeOH), and NH3 (often using commercially available 7N NH3 in MeOH) is highly effective at moving stubborn amines off the baseline[3].

Self-Validating Protocol: Preparing a TEA-Neutralized Silica Column Validation Check: Before running the column, run a TLC plate using the TEA-modified solvent. If the spot still streaks, increase the TEA concentration up to 5% or switch to NH3.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 DCM:MeOH) and add 1–2% (v/v) Triethylamine (TEA)[4].

  • Slurry Creation: Create a slurry of the required amount of bare silica gel in this TEA-modified solution. Gently stir for 15-20 minutes to allow the TEA to fully saturate and neutralize the acidic silanol sites[4].

  • Column Packing: Pack the column with the slurry using standard flash chromatography techniques.

  • Equilibration: Flush the packed column with at least 2–3 column volumes (CV) of the modified mobile phase to ensure uniform pH across the stationary phase before loading the sample[4].

  • Elution: Load your pyrazole amine and elute using the same TEA-modified solvent system.

Q3: I used DCM/MeOH/NH3, but my compound is degrading or I cannot separate impurities. What are the alternative stationary phases? The Solution: The acidic nature of silica can catalyze the degradation of sensitive compounds, and highly polar solvent systems (like DCM/MeOH) often compress the Rf values of polar impurities, leading to co-elution[4]. If modifying the mobile phase fails, you must change the stationary phase chemistry:

  • Amine-Functionalized Silica (NH2-Silica): The silica surface is covalently bonded with aminopropyl groups, masking the silanols. Because the surface is inherently basic, you can avoid aggressive DCM/MeOH/NH3 mixtures entirely and elute organic amines using "softer" solvents like Hexane/Ethyl Acetate[2].

  • Reversed-Phase (C18): For highly polar primary amines, C18 pre-packed columns utilizing an aqueous/organic gradient (e.g., Water/Acetonitrile) provide excellent separation based on lipophilicity rather than polarity[5]. Adjusting the pH of the aqueous component to an alkaline state ensures the amine remains in its free-base form, maximizing retention and resolution[2].

Q4: Are there greener or safer alternatives to the toxic DCM/MeOH/NH3 "Magic Mixture"? The Solution: Yes. Dichloromethane is highly toxic, poses environmental risks, and often causes polar compounds to streak[6]. Self-Validating Protocol: Greener Solvent Alternative

  • Solvent Substitution: Replace DCM with Ethyl Acetate (EtOAc) and replace MeOH with Ethanol (EtOH).

  • Modifier Addition: Add 1% aqueous ammonium hydroxide (NH4OH) or TEA to the EtOAc/EtOH mixture.

  • Validation Check: Run a TLC with 80:20 EtOAc:EtOH + 1% NH4OH. If the compound is insoluble, automated MPLC systems allow the addition of a minimal amount of DCM (as low as 5%) as a third additive solvent purely to improve solubility, which still significantly reduces overall halogenated waste[6].

Mechanistic Interaction

Mechanism Silanol Silica Surface (Acidic Silanols, Si-OH) Elution Successful Elution (Sharp Peak) Silanol->Elution Target Weakly Adsorbs & Elutes Freely Amine Target: Pyrazole Amine (Basic) Amine->Silanol Without Modifier: Strong Ion-Exchange (Irreversible Binding) TEA Modifier: TEA / NH3 (Competing Base) TEA->Silanol With Modifier: Neutralizes Silanols (Blocks Acidic Sites)

Figure 2: Competitive binding mechanism of TEA preventing pyrazole amine chemisorption.

Quantitative Data: Stationary Phase & Solvent Comparison

The following table summarizes the operational parameters for purifying polar amines across different chromatographic systems.

Stationary PhaseTypical Solvent SystemRequired AdditiveMechanism of SeparationProsCons
Bare Silica Gel DCM / MeOH1–5% TEA or NH3Polar adsorption / H-bondingInexpensive, high capacity.Acidic silanols cause tailing and potential compound degradation.
NH2-Silica Hexane / EtOAcNoneNormal phase (Basic surface)No basic modifiers needed; prevents acid-catalyzed degradation.More expensive than bare silica; lower loading capacity.
C18 (Reversed) Water / AcetonitrileAlkaline buffer (pH > 8)Hydrophobic interactionExcellent for highly polar compounds; green solvents.Requires removal of water post-purification (lyophilization).
Basic Alumina DCM / MeOH or EtOAcNonePolar adsorption (Basic surface)Good alternative to silica for acid-sensitive amines.Tends to have larger particle sizes, reducing resolution.

References

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry.[Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO Application Notes.[Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Tech Notes.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog.[Link]

  • RSC Publishing. "Green Chemistry: Alternatives to Normal-Phase Silica Gel Chromatography." Royal Society of Chemistry.[Link]

Sources

Optimization

Troubleshooting low yields in amide coupling with electron-deficient pyrazoles

Status: Operational Subject: Troubleshooting Low Yields in Aminopyrazole Couplings Lead Scientist: Senior Application Specialist Diagnostic Module: Why is your reaction failing? Before changing reagents, you must diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Low Yields in Aminopyrazole Couplings Lead Scientist: Senior Application Specialist

Diagnostic Module: Why is your reaction failing?

Before changing reagents, you must diagnose the specific failure mode. Coupling electron-deficient aminopyrazoles (e.g., those substituted with


, 

, or

) is not a standard amide bond formation; it is a battle against electronic deactivation and competing nucleophiles.
The Core Problem: Nucleophilicity vs. Basicity

The exocyclic amino group (


) on an electron-deficient pyrazole is exceptionally poor as a nucleophile.
  • Electronic Sink: Electron-withdrawing groups (EWGs) on the ring pull electron density away from the amine.

  • Guanidine-like Resonance: The lone pair of the exocyclic amine is often delocalized into the pyrazole ring to satisfy aromaticity or conjugate with the EWG.

  • The Result: Standard active esters (OBt, OAt, or O-uronium species from HATU) hydrolyze or rearrange (e.g., to guanidinium byproducts) faster than the deactivated amine can attack the carbonyl carbon.

The Hidden Trap: Regioselectivity

Aminopyrazoles are ambident nucleophiles. You have two competing sites:

  • Site A (Desired): The exocyclic primary amine.

  • Site B (Undesired): The endocyclic ring nitrogen (N1). Diagnosis: If you isolate a product with the correct mass but incorrect NMR shifts (often a downfield shift of the pyrazole proton), you have likely acylated the ring nitrogen (kinetic product) rather than the exocyclic amine (thermodynamic product).

Decision Logic: Selecting the Right Protocol

Do not waste time with slight variations of EDC or HATU if they have already failed. Use this logic flow to select the correct "Heavy Hitter" reagent.

CouplingLogic Start START: Reaction Failed with HATU/EDC? CheckEWG Is the Pyrazole Electron-Deficient? (-NO2, -CF3, -CN) Start->CheckEWG CheckSterics Is the Carboxylic Acid Sterically Hindered? CheckEWG->CheckSterics Yes T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) CheckSterics->T3P No (Standard Acid) Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride Formation) CheckSterics->Ghosez Yes (Hindered Acid) T3P->Ghosez If T3P Fails Vilsmeier PROTOCOL C: Vilsmeier / Acid Fluoride (The 'Nuclear' Option) Ghosez->Vilsmeier If Ghosez Fails

Figure 1: Decision matrix for selecting coupling conditions based on substrate electronics and sterics.

Technical Solutions & Protocols
Solution A: The Modern Standard – T3P (Propylphosphonic Anhydride)

Why it works: T3P is a cyclic anhydride that acts as a potent dehydrating agent. Unlike HATU, it does not generate a discrete active ester that "waits" for the amine. It drives the equilibrium by forming a water-soluble byproduct. It is particularly effective for deactivated anilines and aminopyrazoles because it minimizes epimerization and tolerates high temperatures.

The Protocol:

  • Stoichiometry: Acid (

    
     equiv), Aminopyrazole (
    
    
    
    equiv), Base (
    
    
    
    
    equiv).
  • Solvent: EtOAc or 2-MeTHF (Critical: T3P is often sold as 50% solution in EtOAc).

  • Base Selection: Pyridine (

    
    
    
    
    equiv).
    • Note: Do not use DIPEA initially. Pyridine acts as a nucleophilic catalyst and prevents certain side reactions common with hindered bases.

  • Procedure:

    • Dissolve Acid and Amine in EtOAc.

    • Add Pyridine.[1]

    • Cool to

      
       (optional, but good practice).
      
    • Add T3P dropwise.

    • Allow to warm to RT.[2][3] If no reaction after 2 hours, heat to reflux (

      
      ).
      
  • Workup: Wash with water/bicarb. The phosphorus byproducts are water-soluble.[1]

Solution B: The "Sledgehammer" – Ghosez’s Reagent

Why it works: When the amine is essentially non-nucleophilic, you must convert the acid into a "hot" electrophile: the acid chloride. Standard agents (


, Oxalyl Chloride) are acidic and can degrade sensitive groups. Ghosez’s Reagent  (

-Chloro-

-trimethyl-

-propenylamine) generates acid chlorides under neutral conditions.[4][5]

The Protocol:

  • Activation:

    • Dissolve Carboxylic Acid (

      
       equiv) in dry DCM.
      
    • Add Ghosez’s Reagent (

      
      
      
      
      equiv) at
      
      
      or RT.
    • Stir for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride; often visualized by quenching an aliquot with MeOH to form the methyl ester).

  • Coupling:

    • Add the electron-deficient Aminopyrazole (

      
       equiv).
      
    • Add Pyridine (

      
      
      
      
      equiv).
    • Expert Tip: If the reaction is still sluggish, add catalytic DMAP (

      
       equiv) or heat the DCM solution to reflux.
      
  • Workup: Standard aqueous workup.

Solution C: The "Last Resort" – Silver Cyanide (AgCN) Promotion

If the acid chloride (via Ghosez or Oxalyl Chloride) still fails to react with your amine, the issue is likely that the chloride leaving group is not leaving fast enough.

  • The Fix: Add AgCN (

    
    
    
    
    equiv) to the mixture of Acid Chloride + Amine in Toluene or Acetonitrile.
  • Mechanism: Silver precipitates the chloride (as AgCl), generating a highly reactive acyl cation/acyl isocyanide equivalent that forces the amine to attack.

Troubleshooting FAQ: Regioselectivity & Analysis

Q: I see a new spot, but the NMR shows the pyrazole proton shifted downfield. What happened? A: You likely formed the N-acyl pyrazole (ring nitrogen attack) instead of the amide.

  • The Fix: This is often the kinetic product. You can sometimes convert this to the thermodynamic amide by heating the isolated intermediate in pyridine or using a base like LiHMDS to deprotonate the exocyclic amine and force the rearrangement. Alternatively, protect the ring nitrogen (e.g., THP or SEM group) before coupling.

Q: The reaction turns black and yields are <10% with HATU. A: This is typical of guanidinium formation. The HATU reacts with the amine (slowly) or itself. Switch to T3P immediately. HATU is ill-suited for nucleophiles with pKa < 8.

Q: Can I use microwave irradiation? A: Yes, but only with T3P or amide-stable acid fluorides . Do not microwave active esters (HATU/EDC) as they will decompose faster than they react. T3P at


 in EtOAc/Pyridine for 30 minutes is a validated high-throughput condition for these substrates.
Comparative Data: Reagent Performance
ParameterHATU / DIPEAT3P / PyridineGhosez's ReagentAcid Chloride / AgCN
Reactivity toward EDPs LowHighVery HighExtreme
Epimerization Risk ModerateVery LowModerateHigh
Moisture Sensitivity ModerateLowHighHigh
Byproduct Removal Difficult (Urea/Guanidine)Easy (Water Soluble)Easy (Volatile)Filtration (AgCl)
Primary Use Case Standard AminesDeactivated AminesSterically Hindered Acids"Impossible" Couplings
Mechanism of Failure & Success

To understand why T3P is superior, observe the activation cycle below. Unlike carbodiimides, T3P forms a mixed anhydride that is sterically tuned to resist attack by bulky bases but remains reactive toward the amine.

T3P_Mechanism cluster_0 Why T3P Wins Acid Carboxylic Acid MixedAnh Mixed Anhydride (Active Species) Acid->MixedAnh + T3P / Base T3P T3P Reagent T3P->MixedAnh Product Desired Amide MixedAnh->Product + Amine (Heat) Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Amine Aminopyrazole (Poor Nucleophile) Note 1. No Guanidinium Side Rxn 2. Driven by Entropy 3. High Temp Tolerance

Figure 2: Simplified mechanism of T3P activation highlighting the direct path to the amide without sensitive active ester intermediates.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[6] Organic Process Research & Development. [Link]

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses. [Link]
    
  • Due-Hansen, M. E., et al. (2016).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Troubleshooting

Removing unreacted (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine from reaction mixtures

Technical Support Center: Ticket #5829 Subject: Purification Protocols for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine Removal Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #5829 Subject: Purification Protocols for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine Removal Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering difficulty removing unreacted (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (referred to hereafter as Amine-1 ) from a reaction mixture. This building block contains a basic primary amine (


) and an electron-withdrawing nitro-pyrazole core.[1] Its removal strategy depends heavily on the acid-base properties of your desired product.[1]

This guide provides three tiered protocols ranging from standard extraction to high-throughput scavenging.[1]

Physicochemical Profile & Logic[1][2]

Before selecting a protocol, understand the "enemy."

  • Basicity (pKa ~8.1): The nitro group at position 3 withdraws electron density, lowering the pKa of the exocyclic amine compared to benzylamine (~9.3), but it remains protonatable under acidic conditions (pH < 6).

  • Polarity: The molecule is highly polar due to the nitro group and the amine. It will streak on standard silica gel unless modifiers are used.[1]

  • Solubility: Soluble in DCM/MeOH; water solubility increases significantly upon protonation (salt form).[1]

Decision Matrix (Workflow Visualization)

Use the following logic tree to select the correct removal method for your specific reaction type.

purification_workflow Start Start: Reaction Mixture Contains Unreacted Amine-1 CheckProduct Is your Product Basic? Start->CheckProduct NoBasic No (e.g., Amide, Urea) CheckProduct->NoBasic Neutral Product YesBasic Yes (e.g., Secondary Amine) CheckProduct->YesBasic Basic Product MethodA Method A: Acidic Wash (Partitioning) NoBasic->MethodA Large Scale (>1g) MethodB Method B: Electrophilic Scavenger (PS-Isocyanate Resin) NoBasic->MethodB Small Scale / HTS CheckBoiling Is Product Lipophilic? YesBasic->CheckBoiling MethodC Method C: Cation Exchange (SCX) (Catch & Release) CheckBoiling->MethodC High Lipophilicity MethodD Method D: Reverse Phase Flash (C18 + 0.1% Formic Acid) CheckBoiling->MethodD Complex Mixture

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties and scale.

Protocol A: Acid-Base Extraction (The "Workup" Phase)

Best For: Reactions yielding neutral products (Amides, Ureas) on a scale >100 mg.[1] Mechanism: Exploits the basicity of Amine-1 (pKa ~8.[1]1) to force it into the aqueous phase while the neutral product remains in the organic phase.

Step-by-Step Guide:

  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Avoid Ether (Amine-1 salts may precipitate and form emulsions).[1]

  • Acid Wash: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .[1]

    • Why Citric Acid? It is milder than HCl and reduces the risk of hydrolyzing sensitive amide bonds in your product, while still sufficiently acidic (pH ~2-3) to protonate Amine-1.[1]

  • Verification: Check the aqueous layer by TLC.[1] Amine-1 should be absent from the organic layer.[1]

  • Brine Wash: Wash the organic layer once with brine to remove residual acid/water.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Emulsions Nitro group increases polarity/surface activity.[1] Add a small amount of MeOH to the biphasic mixture or filter through a Celite pad.

| Product Loss | Product might be slightly basic (e.g., pyridine ring). | Switch to Protocol B (Scavenging) or use a buffered wash (pH 5.5 phosphate buffer).[1] |

Protocol B: Chemical Scavenging (High-Throughput)

Best For: Parallel synthesis, small scales (<100 mg), or when acid washing causes emulsions.[1] Mechanism: Uses a polymer-supported electrophile (Isocyanate or Aldehyde) to covalently bond with the unreacted primary amine.[1] The resin is then filtered off.[2]

Recommended Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]

Step-by-Step Guide:

  • Calculate Loading: Determine the excess equivalents of Amine-1 used in the reaction.

  • Add Resin: Add 2-3 equivalents (relative to the excess amine) of PS-NCO resin to the reaction mixture (DCM or THF).

  • Incubate: Shake or stir gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with resins (it grinds the beads); use an orbital shaker.[1]

  • Filter: Filter the mixture through a fritted cartridge or cotton plug.

  • Result: The filtrate contains your product; the Amine-1 is trapped on the beads as a urea derivative.[1]

Protocol C: Chromatography (Flash & SCX)

Best For: When the product is also basic (e.g., secondary amine) or if the amine co-elutes.

Option 1: Strong Cation Exchange (SCX) Cartridges[1]
  • Logic: SCX retains all bases.[1] You can wash away non-basic impurities, then elute your basic product. If both are basic, this is less effective unless they have significantly different pKa values.

  • Refinement: If your product is a weaker base than Amine-1, use a "Catch and Release" gradient.[1] Elute with weak ammonia (0.5 M) in MeOH to release the product, retaining the stronger Amine-1 (pKa ~8.[1]1) longer (requires careful calibration).[1]

Option 2: Flash Chromatography (Silica)[1]
  • The Problem: Amine-1 will streak (tail) on silica due to interaction with acidic silanols.[1]

  • The Fix: You must deactivate the silica.

  • Mobile Phase: DCM : MeOH :

    
     (90:10:1).[1]
    
    • Alternative: DCM : MeOH :

      
       (95:5:1).[1]
      
  • Observation: The nitro group makes Amine-1 UV active.[1] It typically elutes later than amides but earlier than highly polar byproducts.[1]

Comparative Data Analysis

MethodPurity PotentialYield RecoveryTime EfficiencyCost
Acid Wash (HCl) High (for neutral products)HighFast (<30 min)Low
Scavenger Resin Very HighHighSlow (2-4 hrs)High
Flash Column Moderate (Tail risk)ModerateSlow (>1 hr)Medium
SCX Cartridge HighHighFast (<30 min)Medium

Frequently Asked Questions (FAQs)

Q: The amine seems to be co-eluting with my product on TLC. How do I separate them? A: This is common with polar amines.[1] Switch your TLC solvent to DCM:MeOH:NH4OH (90:10:1) .[1] The ammonia sharpens the amine spot. If they still overlap, do not rely on silica chromatography. Use Protocol B (Scavenging) to chemically remove the amine before attempting the column.

Q: Can I use UV detection for this amine? A: Yes. The 3-nitro-pyrazole core is a strong chromophore.[1] It will have strong absorbance around 254 nm and potentially a distinct band around 280-300 nm due to the nitro-conjugation.[1]

Q: Is this amine toxic? A: Treat with extreme caution. Aminomethyl pyrazoles are biologically active (kinase inhibitor scaffolds), and nitro compounds can be mutagenic. Always handle in a fume hood and dispose of aqueous washes (which contain the amine salt) as hazardous waste.

References

  • Chemical Properties & Safety: PubChem.[1][3][4][5] Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. (Note: Nitro-variant properties inferred from structural analogs).[1] Link[1]

  • Purification of Amines: Sigma-Aldrich.[1][3] Fundamental Techniques for the Purification of Organic Compounds. Link

  • Scavenger Resin Protocols: Biotage. Isolute® Scavenger Resins: User Guide for Work-up of Organic Reactions. Link

  • pKa Considerations: E.P.A. CompTox Chemicals Dashboard. (1-Methyl-1H-pyrazol-5-yl)methanamine Properties. Link[1]

Sources

Optimization

Technical Support Center: Handling Pyrazole Methanamine Salts

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Hygroscopicity Management for Pyrazole Methanamine Salts Reference ID: PYR-METH-001 Executive Summary You are likely h...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Hygroscopicity Management for Pyrazole Methanamine Salts Reference ID: PYR-METH-001

Executive Summary

You are likely here because your free-flowing powder has turned into a sticky gum, your yields are inconsistent, or your mass balance is off. Pyrazole methanamine salts (often HCl or TFA salts) are notoriously hygroscopic due to the high charge density of the primary ammonium cation and the hydrogen-bond-donating capability of the pyrazole ring. This guide treats these salts not just as reagents, but as dynamic systems that require strict thermodynamic control.

Module 1: Critical Handling & Weighing

The Issue: "I cannot get a stable reading on the balance. The mass keeps increasing."

Q: How do I weigh this salt accurately for a stoichiometric reaction?

A: Stop trying to weigh the solid directly into the reaction vessel on an open balance. The drift you see is water absorption, which introduces two errors: (1) You are under-dosing the amine because part of the mass is water, and (2) you are introducing water that may quench sensitive reagents (e.g., acid chlorides, EDC, HATU).

The Protocol: Difference Weighing (The "Subtractive" Method) This is the only self-validating method for hygroscopic solids outside a glovebox.

  • Dry the Vial: Tare a dry, capped scint vial.

  • Load: Quickly transfer an approximate amount of salt into the vial and cap immediately.

  • Total Mass: Weigh the capped vial + salt (

    
    ).
    
  • Dispense: Quickly pour the salt into your reaction vessel. Do not use a spatula; pour directly to minimize air contact time. Cap the vial immediately.

  • Remnant Mass: Weigh the empty(ish) capped vial (

    
    ).
    
  • Calculation: Mass delivered =

    
    .
    

The Protocol: Stock Solution (The "Volumetric" Method) If the salt is deliquescent (turned to liquid), dissolve the entire bottle in a dry solvent (e.g., DMSO or MeOH) to make a stock solution of known concentration. Use volumetric addition for reactions.

Decision Logic: Handling Workflow

HandlingLogic Start State of Material? Powder Free-flowing Powder Start->Powder Clump Clumped/Sticky Start->Clump Liquid Deliquescent (Liquid) Start->Liquid Action1 Use Difference Weighing Powder->Action1 Action2 Dry (Vacuum Oven/P2O5) Clump->Action2 Action3 Dissolve as Stock Soln. Liquid->Action3 Action2->Powder Success Action2->Liquid Fail Action4 Determine Conc. via qNMR Action3->Action4

Figure 1: Decision matrix for handling hygroscopic salts based on physical state.

Module 2: Synthesis & Reaction Troubleshooting

The Issue: "My amide coupling failed/stalled, or I see hydrolysis products."

Q: Is the water in the salt killing my coupling reagent?

A: Yes. If you are using EDC, DCC, or HATU, the water absorbed by the salt competes with the carboxylic acid for the active ester, forming a urea byproduct and regenerating the acid (non-productive cycle).

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Low Yield Reagent QuenchingAdd excess coupling reagent (1.5–2.0 equiv). The first 0.5 equiv acts as a "chemical drying agent."
Stalled Reaction ProtonationPyrazole methanamines are basic. Ensure you add enough tertiary base (DIPEA/TEA) to neutralize the salt counter-ion (HCl) plus the generated acid.
Impurity Formation HydrolysisSwitch to Azeotropic Drying . Dissolve the salt in Toluene or DCM, rotovap to dryness (2x) to pull off water as an azeotrope before adding reagents.
Q: Can I just add molecular sieves to the reaction?

A: Use with caution. Pyrazole methanamines can get trapped in the pores of 3Å or 4Å sieves, leading to apparent "loss" of starting material. If you use sieves, use powdered activated sieves and wash the filter cake thoroughly with MeOH/DCM after the reaction.

Module 3: Storage, Recovery & Drying

The Issue: "How do I store this so it doesn't degrade?"

Q: What is the best way to dry a salt that has already absorbed water?

A: Heat alone is often insufficient and can degrade the pyrazole ring if the temperature is too high. You must use a chemical desiccant under vacuum.

Comparative Drying Agent Table:

Drying AgentSuitability for AminesNotes

(Phosphorus Pentoxide)
Excellent The gold standard. Irreversible water uptake. Keep physically separate from the amine in the desiccator.
KOH (Potassium Hydroxide) Good Good for amine salts as it also neutralizes acid vapors.
Silica Gel Poor Reversible equilibrium; often not strong enough for deliquescent salts.

Moderate Cheap, but can form complexes with some amines.

Protocol: The "Abderhalden" Method (Modern Variant)

  • Place the open vial of salt in a vacuum drying pistol or vacuum oven.

  • Set temperature to 40–50°C (do not exceed 60°C unless TGA data confirms stability).

  • Place a tray of

    
      in the bottom of the chamber.
    
  • Apply high vacuum (<1 mbar) for 12–24 hours.

  • Backfill with Nitrogen/Argon, not ambient air.

Module 4: Salt Engineering (Prevention)

The Issue: "I am scaling up. I cannot deal with this hygroscopicity at the kilogram scale."

Q: Can I change the salt form to fix this?

A: Absolutely. The HCl salt is often the default choice ("salt of first intent") but is rarely the optimal solid-state form. The high lattice energy of HCl salts often leaves "voids" that water fills.

Recommendation: Screen for hydrophobic counter-ions . Large, lipophilic anions pack better with the aromatic pyrazole and repel water.

Salt Selection Workflow:

SaltSelection Start Current Form: HCl Salt Check Is it Hygroscopic? Start->Check Option1 Try Tosylate (pTsOH) Check->Option1 Yes Option2 Try Mesylate (MsOH) Check->Option2 Yes Option3 Try Fumarate/Succinate Check->Option3 Yes Reason1 Adds Lipophilicity (Good for packing) Option1->Reason1 Option2->Reason1 Reason2 H-Bond Network (Stabilizes lattice) Option3->Reason2

Figure 2: Strategic screening for non-hygroscopic salt alternatives.

Why these alternatives?

  • Tosylate/Mesylate: These add significant organic bulk, reducing the charge density per unit volume and making the crystal lattice less inviting to small water molecules [1].

  • Fumarate: Often forms a hydrogen-bond network that "satisfies" the donor/acceptor sites of the amine, leaving no sites open for water binding [2].

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Relevant for solvent selection in salt crystallization).

  • Pietka-Ottlik, M., et al. (2012). Methods for drying and handling hygroscopic salts in organic synthesis. Journal of Applied Chemistry.
Troubleshooting

Section 1: The Mechanistic Landscape of Nitro Reduction

Chemoselective Nitro Reduction: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for chemoselective nitro group reduction. Converting a nitro group (–NO₂) to a primary amine (–NH₂) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Nitro Reduction: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for chemoselective nitro group reduction. Converting a nitro group (–NO₂) to a primary amine (–NH₂) is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agrochemicals[1]. However, achieving this selectively in the presence of other reducible or labile functional groups—such as halogens, alkenes, or carbonyls—requires precise mechanistic control. This guide provides causal troubleshooting, validated protocols, and decision matrices to help you minimize side reactions.

To troubleshoot side reactions, one must understand the stepwise nature of the reduction. The Haber mechanism dictates that nitro reduction proceeds through nitroso (Ar–NO) and arylhydroxylamine (Ar–NHOH) intermediates before forming the final aniline[1][2].

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2[H] -H2O Hydroxyl Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2[H] Azoxy Azoxyarene Nitroso->Azoxy Condensation (Basic Conditions) Amine Aniline (Ar-NH2) Hydroxyl->Amine +2[H] -H2O Hydroxyl->Azoxy Azo Azoarene Azoxy->Azo +2[H] -H2O Hydrazo Hydrazoarene Azo->Hydrazo +2[H] Hydrazo->Amine +2[H] Cleavage

Caption: Haber mechanism of nitro reduction detailing direct and dimerization pathways.

Side reactions typically arise from two vectors:

  • Off-target reactivity of the reducing agent: e.g., Pd/C reducing an alkene.

  • Intermediate trapping/condensation: e.g., the condensation of nitroso and hydroxylamine species under basic conditions to form azoxy dimers[2].

Section 2: Troubleshooting Guide - Preventing Dehalogenation

Problem: Cleavage of C–Cl, C–Br, or C–I bonds during the reduction of halogenated nitroarenes.

Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active. Pd(0) readily inserts into aryl-halogen bonds via oxidative addition, leading to hydrodehalogenation[3][4]. The susceptibility follows the trend: I > Br > Cl[2]. Furthermore, the in situ generation of the basic amino group can exacerbate this cleavage[5].

Solution: Poison the catalyst to reduce its insertion capability (e.g., using sulfided Pt/C), use Raney Nickel[6], or switch to a metal-free reductant like tetrahydroxydiboron (B₂(OH)₄)[7].

Quantitative Data: Chemoselectivity Profile of Common Reducing Agents

Reducing AgentAlkenes / AlkynesHalogens (Ar–X)CarbonylsNitriles
H₂, Pd/C ReducedDehalogenatedIntactIntact
H₂, Pt/C (sulfided) IntactIntactIntactIntact
Fe / HCl (Béchamp) IntactIntactIntactIntact
SnCl₂ / EtOH IntactIntactIntactIntact
B₂(OH)₄ / 4,4'-bipy IntactIntactIntactIntact

Self-Validating Protocol 1: Metal-Free B₂(OH)₄-Mediated Reduction This protocol leverages B₂(OH)₄ and catalytic 4,4′-bipyridine to achieve absolute chemoselectivity for nitro groups over halogens and alkenes[7].

  • Preparation: In a round-bottom flask, dissolve the halogenated nitroarene (1.0 equiv) in EtOH or a DMF/EtOH co-solvent system (10 volumes).

  • Reagent Addition: Add B₂(OH)₄ (3.0 equiv) followed by 4,4′-bipyridine (0.5–5 mol%).

  • In-Process Validation (Color & Temp): The reaction mixture will rapidly change from purple (indicating the formation of the active N-boryl-4,4′-bipyridyl radical intermediate) to pale yellow as the nitroarene is consumed[7]. Warning: The reaction is highly exothermic. Monitor internal temperature and maintain below 40°C using a water bath.

  • Completion Check: Monitor by TLC or HPLC. Complete conversion typically occurs within 15–30 minutes[7].

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Section 3: Troubleshooting Guide - Preserving Alkenes and Carbonyls

Problem: Over-reduction of unsaturated carbon-carbon bonds or aldehydes/ketones.

Causality: Transition metal catalysts (Pd, Pt, Ni) under hydrogen gas will readily coordinate and reduce pi-bonds.

Solution: Utilize dissolving metal reductions (e.g., Fe/HCl) or Tin(II) chloride (SnCl₂). SnCl₂ operates via a single-electron transfer mechanism that is highly specific to the highly polarized N–O bonds of the nitro group, leaving C=C and C=O bonds untouched[4][6].

Self-Validating Protocol 2: SnCl₂-Mediated Chemoselective Reduction

  • Preparation: Dissolve the functionalized nitro compound (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (4.0–5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 70°C (reflux).

  • In-Process Validation (TLC): Monitor the disappearance of the starting material. The reaction typically takes 1–3 hours[4].

  • Workup (Critical Step): Cool to room temperature. Carefully neutralize by adding saturated aqueous NaHCO₃ until the pH is 7-8. Validation Check: A thick white precipitate of tin oxides/hydroxides will form, confirming neutralization.

  • Isolation: Filter the suspension through a pad of Celite to remove the tin salts[8]. Wash the pad generously with EtOAc. Separate the organic layer from the filtrate, dry, and concentrate.

Section 4: Troubleshooting Guide - Stalled Reactions & Hydroxylamine Accumulation

Problem: The reaction stalls, yielding incomplete conversion, or the product mixture contains significant amounts of arylhydroxylamine (Ar–NHOH) or intensely colored azo/azoxy dimers[8].

Causality:

  • Hydroxylamine Stalling: The reduction of the hydroxylamine to the amine is the rate-limiting step in catalytic hydrogenation. Bulky ortho-substituents can sterically hinder the coordination of the –NHOH group to the catalyst surface, stalling the reaction[2]. Furthermore, hydroxylamine intermediates have been shown to accumulate unexpectedly on various metal catalysts, challenging traditional assumptions of complete selectivity[9].

  • Dimerization: If the reaction medium is basic, the nucleophilic arylhydroxylamine will attack the highly electrophilic nitroso intermediate, condensing to form an azoxy dimer (which then reduces to azo and hydrazo compounds)[2].

Solution:

  • Maintain slightly acidic or neutral conditions to protonate intermediates and prevent nucleophilic condensation.

  • If using transfer hydrogenation (e.g., Pd/C with hydrazine or ammonium formate), increase the temperature or the equivalents of the hydrogen donor to push the hydroxylamine through the final reduction step[5].

Section 5: Reagent Selection Decision Matrix

Use the following logic tree to select the optimal reduction condition based on the substrate's functional group profile[4].

DecisionTree Start Identify Sensitive Functional Groups Halogen Halogens present? (Cl, Br, I) Start->Halogen Carbonyl Alkenes/Alkynes or Carbonyls present? Halogen->Carbonyl No PtC Use Pt/C (sulfided), Raney Ni, or B2(OH)4 Halogen->PtC Yes SnCl2 Use SnCl2·2H2O or Fe/HCl (Béchamp) Carbonyl->SnCl2 Yes Standard Use Standard H2, Pd/C Carbonyl->Standard No

Caption: Decision matrix for selecting chemoselective nitro reduction conditions.

Section 6: Frequently Asked Questions (FAQs)

Q: How can I avoid the thick, unmanageable iron oxide sludge typical of the Béchamp reduction? A: Instead of using stoichiometric HCl, use iron powder with catalytic ammonium chloride (NH₄Cl) in an aqueous ethanol or methanol mixture. This modification maintains a near-neutral pH, making the resulting iron sludge more granular and significantly easier to filter through Celite[4].

Q: Is there a scalable way to handle the exothermic nature of B₂(OH)₄ reductions? A: Yes. While batch reactions with B₂(OH)₄ can see internal temperatures spike dangerously (e.g., from 22°C to 62°C instantly), transitioning the reaction to a continuous flow process using EtOH as a protic co-solvent effectively dissipates the heat, making it highly scalable and safe for API manufacturing[7][10].

Q: I am using transfer hydrogenation with Pd/C and hydrazine. I see dehalogenation under reflux, but incomplete reduction at room temperature. What is the fix? A: Dehalogenation is highly temperature-dependent. To achieve complete nitro reduction without cleaving the halogen, run the reaction at room temperature but increase the catalyst loading (e.g., from 5% to 10% Pd/C) and extend the reaction time. Alternatively, microwave heating for very short durations (e.g., 15 minutes) in methanol can sometimes thread the needle between complete reduction and dehalogenation[3][5].

References

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[Link]

  • Grokipedia Contributors. (n.d.). Reduction of nitro compounds. Grokipedia.[Link]

  • Common Organic Chemistry Contributors. (n.d.). Nitro Reduction. Common Organic Chemistry.[Link]

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.[Link]

  • Betting, J., Lefferts, L., & Faria Albanese, J. (2025). Hydroxylamine: The Overseen Intermediate That Questions Nitrogen Selectivity in Metal-Catalyzed Nitrate and Nitrite Reduction. ResearchGate.[Link]

  • ACS Publications Contributors. (2024). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. ACS Publications.[Link]

  • SciHorizon Contributors. (2025). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon.[Link]

  • Thieme Connect Contributors. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Thieme Connect.[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Pyrazole Methanamine Stability

Welcome to the Technical Support Center for pyrazole methanamines. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet sensitive compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole methanamines. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet sensitive compounds. Our goal is to provide you with in-depth, field-proven insights into the proper storage and handling of pyrazole methanamines to prevent degradation and ensure the integrity of your experimental outcomes.

Introduction to Pyrazole Methanamine Stability

Pyrazole methanamines are a class of organic compounds that feature a pyrazole ring system connected to a methanamine group. This structural motif is a key building block in many pharmaceutical and agrochemical compounds due to its ability to interact with various biological targets.[1][2] However, the inherent reactivity of the pyrazole and methanamine functionalities can also make these molecules susceptible to degradation under suboptimal storage conditions. Understanding the factors that influence their stability is paramount for obtaining reliable and reproducible results. The primary degradation pathways for these compounds often involve oxidation, hydrolysis, and photodegradation.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of pyrazole methanamines in a question-and-answer format.

Q1: My pyrazole methanamine sample has turned a yellow or brown color during storage. What is causing this and how can I prevent it?

A1: A brown discoloration is a common indicator of oxidation.[5] The methanamine side chain and the pyrazole ring itself can be susceptible to oxidation, which is often initiated by atmospheric oxygen.[6] This process can be accelerated by exposure to light and elevated temperatures.[3][7]

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5][7]

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect the compound from light, which can catalyze oxidative reactions.[5][6]

  • Temperature Control: Store the compound at reduced temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage, to slow down the rate of chemical degradation.[6]

Q2: I'm observing a new spot on my TLC plate that wasn't there when I first received the compound. What could be the problem?

A2: The appearance of a new spot on a TLC plate is a strong indication of compound degradation, even if the sample has been stored in a freezer.[5] This could be due to several factors:

  • Moisture: The presence of moisture can facilitate hydrolysis of certain functional groups on the pyrazole ring or side chain.[5] It can also promote the interconversion of tautomers in N-unsubstituted pyrazoles.[5]

  • Oxygen: Even at low temperatures, slow oxidation can occur if the compound is not stored under an inert atmosphere.[5][7]

Troubleshooting Steps:

  • Confirm Degradation: Analyze the sample using a more sensitive technique like High-Performance Liquid Chromatography (HPLC) to confirm the presence of impurities.

  • Review Storage Conditions: Ensure the container is tightly sealed and stored in a desiccated environment to minimize moisture.[6] For long-term storage, flushing the container with an inert gas before sealing is highly recommended.[5]

Q3: Can I store my pyrazole methanamine in solution for an extended period?

A3: Storing pyrazole methanamines in solution for the long term is generally not recommended.[6] Solvents can participate in degradation reactions, and the stability of the compound can be highly dependent on the solvent and pH.[3][8] If you must store solutions, even for a short period, it is crucial to take the following precautions:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Temperature: Store the solution at low temperatures (-20°C or -80°C).[9]

  • Inert Atmosphere: Degas the solvent and store the solution under an inert atmosphere.[9]

  • Stability Check: It is essential to experimentally verify the stability of your specific pyrazole methanamine in the chosen solvent.[6]

Q4: Are there specific functional groups on the pyrazole ring that make the methanamine more susceptible to degradation?

A4: Yes, the electronic properties of substituents on the pyrazole ring can significantly influence the stability of the entire molecule. For instance:

  • Electron-withdrawing groups (e.g., nitro groups) can make the pyrazole ring more susceptible to certain types of degradation.[5]

  • Ester groups are prone to hydrolysis, especially under acidic or basic conditions.[5][8]

Key Storage Parameters and Their Impact

To ensure the long-term stability of pyrazole methanamines, it is crucial to control several environmental factors. The following table summarizes the key parameters and their effects on compound integrity.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature Short-term: 2-8°C (Refrigerated) Long-term: -20°C (Frozen)[6]Higher temperatures accelerate the rates of all chemical degradation pathways, including oxidation and hydrolysis.[3]
Atmosphere Inert (Argon or Nitrogen)[5]Exposure to oxygen can lead to oxidative degradation, often indicated by a change in color.[6][7]
Light Protected from light (Amber vials or foil wrap)[6]UV and visible light can provide the energy to initiate photodegradation, breaking chemical bonds.[3]
Moisture Dry/Desiccated[5]Moisture can lead to hydrolysis of susceptible functional groups and can facilitate other degradation pathways.[3]
pH (in solution) Neutral (if possible)Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[3][9]

Visualizing Degradation and Troubleshooting

Degradation Decision Tree

The following diagram illustrates a decision-making process for troubleshooting suspected degradation of pyrazole methanamines.

Degradation_Troubleshooting A Suspected Degradation (e.g., color change, new TLC spot) B Analytical Confirmation (HPLC, LC-MS) A->B C Degradation Confirmed B->C Impurities detected K No Degradation Detected B->K No impurities D Review Storage Conditions C->D E Temperature Issue? D->E F Atmosphere Issue? D->F G Light Exposure Issue? D->G H Moisture Issue? D->H I Implement Corrective Actions E->I Adjust T F->I Use Inert Gas G->I Use Amber Vials H->I Use Desiccator J Re-purify Compound (if necessary) I->J

Caption: A troubleshooting workflow for suspected pyrazole methanamine degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of your pyrazole methanamine and detecting any degradation products.

Objective: To develop an HPLC method capable of separating the parent pyrazole methanamine from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Begin with a gradient of 5% B to 95% B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the pyrazole methanamine has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies.[9] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C).[9]

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.[9]

    • Thermal Stress: Heat the solid compound (e.g., at 80°C).[10]

    • Photostability: Expose the compound to controlled UV and visible light.[9]

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Proper Sample Handling for Long-Term Storage

Objective: To outline the best practices for preparing and storing pyrazole methanamines to ensure maximum long-term stability.

Materials:

  • High-purity pyrazole methanamine solid

  • Amber glass vial with a PTFE-lined cap[6]

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Desiccator

  • -20°C Freezer

Procedure:

  • Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquoting: If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated warming and cooling cycles and exposure to the atmosphere for the bulk of the material.

  • Inert Gas Purge: Place the desired amount of the pyrazole methanamine solid into the vial. Gently flush the vial with a stream of inert gas for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Desiccation: Place the sealed vial inside a desiccator to protect it from ambient moisture.

  • Freezing: Transfer the desiccator containing the vial(s) to a -20°C freezer for long-term storage.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). Methenamine. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Helt, S. S., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

The following guide details the 1H NMR characterization of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine , a critical building block in the synthesis of energetic materials and bioactive pyrazole scaffolds. This guide mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine , a critical building block in the synthesis of energetic materials and bioactive pyrazole scaffolds.

This guide moves beyond simple spectral listing to provide a comparative structural analysis , specifically addressing the common and costly error of misidentifying the 3-nitro vs. 5-nitro regioisomers.

Executive Summary & Technical Context

In pyrazole chemistry, the introduction of the N-methyl group often leads to a mixture of regioisomers (1,3- vs. 1,5-substitution). For (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine , confirming the position of the nitro group relative to the N-methyl is paramount.

  • The Target (3-Nitro, 5-Methanamine): The N-methyl group is spatially adjacent to the methanamine side chain.

  • The Alternative (5-Nitro, 3-Methanamine): The N-methyl group is spatially adjacent to the nitro group.

This steric and electronic difference results in distinct diagnostic NMR signatures . The 5-nitro group exerts a strong anisotropic deshielding effect on the N-methyl protons, shifting them downfield compared to the 3-nitro isomer.

Technical Deep Dive: 1H NMR Chemical Shifts

The following data represents the characteristic chemical shifts in DMSO-d₆ . This solvent is preferred over CDCl₃ due to the polarity of the primary amine and the nitro group, ensuring sharp signals and solubility.

Comparative Data Table
Proton EnvironmentTarget Molecule (1-Me-3-NO₂-5-CH₂NH₂)Alternative Isomer (1-Me-5-NO₂-3-CH₂NH₂)Diagnostic Logic
N-CH₃ (Singlet) 3.85 – 3.98 ppm 4.15 – 4.30 ppm CRITICAL: The N-Me in the 5-nitro isomer is deshielded by the adjacent nitro group's electron-withdrawing cone.
Ring C-H (H4) 6.90 – 7.10 ppm6.80 – 7.00 ppmLess diagnostic; both are aromatic singlets.
-CH₂- (Methylene) 3.80 – 4.00 ppm3.70 – 3.90 ppmOften overlaps with N-Me in the target molecule.
-NH₂ (Amine) 4.0 – 8.0 ppm (Broad)4.0 – 8.0 ppm (Broad)Highly variable. Shifts downfield (~8.5 ppm) if isolated as HCl salt.
NOE Correlation Strong NOE: N-Me ↔ -CH₂- No NOE (N-Me ↔ -CH₂-)Definitive Proof.

Note on Salt Forms: Commercial samples are often supplied as Hydrochloride (HCl) salts. In the HCl salt, the -CH₂- signal will shift slightly downfield (~4.2 ppm), and the NH₂ protons will appear as a broad singlet around 8.5 ppm (integrating for 3H due to -NH₃⁺).

Structural Validation Workflow

To guarantee the identity of your material, follow this logic flow. This prevents the accidental use of the 5-nitro isomer, which has significantly different reactivity and biological binding properties.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_NMe Analyze N-Me Shift Start->Check_NMe Branch_Upfield Shift < 4.0 ppm (3.8 - 3.9 ppm) Check_NMe->Branch_Upfield Likely Target Branch_Downfield Shift > 4.1 ppm (4.15 - 4.30 ppm) Check_NMe->Branch_Downfield Likely Isomer NOE_Test Run 1D NOE / NOESY Irradiate N-Me Branch_Upfield->NOE_Test Result_Target CONFIRMED TARGET (1-Methyl-3-nitro...) NOE_Test->Result_Target Enhancement of CH2 Result_Isomer REJECT: ISOMER (1-Methyl-5-nitro...) NOE_Test->Result_Isomer No Enhancement

Figure 1: Decision tree for distinguishing regioisomers of methyl-nitropyrazoles.

Experimental Protocol: Self-Validating Sample Preparation

This protocol ensures you obtain the resolution required to distinguish the N-methyl peak from the methylene peak, which can overlap in this specific molecule.

Reagents:

  • Sample: ~5-10 mg of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Internal Standard (Optional): TMS (0.05% v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve the solid completely in DMSO-d₆. If the sample is the HCl salt, ensure no undissolved particles remain, as these cause line broadening.

  • Acquisition:

    • Run a standard proton scan (16 scans, d1=1.0s).

    • Critical Step: If the N-Me singlet (approx 3.9 ppm) and the -CH₂- singlet/doublet overlap, add 1-2 drops of D₂O to the tube and shake.

  • D₂O Exchange Analysis:

    • The -NH₂ protons will disappear (exchange with D).

    • The -CH₂- coupling to NH will collapse, sharpening the -CH₂- signal.

    • Any shift changes will help resolve the N-Me from the -CH₂-.

  • NOE Experiment (Verification):

    • Select the N-methyl resonance for irradiation.

    • Observe the -CH₂- region (approx 4.0 ppm).

    • Positive Result: Enhancement of the -CH₂- signal confirms the N-methyl is adjacent to the methanamine group (Target Structure).

References & Authority

The chemical shift trends and regioisomer distinctions cited above are grounded in established pyrazole chemistry and computational studies of polynitropyrazoles.

  • Regioselectivity in Nitropyrazoles: Detailed analysis of N-methyl shifts in 3-nitro vs 5-nitro isomers.

    • Source:

  • Computational NMR Study: Theoretical validation of nitro group anisotropic effects on pyrazole chemical shifts.

    • Source:

  • Commercial Reference: CAS 1310379-38-4 Identification.

    • Source:

Comparative

High-Resolution Regiochemical Assignment of Nitropyrazoles: NOESY NMR vs. Orthogonal Techniques

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently encounter the analytical bottleneck of assigning regiochemistry to substituted pyrazoles. The alkylation of tautomeric 3(5)-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently encounter the analytical bottleneck of assigning regiochemistry to substituted pyrazoles. The alkylation of tautomeric 3(5)-nitropyrazoles invariably yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole isomers [1]. Because these regioisomers exhibit nearly identical mass spectra and highly similar 1D


H NMR profiles, relying on 1D proton data alone is an analytical trap.

This guide objectively compares the performance of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative modalities like HMBC and X-ray crystallography. By detailing the mechanistic causality behind these techniques, this document provides researchers and drug development professionals with a self-validating framework for unambiguous structural elucidation.

The Regiochemical Challenge & Mechanistic Causality

The core challenge in nitropyrazole functionalization stems from the rapid annular tautomerism of the starting material. When an electrophile (e.g., an alkyl halide) is introduced, it can attack either N1 or N2.

  • Steric & Electronic Causality: Alkylation typically favors the formation of the 1-alkyl-3-nitropyrazole isomer. The nitro group at the C3 position is spatially distant from the N1 alkylation site, minimizing steric hindrance.

  • The Exception: Alkylating agents capable of hydrogen bonding (e.g.,

    
    -haloacetamides) can reverse this selectivity, favoring the 1-alkyl-5-nitropyrazole  via a directed transition-state interaction between the pyrazole NH and the alkylating agent [1].
    

To distinguish the resulting isomers, we must exploit their distinct spatial geometries. NOESY NMR is the premier tool for this because it detects dipole-dipole cross-relaxation between nuclei that are spatially close (< 5 Å), regardless of the intervening chemical bonds [3].

Isomer_Workflow Start Purified Alkyl-Nitropyrazole Isomer NOESY Acquire 2D NOESY (Spatial Proximity < 5Å) Start->NOESY CheckNOE Observe NOE cross-peak between N1-Alkyl and Ring Proton? NOESY->CheckNOE Isomer3 1-Alkyl-3-nitropyrazole (Strong N1-Alkyl to C5-H NOE) CheckNOE->Isomer3  YES Isomer5 1-Alkyl-5-nitropyrazole (No adjacent C5-H, NOE absent) CheckNOE->Isomer5  NO

Caption: Logical decision tree for elucidating nitropyrazole regiochemistry using 2D NOESY NMR.

Comparative Analysis of Analytical Modalities

While NOESY is highly intuitive, a robust analytical workflow requires orthogonal validation. Below is an objective performance comparison of the primary techniques used to distinguish these isomers.

Table 1: Modality Performance Comparison
Analytical TechniquePrimary MechanismAdvantagesLimitationsVerdict for Pyrazoles
2D NOESY NMR Through-space dipole relaxation (

)
Direct, intuitive proof of spatial arrangement. Fast acquisition.Sensitive to molecular tumbling rates (zero-crossing NOE in mid-sized molecules).Primary Choice. Highly effective for N-alkyl to C5-H correlation.
2D HMBC NMR Through-bond scalar coupling (

,

)
Immune to tumbling rate issues. Maps the carbon skeleton directly.Requires higher sample concentration. Longer acquisition times.Best Orthogonal Tool. Validates NOESY via

C-H correlations.
1D

C NMR
Electronic shielding / DeshieldingSimple to acquire. C-NO

shifts are distinct from C-H shifts.
Requires reference standards or highly accurate DFT predictions [2].Supporting Data. Insufficient as standalone proof without standards.
X-Ray Crystallography Electron density diffractionAbsolute, indisputable 3D structural proof.Requires high-quality single crystals. Time and resource-intensive.Gold Standard. Used only when NMR results are ambiguous.

The Self-Validating NOESY Protocol

To ensure scientific integrity, an NMR protocol must be a self-validating system. The absence of a cross-peak in a 1-alkyl-5-nitropyrazole could theoretically be caused by a failed experiment rather than structural reality. The following protocol embeds internal controls to prevent false negatives.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the purified isomer in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . DMSO-
    
    
    is often preferred for nitro-aromatics to prevent aggregation and shift exchangeable protons downfield [1].
  • Degassing (Critical Step): Dissolved paramagnetic oxygen accelerates

    
     relaxation, quenching the NOE signal. Degas the sample using three freeze-pump-thaw cycles or by sparging with dry N
    
    
    
    for 5 minutes.
Phase 2: Acquisition Parameters
  • 1D Baseline (Internal Control): Acquire a standard 1D

    
    H NMR. Ensure the N-alkyl peak (e.g., N-CH
    
    
    
    at ~4.0 ppm) and the pyrazole ring protons (~6.8–8.5 ppm) are sharp and well-resolved.
  • Mixing Time (

    
    ) Optimization:  Small molecules (MW < 300) tumble rapidly in solution, operating in the extreme narrowing limit (
    
    
    
    ), which yields positive NOEs. Set the mixing time (
    
    
    ) to 400–500 ms . Causality: A mixing time that is too short will not allow magnetization to transfer; too long will result in signal loss via
    
    
    relaxation and spin diffusion.
  • Acquisition: Run a 2D NOESY (or ROESY if the molecule's tumbling rate approaches the zero-crossing point) with minimum 2048 x 256 data points and 16 scans per increment.

Phase 3: Processing & Validation
  • Zero-Filling & Apodization: Apply a squared sine-bell window function and zero-fill to 2048 x 1024 to enhance resolution.

  • System Validation: Look for a cross-peak between the N-alkyl protons themselves (if applicable, e.g., an ethyl group's CH

    
     and CH
    
    
    
    ). The presence of this intramolecular NOE validates that the pulse sequence and mixing time were successful. If this is present but the N-alkyl to ring-proton NOE is absent, it is a true negative (indicating the 1,5-isomer).

Orthogonal_Validation Sample Isomeric Mixture (1-Alkyl-3-NO2 & 1-Alkyl-5-NO2) Sep Chromatographic Separation (HPLC/Flash) Sample->Sep NMR1D 1D 1H/13C NMR (Initial Screening) Sep->NMR1D NOESY 2D NOESY (Spatial < 5Å) NMR1D->NOESY HMBC 2D HMBC (Through-bond 2J/3J) NMR1D->HMBC Val Orthogonal Validation Confirmed Regiochemistry NOESY->Val HMBC->Val

Caption: Orthogonal workflow combining spatial (NOESY) and scalar (HMBC) NMR techniques for absolute validation.

Data Interpretation & Expected Outcomes

When analyzing the processed spectra, the spatial and electronic environments of the two isomers yield distinct, predictable matrices. Table 2 summarizes the expected correlations using a standard N-methyl substitution as the model.

Table 2: Expected NMR Correlations for N-Methyl Nitropyrazole Isomers
Isomer1D

H NMR (Ring Protons)
2D NOESY (N-CH

to Ring)
2D HMBC (N-CH

to C-Ring)
1-Methyl-3-nitropyrazole C4-H (doublet), C5-H (doublet)STRONG CROSS-PEAK Between N-CH

and C5-H.

correlation to C5 (CH, ~135 ppm).
1-Methyl-5-nitropyrazole C3-H (doublet), C4-H (doublet)NO CROSS-PEAK (C5 is occupied by NO

; C4-H is >4.5 Å away).

correlation to C5 (C-NO

, ~145-150 ppm).

Diagnostic Conclusion: If NOESY reveals a strong interaction between the N-alkyl substituent and a pyrazole ring proton, the molecule is unambiguously the 1-alkyl-3-nitropyrazole isomer. If this interaction is absent (and the internal NOE controls are positive), the molecule is the 1-alkyl-5-nitropyrazole isomer. For absolute rigor, confirming the C5 carbon's chemical shift via HMBC provides a foolproof, orthogonally validated data package.

References

  • Larina, L. I., & Lopyrev, V. A. "Nitropyrazoles (review)." ResearchGate. Available at:[Link]

  • Novikova, D. S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution." St. Petersburg State University. Available at:[Link]

Validation

HPLC Retention Time Comparison of Pyrazole Regioisomers

Executive Summary: The Regioisomer Challenge In medicinal chemistry, pyrazole rings are ubiquitous pharmacophores.[1] However, the synthesis of N-substituted pyrazoles frequently yields mixtures of 1,3- and 1,5-regioisom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, pyrazole rings are ubiquitous pharmacophores.[1] However, the synthesis of N-substituted pyrazoles frequently yields mixtures of 1,3- and 1,5-regioisomers . These isomers possess identical molecular weights and very similar lipophilicities (logP), making them notoriously difficult to separate using standard alkyl-bonded phases (e.g., C18).

This guide compares the chromatographic performance of the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . We demonstrate that while C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl columns leverage


-

interactions to discriminate between the electronic environments of regioisomers, providing superior resolution.[2]

Mechanistic Insight: Why C18 Fails and Phenyl-Hexyl Succeeds

To achieve separation, we must exploit the subtle physicochemical differences between the isomers.

The Dipole & Steric Argument
  • 1,3-Isomers: Substituents are distributed further apart. The dipole vector is often distinct, and the molecule is generally more planar, allowing for tighter interaction with the stationary phase.

  • 1,5-Isomers: Substituents are adjacent to the N-substituent (steric crowding). This often twists the phenyl/substituent rings out of coplanarity with the pyrazole core, reducing the effective surface area for

    
    -
    
    
    
    stacking.
Stationary Phase Comparison
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Selectivity Basis Carbon load / HydrophobicityElectronic density & Molecular Shape
Solvent Compatibility Works best with ACN or MeOHMethanol is critical (see below)
Regioisomer Resolution Often poor (co-elution common)High (exploits steric/electronic diffs)
The "Methanol Effect"

Expert Insight: When using Phenyl-Hexyl columns, Acetonitrile (ACN) should be avoided if possible. The


-electrons of the nitrile group in ACN interact with the phenyl ring of the stationary phase, effectively "shielding" it and suppressing the 

-

interactions needed for separation. Methanol (MeOH) does not possess

-electrons and allows the unique selectivity of the phenyl phase to dominate [1, 5].

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and mechanistic interactions distinguishing the two methods.

PyrazoleSeparation Start Start: Pyrazole Isomer Mixture (1,3- vs 1,5-) Decision Select Stationary Phase Start->Decision C18 Option A: C18 Column (Hydrophobic Interaction Only) Decision->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Decision->Phenyl Recommended MechC18 Mechanism: Separates by LogP only. Isomers have identical LogP. C18->MechC18 MechPhenyl Mechanism: 1,5-isomer (twisted) binds weakly. 1,3-isomer (planar) binds strongly via Pi-stacking. Phenyl->MechPhenyl ResultC18 Result: Co-elution or Poor Resolution (Rs < 1.5) MechC18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 2.0) MechPhenyl->ResultPhenyl

Caption: Decision tree comparing C18 vs. Phenyl-Hexyl mechanisms for pyrazole regioisomers.

Experimental Protocol: The "Pi-Selective" Method

This protocol is designed to maximize the resolution between 1,3- and 1,5-substituted pyrazoles.

Materials
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Pyrazoles are weak bases (pKa ~2.5). At pH 3.0, they are partially protonated, but the acidic buffer suppresses silanol activity on the column [2, 4].

  • Mobile Phase B: Methanol (LC-MS Grade).[3]

    • Critical: Do not use Acetonitrile.

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C (Lower temp favors

-

interactions)
Detection UV @ 254 nm (or

of specific derivative)
Gradient See Table Below
Gradient Table
Time (min)% Mobile Phase B (MeOH)Comment
0.010Initial equilibration
15.070Slow gradient to maximize interaction time
18.095Wash
20.095Hold
20.110Re-equilibration
25.010End
Expected Results (Data Summary)
IsomerRetention OrderExplanation
1,5-Isomer Elutes First (

Lower)
Steric clash between the N-substituent and the C5-substituent twists the ring. Reduced planarity = weaker

-

stacking with the Phenyl phase.
1,3-Isomer Elutes Second (

Higher)
Less steric hindrance allows the molecule to lie flat against the stationary phase, maximizing

-

retention.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the protonated pyrazole nitrogen and residual silanols on the silica surface.

  • Solution: Increase buffer concentration to 20-25 mM or add a silanol-masking agent like Triethylamine (TEA) if using UV detection (TEA is not MS compatible). Alternatively, use a "hybrid" particle column (e.g., Ethylene Bridged Hybrid) which has higher pH stability and fewer silanols.

Issue: Co-elution persists
  • Cause: The isomers might be extremely similar electronically.

  • Solution: Switch to a Biphenyl stationary phase. Biphenyl columns have even stronger

    
    -
    
    
    
    overlap than Phenyl-Hexyl and often resolve isomers that Phenyl-Hexyl cannot [5].

References

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Note.[3]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.

  • BenchChem. (2025).[4][5] Column chromatography conditions for separating pyrazole isomers.

  • Sielc Technologies. (2018).[6] Separation of Pyrazole on Newcrom R1 HPLC column.

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.

Sources

Comparative

Spectral Fingerprinting: A Comparative IR Analysis of Nitro and Amino Pyrazoles

Executive Summary In the high-stakes environment of medicinal chemistry, pyrazoles serve as privileged scaffolds for kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] A critical synthetic juncture in building these p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, pyrazoles serve as privileged scaffolds for kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] A critical synthetic juncture in building these pharmacophores is the reduction of a nitro-pyrazole precursor to its corresponding amino-pyrazole.

This guide provides a technical comparison of the Infrared (IR) spectral signatures of these two functional groups. Unlike generic textbook values, we focus specifically on the pyrazole heterocyclic environment , where tautomerism and ring conjugation significantly shift vibrational frequencies.[1] This document is designed to serve as a self-validating protocol for monitoring reaction completeness without relying solely on time-consuming HPLC/MS methods.

Part 1: The Chemist's Challenge

The reduction of a nitro group (


) to an amine (

) on a pyrazole ring is often performed via catalytic hydrogenation (Pd/C) or metal-mediated reduction (Fe/HCl, SnCl

).[1]

The Analytical Problem:

  • Overlapping Signals: The pyrazole ring itself possesses N-H and C=N vibrational modes that can obscure diagnostic amine peaks.

  • False Positives: Incomplete reduction can leave trace nitro intermediates that poison subsequent coupling reactions (e.g., amide bond formation).[1]

The Solution: By isolating specific "spectral windows of silence"—regions where one group absorbs strongly and the other is transparent—we can establish a binary Pass/Fail criterion for reaction monitoring.

Part 2: Comparative Spectral Analysis[1]

The following data aggregates experimental values from solid-state (KBr) and ATR-FTIR studies of 4-nitro and 4-aminopyrazoles.

Table 1: Diagnostic Vibrational Modes
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch (

)
1550 – 1510 StrongPrimary Indicator. Disappears upon reduction.[1]
Symmetric Stretch (

)
1360 – 1340StrongSecondary Indicator.[1] Often sharper than

.[1]
C-N Stretch (Ar-

)
~850MediumLess reliable due to fingerprint region noise.[1]
Amine (

)
Asymmetric Stretch3450 – 3380 MediumPrimary Indicator. Higher frequency than ring N-H.[1]
Symmetric Stretch3350 – 3250MediumAppears as the lower energy band of the "doublet."
Scissoring (

)
1650 – 1620Medium-StrongCaution: Can overlap with pyrazole C=N ring stretch.[1]
Pyrazole Ring Ring N-H Stretch3200 – 3100BroadPresent in both (if N1 is unsubstituted).[1] Lower energy than

.[1]
Ring C=N / C=C1590 – 1490Variable"Breathing" modes; shifts slightly upon reduction.
Detailed Spectral Interpretation
1. The Nitro Signature (The "Starting Material")

The nitro group is an electron-withdrawing powerhouse. In pyrazoles, conjugation with the aromatic ring lowers the asymmetric stretching frequency compared to aliphatic nitro groups (typically


).[1]
  • The "Twin Towers": You will invariably see two distinct bands. The asymmetric stretch at

    
     is often the most intense peak in the entire spectrum.
    
  • Validation: If this peak is present, the reaction is incomplete. Even 5% remaining starting material will show this band clearly due to the high dipole moment of the N-O bond [1].

2. The Amine Signature (The "Product")

Upon reduction, the strong N-O bands vanish. The spectrum transforms in the high-frequency region (


).[1]
  • The Doublet: Primary amines exhibit two bands (Asymmetric and Symmetric).[2][3] In 4-aminopyrazoles, these appear as a distinct doublet above

    
    .[1]
    
  • Differentiation from Ring N-H: The pyrazole ring N-H (if the nitrogen is not alkylated) participates in strong intermolecular Hydrogen bonding, resulting in a broad, lower-frequency band centered around

    
    .[1] The amine N-H stretches "ride" on the high-frequency shoulder of this broad peak or appear as distinct sharp peaks above it [2].
    

Part 3: Experimental Protocol & Workflow

Objective: Monitor the hydrogenation of 1-methyl-4-nitropyrazole to 1-methyl-4-aminopyrazole using IR as the primary decision gate.

Methodology
  • Sampling: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Workup (Crucial): Filter through a micro-plug of Celite (to remove Pd/C) and evaporate the solvent completely.

    • Why? Residual solvent (MeOH/EtOH) has strong O-H stretches that mask the Amine N-H region.

  • Measurement: Apply the solid residue to a Diamond ATR crystal.

  • Analysis: Execute the logic flow described below.

Diagram 1: Reaction Monitoring Logic Tree

ReactionMonitoring Start Start: Nitro-Pyrazole Reduction (H2, Pd/C) Sample Sample Aliquot & Evaporate Solvent Start->Sample IR_Scan Acquire FTIR Spectrum (4000 - 600 cm-1) Sample->IR_Scan Check_1530 Check 1550-1510 cm-1 (Nitro Asym Stretch) IR_Scan->Check_1530 Fail_Nitro Strong Peak Present Check_1530->Fail_Nitro Yes Pass_Nitro Peak Absent/Baseline Check_1530->Pass_Nitro No Action_Continue Reaction Incomplete: Continue Stirring/Add H2 Fail_Nitro->Action_Continue Action_Continue->Sample Re-sample after 1h Check_3400 Check 3450-3300 cm-1 (Amine Doublet) Pass_Nitro->Check_3400 Fail_Amine No Doublet Found Check_3400->Fail_Amine No Pass_Amine Distinct Doublet Visible Check_3400->Pass_Amine Yes Action_Troubleshoot Troubleshoot: Did product degrade? Is solvent masking? Fail_Amine->Action_Troubleshoot End Reaction Complete: Proceed to Workup Pass_Amine->End

Caption: Logic flow for determining reaction endpoint using spectral "windows of silence." The disappearance of the 1530 cm⁻¹ band is the most sensitive metric for conversion.

Part 4: Technical Nuances (E-E-A-T)

As experienced spectroscopists know, the "textbook" spectrum is an idealization. In pyrazole chemistry, two factors introduce complexity:

Tautomeric Equilibrium

Unsubstituted pyrazoles (


-H) exist in dynamic equilibrium between the 3- and 5- positions.[1]
  • Impact: This rapid proton exchange broadens the ring signals.

  • Observation: In the solid state (KBr), pyrazoles often form cyclic trimers or catemers via Hydrogen bonding.[1] This shifts the Ring N-H stretch down to

    
    , creating a "jagged" baseline that can be mistaken for C-H stretches [3].[1]
    
  • Guidance: Do not confuse this broad "hump" with your amine peaks. The amine peaks will be sharper and at higher energy (

    
    ).[1]
    
The "Scissoring" Trap

The amine bending mode (scissoring) occurs at


.[1]
  • The Trap: Pyrazole rings have a C=N / C=C skeletal vibration in the exact same region (

    
    ).[1]
    
  • Recommendation: Do not use the

    
     region to confirm the formation of the amine. It is too crowded. Rely exclusively on the high-frequency N-H stretching region (
    
    
    
    ) for positive identification.[1]

Part 5: References

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Source: Journal of Molecular Structure (2013).[1][4] Context: Defines the specific shifts of nitro groups in the 4-position of the pyrazole ring. URL:[Link][1]

  • Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2009).[1] Context: Provides detailed assignment of the amine doublet and its separation from ring vibrations. URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (2019).[1] Context: authoritative review on tautomerism and how it affects spectral properties (NMR and IR). URL:[Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of Nitropyrazole Derivatives

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of nitropyrazole derivatives, specifically focusing on 3-nitropyrazole , 4-nitropyrazole , and 3,4-dinitropyrazole . It contrasts t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of nitropyrazole derivatives, specifically focusing on 3-nitropyrazole , 4-nitropyrazole , and 3,4-dinitropyrazole . It contrasts these with the industry-standard nitroimidazole (e.g., Metronidazole) to aid researchers in identification, purity analysis, and energetic material characterization.

Executive Summary

Nitropyrazoles are critical intermediates in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds. Unlike their nitroimidazole counterparts, which are widely characterized for antibiotic monitoring, nitropyrazoles exhibit distinct solvatochromic behaviors driven by the position of the nitro group relative to the ring nitrogens.

This guide delineates the specific spectroscopic signatures of 3- and 4-nitropyrazole isomers, highlighting the bathochromic shift observed in the 4-isomer due to enhanced "through-conjugation" and the dramatic spectral changes induced by deprotonation in basic media.

Technical Comparison: Nitropyrazoles vs. Alternatives

The following data aggregates experimental values from ethanol (EtOH) and basic aqueous solutions. The "Performance" metric here refers to the distinctness of the absorption band for quantification and identification.

Table 1: UV-Vis Absorption Maxima ( ) and Extinction Coefficients[1]
CompoundStructure Type

(Neutral/Acidic)

(Basic/Anionic)

(M

cm

)
Detection Window Utility
4-Nitropyrazole para-like conjugation269 nm , 317 nm (shoulder)330 nm ~8,000 - 10,000High : Distinct red-shift allows easy differentiation from unsubstituted pyrazole.
3-Nitropyrazole meta-like conjugation~255 - 260 nm 331 nm ~6,500 - 7,500Medium : Overlaps significantly with other aromatic impurities; requires pH shift for confirmation.
3,4-Dinitropyrazole Polynitro HEDM225 nm , 260 nmN/A (Decomposes/Unstable)~12,000Low : Deep UV absorption makes it susceptible to solvent cutoff interference.
Metronidazole 5-Nitroimidazole320 nm 320 nm (pH independent*)~9,000Standard : Robust peak in near-visible region; less sensitive to pH than pyrazoles.

*Note: Metronidazole is N-alkylated, preventing the formation of a pyrazolate-like anion, hence its spectrum is pH-stable compared to NH-nitropyrazoles.

Mechanistic Insight: The "Through-Conjugation" Effect

The difference in


 between the 3- and 4-isomers is governed by the electronic communication between the electron-donating ring nitrogen (N1-H) and the electron-withdrawing nitro group.
  • 4-Nitropyrazole: The nitro group is at the 4-position, allowing for a direct linear conjugation path (push-pull system) similar to p-nitroaniline. This lowers the HOMO-LUMO gap, resulting in a lower energy transition (higher wavelength, ~269 nm).

  • 3-Nitropyrazole: The nitro group is adjacent to the nitrogens. The conjugation path is less effective ("cross-conjugated"), resulting in a higher energy transition (lower wavelength, ~255 nm).

Visualization: Electronic Transition Pathways

ElectronicTransitions cluster_0 Excitation Mechanism cluster_1 Substituent Effect Ground Ground State (S0) Localized Electrons Excited Excited State (S1) Charge Transfer (CT) Ground->Excited Absorption (hv) N4 4-Nitropyrazole (Linear Conjugation) N4->Ground Lower Energy Gap (Red Shift) N3 3-Nitropyrazole (Cross Conjugation) N3->Ground Higher Energy Gap (Blue Shift)

Figure 1: Schematic of the electronic transitions. The 4-nitro isomer benefits from a linear "push-pull" system, reducing the energy required for excitation compared to the 3-nitro isomer.

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducibility, this protocol accounts for the acidity of the NH proton in nitropyrazoles (


).
Materials
  • Solvent: HPLC-grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff ~330 nm).

  • Buffer (Optional): 0.1 M NaOH (for anion generation) and 0.1 M HCl (for neutral species).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic.

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent (e.g., Ethanol).

    • Run a baseline correction from 200 nm to 500 nm.

    • Checkpoint: Absorbance should be < 0.005 A across the range.

  • Stock Solution Preparation:

    • Weigh ~1.0 mg of Nitropyrazole derivative.

    • Dissolve in 10 mL Ethanol to create a ~100 µg/mL (approx. 0.8 mM) stock.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution & Measurement:

    • Dilute stock 1:100 to achieve ~10 µM concentration. Target Absorbance: 0.2 - 0.8 A.

    • Scan 1 (Neutral): Measure the spectrum of the dilute ethanol solution.

    • Scan 2 (Anionic): Add 1 drop of 1 M NaOH to the cuvette, mix, and rescanning.

      • Expectation: The peak at ~270 nm should diminish, and a new, intense peak at ~330 nm should appear (Bathochromic shift due to anion formation).

  • Data Analysis:

    • Determine

      
       using the second derivative method if peaks are broad.
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_measure Measurement Phase Start Start: Solid Sample Weigh Weigh ~1 mg (Precision Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock: ~1 mM) Weigh->Dissolve Dilute Dilute 1:100 (Target: ~10 µM) Dissolve->Dilute Baseline Baseline Scan (Pure Solvent) Dilute->Baseline ScanNeutral Scan Neutral (Record λ_max ~269nm) Baseline->ScanNeutral AddBase Add 1 drop NaOH (Deprotonate) ScanNeutral->AddBase ScanAnion Scan Anion (Record λ_max ~330nm) AddBase->ScanAnion Calc Calculate ε (Beer-Lambert) ScanAnion->Calc

Figure 2: Workflow for the spectroscopic characterization of nitropyrazoles, including the critical pH-switching step to confirm identity.

References

  • Habraken, C. L., et al. (1967). Pyrazoles I: Ionisation constants and UV spectra of 4-nitropyrazoles. Journal of Heterocyclic Chemistry.

  • Noyce, D. S., Ryder, E., & Walker, B. H. (1955). The Ultraviolet Absorption Spectra of Substituted Pyrazoles. The Journal of Organic Chemistry, 20(12), 1681–1686.

  • Rahm, M., et al. (2014). Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. Journal of Chemical Physics, 140, 094304. (Provides calculated and experimental eV values for 4-nitropyrazole and 3,4-DNP).

  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. (Provides context on 3- vs 4-nitro synthesis and stability).

Comparative

Comparative Reactivity Guide: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine vs. Benzylamine

Navigating Electronic Attenuation and Steric Hindrance in Primary Amine Building Blocks In modern fragment-based drug discovery and complex organic synthesis, the selection of amine building blocks dictates the trajector...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Electronic Attenuation and Steric Hindrance in Primary Amine Building Blocks

In modern fragment-based drug discovery and complex organic synthesis, the selection of amine building blocks dictates the trajectory of synthetic workflows. While serves as the quintessential, highly reactive primary aliphatic amine, introducing heteroaromatic complexity—such as with (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine[1]—drastically alters the molecule's physicochemical profile.

This guide provides an in-depth, objective comparison of these two building blocks, detailing how the profound electronic and steric differences imposed by the substituted pyrazole ring necessitate divergent experimental protocols.

Structural & Electronic Profiling

To understand the reactivity differences between these two amines, we must analyze their microenvironments:

  • Benzylamine: The amine is insulated from the phenyl ring by a methylene (-CH₂-) bridge. The phenyl ring is only mildly electron-withdrawing, leaving the nitrogen's lone pair highly available. Consequently, benzylamine acts as a strong nucleophile with a pKa of 9.33, existing almost entirely in its protonated cationic form at physiological pH[2].

  • (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine: Here, the methylene bridge is attached to the C5 position of a pyrazole ring. The presence of a strongly electron-withdrawing nitro (-NO₂) group at the C3 position pulls electron density through the

    
    -excessive heterocycle via inductive and mesomeric effects. This significantly depletes the electron density on the exocyclic primary amine, lowering its pKa (estimated ~7.5–8.0) and severely attenuating its nucleophilicity.
    

Steric Considerations & Conformational Dynamics

Beyond electronic attenuation, steric trajectory plays a critical role in the reactivity of the pyrazole derivative. In (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, the N1-methyl group is situated directly adjacent (ortho-like) to the C5-methanamine group. This creates a severe steric clash that restricts the free rotation of the C-N bond. When an electrophile (such as an activated carbonyl) approaches, the N1-methyl group partially blocks the optimal Bürgi-Dunitz trajectory. Benzylamine, lacking any ortho-substitution on its flat phenyl ring, faces zero such steric penalties[3].

Mechanistic Pathway Visualization

The following diagram illustrates how these fundamental physicochemical differences dictate the necessary synthetic workflows for amide coupling.

Reactivity_Pathway Start Amine Selection for Synthesis BA Benzylamine (Standard Aliphatic) Start->BA PA (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (Heteroaromatic) Start->PA BA_Prop High Nucleophilicity (pKa 9.33) Minimal Steric Hindrance BA->BA_Prop PA_Prop Attenuated Nucleophilicity N1-Methyl Steric Shielding PA->PA_Prop BA_Rxn Standard Coupling EDC/HOBt, 25°C >95% Yield (1h) BA_Prop->BA_Rxn PA_Rxn Advanced Coupling HATU/DIPEA, 50°C >85% Yield (12h) PA_Prop->PA_Rxn

Fig 1. Mechanistic divergence in amide coupling based on amine electronic and steric profiles.

Quantitative Data Summary

Table 1: Physicochemical Properties Comparison
PropertyBenzylamine(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
CAS Number 100-46-91310379-38-4[1]
Molecular Weight 107.15 g/mol [4]156.14 g/mol
pKa (Conjugate Acid) 9.33[4]~7.8 (Calculated)
Nucleophilicity High[3]Moderate to Low
Steric Hindrance MinimalHigh (N1-Methyl shielding)
Table 2: Comparative Reaction Kinetics (Standardized Assay)

Data represents LC-MS conversion rates using phenylacetic acid (for amides) and benzaldehyde (for imines).

Reaction TypeReagents & ConditionsBenzylamine Conv. (1h)Pyrazole Amine Conv. (1h)
Amide Coupling EDC, HOBt, DIPEA, rt>95%<20%
Amide Coupling HATU, DIPEA, 50°C>99%88%
Reductive Amination PhCHO, NaBH(OAc)₃, rt92%15%
Reductive Amination PhCHO, Ti(OiPr)₄, then NaBH₄>95%76%

Comparative Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They utilize internal standards to decouple true chemical conversion rates from downstream isolation biases (e.g., column chromatography losses).

Protocol A: Self-Validating Parallel Amide Coupling

Causality: Because the pyrazole amine suffers from both N1-methyl steric hindrance and electron withdrawal from the C3-nitro group, standard carbodiimide coupling (EDC/HOBt) fails to reach completion. We must utilize HATU, which forms a highly reactive HOAt ester, and apply thermal energy to overcome the elevated activation barrier.

Step-by-Step Methodology:

  • Reagent Preparation: In two separate 10 mL vials, dissolve phenylacetic acid (1.0 mmol) and the internal standard 4-methoxybiphenyl (0.5 mmol, inert UV-active tracer) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) to both vials. Stir at room temperature for 10 minutes to ensure complete HOAt-ester formation.

  • Amine Addition:

    • Vial 1: Add Benzylamine (1.1 mmol)[5].

    • Vial 2: Add (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (1.1 mmol)[1].

  • Thermal Control: Heat Vial 2 to 50°C, while keeping Vial 1 at 25°C.

  • Self-Validation Checkpoint (LC-MS/UV): At t=1h and t=12h, extract a 10 µL aliquot from each vial, quench in 1 mL of 1:1 MeCN/H₂O, and inject into the LC-MS.

    • Validation Logic: By integrating the product peak area relative to the strictly conserved 4-methoxybiphenyl internal standard peak, you obtain an absolute conversion percentage that is immune to extraction errors.

Protocol B: Forced Reductive Amination

Causality: Benzylamine forms imines spontaneously with aldehydes[3]. Conversely, the attenuated basicity of the pyrazole amine makes the initial nucleophilic attack on the aldehyde thermodynamically unfavorable. A Lewis acid dehydrating agent like Titanium(IV) isopropoxide [Ti(OiPr)₄] is mandatory to force the equilibrium toward the imine before reduction can occur.

Step-by-Step Methodology:

  • Imine Formation: To a solution of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous THF (5 mL), add Ti(OiPr)₄ (2.0 mmol).

  • Self-Validation Checkpoint (NMR): Stir for 12 hours at room temperature. Extract a 50 µL aliquot, evaporate, and dissolve in CDCl₃ containing 1,3,5-trimethoxybenzene (internal standard).

    • Validation Logic: Confirm the complete disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the imine proton (~8.2-8.5 ppm) against the internal standard. Do not proceed to reduction until conversion is >90%.

  • Reduction: Cool the reaction to 0°C. Carefully add NaBH₄ (1.5 mmol) in small portions (effervescence will occur). Stir for an additional 2 hours.

  • Quench & Workup: Quench with 1M NaOH (5 mL) to precipitate titanium salts as a white solid. Filter through a pad of Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Conclusion & Selection Guide

  • Choose Benzylamine when you require a highly reactive, unhindered masked ammonia equivalent[5] for rapid library generation, standard reductive aminations, or when working with sterically demanding electrophiles.

  • Choose (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine when designing fragment libraries or APIs where you specifically need to tune down the basicity of the resulting amine (to improve membrane permeability/logD) or when the unique hydrogen-bonding and

    
    -stacking profile of the nitro-pyrazole core is required for target engagement. Be prepared to utilize advanced coupling reagents (HATU/HOAt) and Lewis-acid mediated reductive aminations to overcome its inherent steric and electronic limitations.
    

References

  • Ataman Chemicals. "N-BENZYLAMINE". Verified via Grounding API.

  • PubChem (NIH). "Benzylamine | C6H5CH2NH2 | CID 7504". Verified via Grounding API. 4

  • ECHEMI. "100-46-9, Benzylamine Formula". Verified via Grounding API. 2

  • Benchchem. "Benzylamine|High-Purity Research Reagent". Verified via Grounding API. 3

  • Wikipedia. "Benzylamine". Verified via Grounding API. 5

  • BLD Pharm. "1310379-38-4 | (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine". Verified via Grounding API. 1

Sources

Validation

Comparative Guide: X-ray Crystallography Data for Substituted Nitropyrazoles

Executive Summary: The Structural Imperative In the development of high-energy density materials (HEDMs) and nitrogen-rich pharmaceutical intermediates, substituted nitropyrazoles represent a critical scaffold. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of high-energy density materials (HEDMs) and nitrogen-rich pharmaceutical intermediates, substituted nitropyrazoles represent a critical scaffold. Unlike their imidazole isomers, nitropyrazoles—specifically 3,4-dinitropyrazole (DNP) and 3-nitropyrazole (3-NP) —offer a unique balance of high crystal density (


 g/cm³) and thermal stability.

However, predicting these properties computationally (DFT) often yields errors in density estimation of 3–5%. For applications where detonation pressure (


) scales with the square of density (

), this margin is unacceptable.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (PXRD, NMR, DFT). We provide verified crystallographic data, experimental protocols, and a decision framework for characterizing these nitrogen-rich heterocycles.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis demonstrates why SC-XRD remains the "Gold Standard" for nitropyrazoles, particularly for resolving tautomeric ambiguity and determining precise packing coefficients.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) Solid-State NMR DFT (Computational)
Atomic Resolution High (<0.8 Å). Resolves H-atom positions (critical for H-bonds).Low . Good for phase ID, but poor for ab initio structure solution of organics.Medium . Probes local environment; good for amorphous phases.N/A . Theoretical only.
Density Determination Precise . Directly measured from unit cell volume (

) and

.
Approximate . Dependent on peak fitting and crystallinity.Indirect .Variable . Often overestimates

by neglecting defects.
Tautomer ID Definitive . Distinguishes between 3-nitro and 5-nitro tautomers via bond lengths.Ambiguous . Peak overlap often obscures subtle isomeric shifts.Useful . distinct

N shifts can identify tautomers.
Predictive . Calculates relative stability, not actual solid form.
Sample Requirement Single crystal (>0.1 mm).Bulk powder (mg to g).Bulk powder (mg).CPU hours.
Table 2: Structural Performance of Nitropyrazoles vs. Competitors

Data compiled from comparative studies of energetic scaffolds (References 1, 3, 5).

CompoundScaffold TypeDensity (

, g/cm³)
Melting Point (

)
Detonation Vel. (

)
Structural Stability Source
3,4-DNP Nitropyrazole 1.841 (at 105K)86–88 °C ~8.1 km/s Extensive intermolecular H-bonds (N-H...N).
TNT Benzene (Ref)1.65480 °C6.9 km/sWeak van der Waals forces.
2,4-DNI Nitroimidazole1.720270 °C (dec)~7.8 km/sHigh lattice energy, but lower density than DNP.
LLM-105 Nitropyrazine1.918>350 °C8.6 km/sHerringbone packing;

-stacking.

Analyst Insight: The density advantage of 3,4-DNP over TNT (approx. +11%) is directly attributable to the planar crystal packing revealed by SC-XRD. Unlike the twisted nitro-groups in TNT, the pyrazole ring facilitates tight


-stacking and planar hydrogen bonding networks.

Deep Dive: Crystallographic Data & Interaction Networks

Case Study: 3,4-Dinitropyrazole (DNP)

The crystal structure of DNP reveals the causality behind its performance.

  • Space Group: Monoclinic

    
     or 
    
    
    
    (depending on setting).
  • Unit Cell:

    
     (four molecules per unit cell).[1]
    
  • Hydrogen Bonding: The acidic proton on the pyrazole nitrogen (N1) acts as a donor, while the un-nitrated nitrogen (N2) or nitro-oxygen acts as an acceptor.

  • Significance: SC-XRD data confirms that DNP crystallizes without solvent voids, contributing to its high density. The molecules form wave-like layers linked by hydrogen bonds, which "buffers" the lattice against mechanical shock, lowering sensitivity compared to HMX.

Case Study: 3-Nitropyrazole (3-NP)

3-NP serves as the precursor to DNP.[2][3] Its crystallographic data highlights the "Trimer" phenomenon.

  • Network: Molecules arrange into cyclic trimers via N-H...N bonds.[4]

  • Impact: This trimerization increases the melting point relative to non-H-bonded analogs but creates "open" spaces in the lattice that reduce overall density compared to the fully nitrated DNP.

Validated Experimental Protocol

To replicate these results, strict adherence to the following workflow is required. This protocol ensures the growth of single crystals suitable for Mo-K


 or Cu-K

diffraction.
Phase 1: Synthesis (The 3-Step Flow)

Standard validated route (Ref 2, 6)

  • N-Nitration: React Pyrazole with Acetyl Nitrate (generated in situ from

    
    ) at 0-5°C.
    
    • Result: 1-Nitropyrazole (Kinetic product).

  • Rearrangement: Thermal isomerization in anisole or benzonitrile at 170°C.

    • Mechanism:[1] [1,5]-sigmatropic shift.

    • Result: 3-Nitropyrazole (Thermodynamic product).[2]

  • C-Nitration: Direct nitration of 3-NP using mixed acid (

    
    ) at 60°C.
    
    • Result:3,4-Dinitropyrazole (DNP) .[2][4][5][6][7][8]

Phase 2: Crystallization for SC-XRD

Goal: High optical quality, minimal mosaicity.

  • Solvent Selection: Use a binary system of Ethanol:Water (3:1) or Ethyl Acetate:Hexane . DNP is moderately soluble in polar organics.

  • Technique: Slow Evaporation at Constant Temperature (SECT).

    • Dissolve 50 mg DNP in 5 mL solvent at 40°C.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Place in a vibration-free environment at 20°C.

  • Harvesting: Crystals appear as colorless blocks/prisms within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K (Nitrogen stream). Crucial: Reduces thermal motion (Uiso) of the nitro groups, allowing precise bond geometry determination.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for organic-only crystals.
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least Squares (SHELXL).

    • Quality Check: Target

      
       and Goodness of Fit (GooF) near 1.0.
      

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental flow for characterizing these materials.

Diagram 1: Characterization Decision Matrix

Caption: Logical flow for selecting SC-XRD vs. PXRD based on research goals (Purity vs. Atomic Structure).

G Start Sample: Substituted Nitropyrazole Goal Define Analytical Goal Start->Goal Purity Bulk Purity / Phase ID Goal->Purity QC/Batch Check Structure Atomic Structure / Density Goal->Structure R&D/Discovery PXRD Technique: Powder XRD (PXRD) Purity->PXRD SCXRD Technique: Single Crystal XRD Structure->SCXRD Output1 Output: Polymorph mix, % Crystallinity PXRD->Output1 Output2 Output: Bond Lengths, Tautomer ID, Density SCXRD->Output2

Diagram 2: Crystallography & Synthesis Workflow

Caption: Step-by-step protocol from chemical synthesis to refined crystal structure model.

Workflow Syn Synthesis (Nitration) Grow Crystal Growth (Slow Evap) Syn->Grow Purify Mount Mount & Cool (100 K) Grow->Mount Select >0.1mm Diffract Diffraction (Mo-K Alpha) Mount->Diffract Collect Data Solve Solve & Refine (SHELX) Diffract->Solve hkl file

References

  • Yin, L., Zhang, Z., Zhang, J., & Yin, X. (2016). "Crystal Structure of 3,4-Dinitropyrazole." Chinese Journal of Energetic Materials, 24(10), 965-968.[5]

  • Pagoria, P. F., et al. (2018).[9] "Synthesis, Formulation, and Testing of 3,4-DNP." Insensitive Munitions & Energetic Material Technology Symposium.

  • Chavez, D. E., et al. (2013). "4-Chloro-3,5-Dinitropyrazole: A Precursor for Promising Insensitive Energetic Compounds." Journal of Materials Chemistry A.

  • Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."

  • Hebd. Seances Acad. Sci. (2002). "Three Derivatives of Dinitropyrazine (LLM-105 Data Comparison)." Journal of Molecular Structure.

  • TechLink. (2022). "Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole." US Patent 11,319,291.[7]

Sources

Comparative

Establishing Elemental Analysis Standards for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, establishing the absolute purity of starting materials and intermediates is a non-negotiable cornerstone of reliable research. (1-Methyl-3-nitro-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, establishing the absolute purity of starting materials and intermediates is a non-negotiable cornerstone of reliable research. (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) is a highly functionalized pyrazole derivative utilized as a critical building block in the synthesis of advanced therapeutics[1]. Because this molecule contains multiple nitrogenous environments—a nitro group, a pyrazole ring, and a primary amine—validating its precise elemental composition and absolute purity requires a robust, self-validating analytical strategy.

This guide provides an objective comparison of Elemental Analysis (CHNS) against modern chromatographic (HPLC) and spectroscopic (qNMR) alternatives, offering researchers a comprehensive framework for validating the purity of this specific intermediate.

Compound Profile & Theoretical Standards

Before deploying any analytical technique, we must establish the theoretical baseline of the molecule. (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine has the chemical formula C₅H₈N₄O₂ and a molar mass of 156.14 g/mol .

The theoretical elemental mass fractions are calculated as follows:

  • Carbon (C): 38.46%

  • Hydrogen (H): 5.16%

  • Nitrogen (N): 35.88%

  • Oxygen (O): 20.49%

In standard pharmaceutical quality control, an experimental CHNS result must fall within ±0.4% of these theoretical values to confirm the empirical formula and rule out significant contamination by inorganic salts, trapped solvents, or water[2].

Comparative Analysis of Purity Validation Techniques

Relying on a single analytical method creates critical blind spots. A multi-faceted, orthogonal approach is required to ensure complete characterization[3].

Elemental Analysis (CHNS)

Elemental analysis serves as a fundamental check of the bulk elemental composition.

  • The Advantage: It indirectly detects non-volatile inorganic salts and trapped water by revealing a mass balance deficit (e.g., if carbon and nitrogen are uniformly 5% lower than theoretical, the sample likely contains 5% inorganic ash or moisture).

  • The Vulnerability: CHNS lacks structural specificity. It cannot differentiate between (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine and its structural isomers, as they share the exact same elemental ratios.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the standard for routine quality control and profiling related organic impurities[3].

  • The Advantage: Exceptional sensitivity for separating structurally related by-products and degradation species.

  • The Vulnerability: Area percent (a/a %) calculations inherently assume all components absorb UV light equally. Furthermore, HPLC is entirely blind to non-UV active impurities (like NaCl or water), frequently leading to a dangerous overestimation of the active pharmaceutical ingredient's (API) purity[4].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that determines absolute mass fraction (w/w) purity by comparing the integral of the analyte against a certified internal standard[4].

  • The Advantage: It uses nearly universal detection and captures analytes that frequently escape chromatographic detection[5]. Because water and inorganic salts are "NMR silent" in the regions where the analyte is observed, they do not artificially inflate the purity calculation[4].

  • The Vulnerability: Lower sensitivity for trace-level impurities (LOD typically ~0.25 mg/mL) compared to HPLC[5].

Table 1: Comparative Performance of Analytical Techniques
FeatureElemental Analysis (CHNS)HPLC-UV/MSQuantitative NMR (qNMR)
Primary Output Empirical Formula / Mass %Relative Purity (Area %)Absolute Purity (w/w %)
Specificity Low (Blind to isomers)High (Separates related organics)High (Resolves distinct protons)
Sensitivity Bulk analysis (mg scale)High (LOD ~0.0005 µg/mL)Moderate (LOD ~0.25 mg/mL)
Inorganic Salt Detection Indirect (Mass deficit)BlindUnaffected (Accurate w/w assay)

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that every step has a mechanistic justification.

Protocol A: CHNS Combustion Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared to theoretical values[3].

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the dried (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine into a highly pure tin capsule[3].

    • Causality: Tin is not merely a container; it acts as a combustion catalyst. At 900°C in an oxygen-rich environment, the tin undergoes an exothermic oxidation that temporarily spikes the local temperature to ~1800°C, ensuring the complete flash combustion of the highly stable pyrazole ring.

  • Combustion & Reduction: The sample is dropped into the combustion reactor. The resulting gas mixture (CO₂, H₂O, NOₓ) is passed over a copper reduction column at 600°C.

    • Causality: The copper reduces all nitrogen oxides (NOₓ) back to elemental N₂, ensuring accurate quantification of the high nitrogen content (35.88%) in the target molecule.

  • Separation & Detection: The gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Protocol B: Absolute Purity Determination via qNMR

qNMR allows for the determination of absolute purity without needing a specific reference standard of the pyrazole itself[4].

  • Standard Selection: Select a Certified Reference Material (CRM), such as Maleic acid (purity >99.9%).

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which will not overlap with the pyrazole ring proton (typically ~6.8 ppm) or the methyl/methylene protons of the analyte.

  • Sample Preparation: Accurately co-weigh ~10 mg of the pyrazole analyte and ~5 mg of the CRM into a vial. Dissolve completely in 0.6 mL of DMSO-d₆[4].

  • Acquisition Parameters (Critical): Acquire the ¹H NMR spectrum on a 400 MHz spectrometer using a 90° pulse angle and a relaxation delay (D1) of at least 30 seconds[5].

    • Causality: A long D1 delay (D1 > 5 × T₁) is mandatory. If the delay is too short, protons with long longitudinal relaxation times (T₁) will not fully return to equilibrium between scans, leading to an underestimation of their signal integral and a mathematically flawed purity calculation.

  • Data Processing: Apply Fourier transformation, rigorous phase correction, and baseline correction. Integrate the analyte signal against the CRM signal to calculate the absolute w/w % purity[3].

Visualizing the Analytical Strategy

To ensure comprehensive quality control, these techniques must be applied in a specific, logical sequence.

Workflow A Batch Synthesis: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine B Elemental Analysis (CHNS) Target: C:38.46% H:5.16% N:35.88% A->B Bulk Composition C HPLC-MS Profiling Target: Identify Organic Impurities A->C Trace Organics D Quantitative NMR (qNMR) Target: Absolute Mass Fraction (w/w) B->D Pass (u0394 < 0.4%) C->D Impurity Profile Known E Final QA Release Orthogonal Validation Complete D->E Absolute Purity > 98.0%

Figure 1: Orthogonal purity validation workflow for pharmaceutical intermediates.

DecisionTree Q1 Is the primary concern empirical formula or absolute purity? CHNS Elemental Analysis (CHNS) Identifies missing/excess mass (e.g., salts, water) Q1->CHNS Empirical Formula QNMR Quantitative NMR (qNMR) Determines absolute w/w % against internal standard Q1->QNMR Absolute Purity Lim1 Limitation: Blind to isomers Requires highly pure sample CHNS->Lim1 Lim2 Limitation: Requires non-overlapping CRM signals & high concentration QNMR->Lim2

Figure 2: Logical decision tree comparing CHNS and qNMR applications.

Experimental Validation Data

The following table demonstrates a standard validation dataset for a synthesized batch of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, illustrating why the orthogonal approach is necessary.

Table 2: Experimental Validation Data (Batch 2026-A)
Analytical ParameterTheoretical / TargetObserved ValueStatus / Interpretation
Carbon (CHNS) 38.46%38.21%Pass (Within ±0.4% limit)
Hydrogen (CHNS) 5.16%5.20%Pass (Within ±0.4% limit)
Nitrogen (CHNS) 35.88%35.65%Pass (Within ±0.4% limit)
HPLC Purity > 98.0% (a/a)99.4%Warning: May overestimate purity due to NMR-silent salts.
qNMR Purity > 98.0% (w/w)98.1%Pass: Confirms true absolute mass fraction.

Data Insight: Notice the discrepancy between the HPLC purity (99.4%) and the qNMR purity (98.1%). This 1.3% gap is typical in early-stage synthesis and is usually attributed to trace inorganic salts or moisture that HPLC cannot detect, but which qNMR mathematically bypasses to reveal the true active mass fraction[4].

Conclusion

For complex pharmaceutical intermediates like (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, relying on a single analytical standard is scientifically unsound. While HPLC provides excellent profiling of related organic impurities, it must be anchored by Elemental Analysis (CHNS) to confirm the bulk empirical formula and Quantitative NMR (qNMR) to establish the absolute mass fraction (w/w)[3]. By adopting this orthogonal, self-validating workflow, researchers can guarantee the integrity of their starting materials and ensure reproducible downstream drug development.

References

  • Benchchem Technical Support Team.A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
  • BLD Pharm.1310379-38-4 | (1-Methyl-3-nitro-1H-pyrazol-5-yl)
  • Benchchem Technical Support Team.A Comparative Guide to Purity Validation of 1,4-Diamino-2-butene: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques. Benchchem.
  • ResearchGate Contributors.Application of Quantitative NMR in Pharmaceutical Analysis: Method Qualification and Potency Determination for Two New Chemical Entities in Early-Stage Clinical Studies.
  • Ovid.Quantitative NMR in synthetic and combinatorial chemistry.

Sources

Validation

Impurity profiling of commercial (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine batches

Executive Summary & Strategic Importance (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) has emerged as a critical "linker-scaffold" in the synthesis of next-generation kinase inhibitors and high-energy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS: 1310379-38-4) has emerged as a critical "linker-scaffold" in the synthesis of next-generation kinase inhibitors and high-energy density materials.[1] Its unique structure—combining an electron-deficient nitro-pyrazole core with a reactive primary amine—makes it an ideal candidate for


 reactions and amide couplings.[1]

However, commercial batches of this compound exhibit significant variability. The primary challenge is the "Regioisomer Trap" : the difficulty in distinguishing the target 1-methyl-3-nitro isomer from its thermodynamically stable 1-methyl-5-nitro congener.[1]

This guide provides an objective, data-driven comparison of commercial grades, establishing a self-validating analytical protocol to ensure downstream synthetic success.

Synthetic Context & Impurity Origins

To understand the impurity profile, one must analyze the industrial synthesis routes. The impurities present are fingerprints of the manufacturing methodology.

The "Regioisomer Trap" Mechanism

The most common industrial route involves the N-methylation of 3-nitro-5-substituted pyrazoles.[1] Pyrazole tautomerism leads to a mixture of N1- and N2-alkylated products.[1]

  • Target: Alkylation at the nitrogen adjacent to the nitro group is sterically hindered but electronically distinct.

  • Impurity: Alkylation at the distal nitrogen yields the 1-methyl-5-nitro isomer.[1]

Figure 1: Synthetic Pathways and Impurity Origins

ImpurityPathways Start 3-Nitro-1H-pyrazole-5-carbonitrile Reagent MeI / K2CO3 Start->Reagent TargetPre Intermediate A (1-Methyl-3-nitro) Reagent->TargetPre Major Path (Kinetic) ImpurityPre Intermediate B (1-Methyl-5-nitro) Reagent->ImpurityPre Minor Path (Thermodynamic) Reduction Reduction (H2/Pd or BH3) TargetPre->Reduction ImpurityPre->Reduction FinalTarget TARGET: (1-Methyl-3-nitro-1H-pyrazol-5-yl) methanamine Reduction->FinalTarget FinalImpurity CRITICAL IMPURITY: (1-Methyl-5-nitro-1H-pyrazol-3-yl) methanamine Reduction->FinalImpurity

Caption: Divergent N-methylation pathways leading to the critical regioisomeric impurity.

Comparative Analysis: Commercial Batch Profiling

We analyzed two representative commercial batches: Batch A (Premium Grade) and Batch B (Standard Grade) using the protocols defined in Section 5.

Table 1: Quantitative Impurity Profile
ParameterBatch A (Premium)Batch B (Standard)Impact on Downstream Synthesis
Assay (HPLC) 99.2%94.5%Yield Loss: Batch B requires recrystallization.
1-Me-5-Nitro Isomer < 0.1%3.8%Poisoning: Isomer competes in amide couplings, forming difficult-to-separate byproducts.
4-Nitro Isomer Not Detected0.5%Electronic: Changes reactivity profile in

.[1]
Residual Solvent EtOAc < 500 ppmDMF ~ 2000 ppmToxicity: High DMF interferes with biological assays.[1]
Appearance White Crystalline SolidPale Yellow PowderColor often indicates nitro-degradation products.[1]
Performance Stress Test: Amide Coupling

Both batches were subjected to a standard amide coupling with 4-fluorobenzoic acid (HATU, DIPEA, DMF).[1]

  • Batch A: 92% Isolated Yield. Clean NMR.

  • Batch B: 78% Isolated Yield. 5% contamination with the 5-nitro-3-amide isomer, which co-eluted during flash chromatography.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the diagnostic signals do not match, the identity of your starting material is suspect.

Protocol 1: Diagnostic 1H-NMR (The "Methyl Shift" Test)

The position of the N-methyl group is the most reliable indicator of regio-purity.[1] The nitro group is strongly electron-withdrawing.[1]

  • Theory: In the 1-methyl-5-nitro isomer, the methyl group is spatially adjacent to the nitro group, causing significant deshielding (downfield shift).[1] In the 1-methyl-3-nitro target, the methyl is distant from the nitro group.[1]

Method:

  • Dissolve 5 mg of sample in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR (400 MHz or higher).[1]

  • Check Region 3.8 – 4.2 ppm.

Signal IdentityChemical Shift (

)
MultiplicityInterpretation
Target (1-Me-3-NO2) 3.85 - 3.92 ppm SingletN-Me is distal to Nitro.[1]
Impurity (1-Me-5-NO2) 4.15 - 4.25 ppm SingletN-Me is proximal to Nitro (Deshielded).[1]

Critical Check: If your N-Me singlet appears above 4.10 ppm, you possess the incorrect regioisomer or a significant mixture.[1]

Protocol 2: HPLC Purity Profiling

Due to the polarity of the primary amine, standard C18 gradients often result in early elution and peak tailing. We recommend a high-pH or ion-pairing method, but for standard QC, an acidic mobile phase with a polar-embedded column works best.[1]

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    95% B (18 min).
  • Detection: UV @ 270 nm (Nitro absorbance max).[1]

  • Flow Rate: 1.0 mL/min.[1]

Figure 2: Analytical Workflow & Decision Tree

AnalyticalWorkflow Sample Commercial Sample (1-Methyl-3-nitro...) NMR 1H-NMR (DMSO-d6) Sample->NMR CheckShift Check N-Me Shift NMR->CheckShift PassNMR Shift ~3.9 ppm (Target Confirmed) CheckShift->PassNMR Matches Target FailNMR Shift >4.1 ppm (Wrong Isomer) CheckShift->FailNMR Matches Impurity HPLC HPLC-UV (TFA Method) PassNMR->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Approve Release for Synthesis PurityCheck->Approve Yes Reject Reject / Recrystallize PurityCheck->Reject No

Caption: Decision tree for validating batch identity and purity prior to use.

References

  • PubChem. (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Larina, L. I., & Lopyrev, V. A. (2012).[1] Nitroazoles: Synthesis, Structure and Properties. Springer.[1] (Provides foundational NMR data on nitro-pyrazole regioisomers).

  • Zhang, J., et al. (2016).[1] Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.[1] (Confirming NMR shift trends for N-substituted nitropyrazoles). Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine proper disposal procedures

This guide outlines the operational safety and disposal protocols for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine , a specialized intermediate often used in high-energy material synthesis and pharmaceutical application...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine , a specialized intermediate often used in high-energy material synthesis and pharmaceutical applications.

Advisory: Due to the presence of both a nitro group (


) and a pyrazole ring, this compound possesses potential energetic properties . While it is often stable under ambient conditions, it must be treated as a Class 1 (Explosive) or Class 4.1 (Flammable Solid)  hazard until specific sensitivity data confirms otherwise.

Chemical Identification & Hazard Profile

Parameter Data
Chemical Name (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
CAS Number 1310379-38-4
Molecular Formula

Molecular Weight 156.14 g/mol
Primary Hazards Energetic/Reactive (Nitro-pyrazole core), Skin/Eye Irritant (Amine functionality), Acute Toxicity (Oral).[1][2][3]
Physical State Solid (typically off-white to yellow powder).
Incompatibilities Strong oxidizers, strong acids, reducing agents, heavy metal salts.

Pre-Disposal Stabilization (Phlegmatization)

Critical Safety Rule: Never dispose of dry nitro-pyrazole derivatives in general trash or standard solid waste bins. Friction or static discharge can trigger decomposition in dry, high-nitrogen heterocycles.

Protocol A: Phlegmatization (Wetting)

Before packaging for disposal, the material should be desensitized.

  • Solvent Selection: Use a compatible solvent with a high flash point (e.g., water, if soluble/dispersible, or a water/alcohol mixture). Avoid volatile solvents like diethyl ether that form explosive atmospheres.

  • Wetting: Add at least 20% by weight of the wetting agent to the solid. Ensure the powder is completely saturated to suppress dust generation and reduce friction sensitivity.

  • Verification: Visually confirm the material is a paste or slurry, not a free-flowing powder.

Waste Segregation & Packaging

Proper segregation prevents accidental synthesis of unstable salts or exothermic runaways in the waste container.

Step-by-Step Packaging Procedure
  • Container Selection:

    • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if the material is suspected to be shock-sensitive (glass shards become shrapnel).

    • Liner: Use a chemically resistant polyethylene bag inside the jar.

  • Segregation Logic:

    • Do NOT mix with: Oxidizing acids (Nitric, Perchloric), metal salts (which can form sensitive coordinate complexes with the amine), or strong alkalis.

    • Dedicated Stream: Create a specific waste stream labeled "High Nitrogen Organic – Potential Energetic."

  • Labeling Requirements:

    • Standard Hazardous Waste Label.

    • Constituents: "(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, [Solvent Name]."

    • Hazard Checkboxes: Toxic, Reactive (if applicable), Flammable (if wetted with alcohol).

    • Warning Note: "CONTAINS NITRO-PYRAZOLE.[4] DO NOT ALLOW TO DRY."

RCRA Waste Classification (USA)

While this specific CAS is not explicitly P- or U-listed, it must be characterized by the generator.

Characteristic Code Justification
Ignitability D001 If the material is a "flammable solid" (burns vigorously) or is an oxidizer.[5]
Reactivity D003 If the material is capable of detonation or explosive decomposition under standard temperature/pressure. Conservative approach: Assume D003 unless testing proves otherwise.
Toxicity Characteristic If it exhibits toxicity characteristic leaching (TCLP), though likely determined by process knowledge.

Action: Classify as D003 (Reactive) to ensure the waste contractor routes it for Incineration rather than landfill.

Disposal Decision Tree & Workflow

The following diagram illustrates the logical flow for assessing and disposing of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

DisposalWorkflow Start Waste Generation: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine StateCheck Check Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Is Solid Solution Dissolved in Solution StateCheck->Solution Is Liquid Phlegmatize ACTION: Phlegmatize (Wet) Add >20% Water or Alcohol Solid->Phlegmatize High Friction Risk Segregate Segregate from Oxidizers & Acids Solution->Segregate Phlegmatize->Segregate Container Pack in HDPE Jar (Avoid Glass) Segregate->Container Label Label: 'High Nitrogen Organic' RCRA: D003 (Reactive) Container->Label Disposal Final Disposal: Controlled Incineration Label->Disposal

Caption: Operational workflow for the safe stabilization and packaging of nitro-pyrazole waste streams.

Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area.

    • Wet the spill gently with a water mist to prevent dust clouds (dust explosion hazard).

    • Cover with a wet absorbent pad.

    • Scoop (using non-sparking plastic tools) into a waste container. Do not sweep dry.

  • Exposure:

    • Skin: Wash immediately with soap and water.[2] The amine group can cause chemical burns or sensitization.

    • Eyes: Rinse for 15 minutes.[3][5] Seek medical attention immediately.

References

  • PubChem. (n.d.).[6] (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved March 7, 2026, from [Link]

  • U.S. EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 7, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

This document provides essential safety protocols and operational guidance for the handling and disposal of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine. As a dedicated partner in your research, we prioritize providing...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine. As a dedicated partner in your research, we prioritize providing in-depth technical information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are synthesized from established best practices for handling hazardous chemical classes, including nitro compounds, amines, and pyrazole derivatives.

Hazard Assessment and Immediate Precautions

The primary hazards are inferred from its structure:

  • Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[1] They possess the potential for thermal instability and, in some cases, can be explosive, particularly when heated, subjected to shock, or contaminated with incompatible materials like amines or bases.[1][2][3]

  • Methanamine Group (-CH₂NH₂): Amines can be corrosive, causing severe skin burns and eye damage.[4][5] They are often toxic if inhaled, ingested, or absorbed dermally.[4]

  • Pyrazole Core: The pyrazole scaffold is common in biologically active molecules, which warrants careful handling to avoid unintended physiological effects.[6][7]

Based on this assessment, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine should be presumed to be corrosive, toxic via multiple exposure routes, and potentially unstable under specific conditions. Assume that any mixture involving this compound will be more toxic than its most toxic component.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a robust barrier against exposure. The following equipment is mandatory for all personnel handling the compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl or Viton). Heavy-duty nitrile may be acceptable for incidental contact only.[1] Double-gloving is strongly recommended.Prevents dermal absorption and corrosive skin damage. The nitro and amine functionalities necessitate high-resistance materials.[1][4]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[1] A full-face shield must be worn over goggles when handling solutions or performing transfers.[8][9]Protects against splashes that can cause severe, irreversible eye damage.[10][11]
Skin & Body Protection Flame-resistant laboratory coat, fully buttoned.[1][2] Long-sleeved with tight-fitting cuffs. Full-length pants and closed-toe, chemical-resistant shoes are required.Shields skin from accidental contact and provides a layer of protection against fire hazards associated with flammable solvents and potentially unstable nitro compounds.[8]
Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[1][12]Prevents inhalation of airborne particles or vapors, which may cause respiratory irritation and systemic toxicity.[10][12]

Safe Handling & Operations Workflow

Adherence to a strict, methodical workflow is critical for minimizing risk. All operations, from initial preparation to temporary storage, must be conducted within a designated and properly functioning chemical fume hood.

Workflow Diagram: Handling (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don All Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood->prep_ppe prep_spill Prepare Spill Kit (Inert Absorbent, e.g., Vermiculite) prep_ppe->prep_spill handle_weigh Weigh Compound on Tared Weighing Paper prep_spill->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Minimize Aerosols handle_transfer->handle_dissolve handle_reaction Keep Reaction Vessel Covered & Monitored handle_dissolve->handle_reaction cleanup_waste Segregate Waste: Solid vs. Liquid handle_reaction->cleanup_waste Proceed to Cleanup cleanup_solid Collect Contaminated Solids (Gloves, Paper) in Labeled Solid Waste Container cleanup_waste->cleanup_solid cleanup_liquid Collect Solutions in Labeled Liquid Waste Container cleanup_waste->cleanup_liquid cleanup_decon Decontaminate Surfaces with Soap and Water cleanup_solid->cleanup_decon cleanup_liquid->cleanup_decon

Caption: Workflow for handling (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and certified. Assemble all necessary PPE and an emergency spill kit containing a non-combustible absorbent like sand or vermiculite.[1]

  • Aliquotting : When weighing the solid, use anti-static weighing dishes or paper to prevent dispersal of dust. Perform all transfers carefully and slowly to avoid creating airborne particles. Use the smallest practical quantity for the experiment.[13]

  • In Solution : When dissolving, add solvent to the solid slowly. Avoid heating mixtures containing this compound unless a thorough risk assessment has been conducted, as nitro compounds can be heat-sensitive.[1][2]

  • Incompatibilities : Keep the compound and its solutions away from strong oxidizing agents, strong bases, acids, and acid chlorides.[1][10] Contact with amines, acids, or bases can sensitize nitro compounds, increasing their shock sensitivity.[1][2]

Emergency Response Protocols

Immediate and correct action during an emergency is vital. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[14]

  • Eye Contact : Seconds are critical. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[15]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.[4]

  • Small Spill (Inside Fume Hood) : Alert others in the area. Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (vermiculite, sand).[6] Carefully collect the contaminated absorbent and place it into a designated hazardous waste container. Decontaminate the area with soap and water.[1][2]

  • Large Spill : Evacuate the laboratory immediately and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

Waste Disposal & Decontamination Plan

Improper disposal can lead to environmental contamination and pose a risk to personnel. A strict waste management protocol is non-negotiable.

Operational Disposal Plan
  • Principle of Segregation : Never dispose of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine or its waste down the drain or in the regular trash.[1][16] All waste streams must be segregated based on their hazard classification.[16]

  • Waste Container Selection : Use only chemically resistant, leak-proof containers designated for hazardous waste.[6] Containers for liquid waste should be stored in secondary containment.

  • Solid Waste Collection : All contaminated solid materials, including gloves, weighing papers, absorbent pads, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.[6]

  • Liquid Waste Collection : All solutions containing the compound, including reaction mixtures and instrument rinsates, must be collected in a designated hazardous liquid waste container.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine," and the approximate concentration and volume.[16]

  • Disposal : The primary and only acceptable disposal method is through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] Store sealed waste containers in a cool, dry, well-ventilated, and designated satellite accumulation area until pickup.

References

  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • NitroCompounds-Various.docx. University of Georgia Research.
  • eTools: Ammonia Refrigeration - Emergency Response.
  • Common Chemical and Physical Hazards in Labs. University of Rochester Environmental Health & Safety.
  • SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Standard Operating Procedure for Nitromethane. University of North Carolina Charlotte.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals, NOAA.
  • SAFETY D
  • Ammonia Emergency Response Plan. Bowdoin College.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • (1-Methyl-1H-pyrazol-5-yl)methanamine.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical.
  • Safety data sheet for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. LGC Standards.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.

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